molecular formula C25H24N2O7S B1582777 Disperse Red 92 CAS No. 72363-26-9

Disperse Red 92

Cat. No.: B1582777
CAS No.: 72363-26-9
M. Wt: 496.5 g/mol
InChI Key: ALXCWDABTQQKAH-UHFFFAOYSA-N
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Description

Disperse Red 92 (CAS 12236-11-2), with the molecular formula C₂₅H₂₄N₂O₇S, is a synthetic anthraquinone-based dye classified as C.I. 60752 . It is a high-purity chemical reagent designed for industrial and scientific research applications. As a member of the disperse dyes class, its primary research value lies in its excellent application properties for synthetic fibers, particularly polyester, as well as for plastics and coating formulations . Its mechanism of action involves the dye molecules dispersing evenly in the dye bath and then dissolving to allow for deep penetration into hydrophobic synthetic fibers . The dye is noted for its vibrant blue-red to red-violet hue and is characterized by superior colorfastness properties, including high light fastness (6-7 on the ISO scale) and excellent washing fastness (4-5 on the ISO scale) . This makes it a subject of interest for research focused on developing durable textiles for apparel, home furnishings, and technical textiles such as automotive fabrics and sportswear that require resistance to washing, light, and rubbing . In the plastics industry, researchers utilize this compound for its heat stability, which ensures color integrity during high-temperature processing of polymers for products like bottles, containers, and automotive parts . A growing area of research involves its application in printing inks, especially with the advancement of digital textile printing technologies, where its formulation compatibility offers advantages for creating sharp, fade-resistant prints . The compound is synthesized through a multi-step process starting from 1-aminoanthraquinone, which is first halogenated and hydrolyzed to yield a key intermediate, and then condensed with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide to form the final product . This product is intended for Research Use Only (RUO) and is strictly for laboratory or industrial R&D applications. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide
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InChI

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ALXCWDABTQQKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888142
Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72363-26-9, 12236-11-2
Record name Disperse Red 92
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)-
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Record name 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse Red 92: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of the Synthesis, Chemical Profile, and Applications of a Key Anthraquinone Dye

Introduction

Disperse Red 92, identified by the Colour Index (C.I.) number 60752, is a synthetically produced organic colorant belonging to the anthraquinone class of dyes.[1] Renowned for its vibrant bluish-red to red-light purple hue, this non-ionic dye exhibits excellent fastness properties, making it a valuable agent in the coloration of hydrophobic synthetic fibers.[1][2] This technical guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

This compound is chemically characterized as an anthraquinone derivative. The core of its structure is the 9,10-anthracenedione skeleton, which is substituted to produce its unique color and application properties.

Key Identifiers:

IdentifierValue
Chemical Name 1-amino-2-[4-[(3-ethoxypropyl)sulfamoyl]phenoxy]-4-hydroxyanthracene-9,10-dione
C.I. Name This compound
C.I. Number 60752
CAS Numbers 12236-11-2, 72363-26-9[1]
Molecular Formula C25H24N2O7S[1]
Molecular Weight 496.53 g/mol [1][3]

The molecular architecture of this compound is pivotal to its function as a disperse dye. The large, planar anthraquinone system is the primary chromophore responsible for its color. The presence of polar functional groups such as the amino (-NH2), hydroxyl (-OH), and sulfamoyl (-SO2NH-) groups, coupled with the overall non-ionic nature of the molecule, governs its low water solubility and high affinity for polyester fibers.

Caption: Chemical Structure of this compound.

Physicochemical and Spectral Properties

The performance of this compound in dyeing applications is intrinsically linked to its physical and chemical properties. As a disperse dye, it is designed to have low solubility in water and to be applied from a fine aqueous dispersion.

Table of Physicochemical Properties:

PropertyValueSource
Appearance Red-violet grains / Blue odorless powder[3]
Melting Point >147 °C (Decomposition at 290 °C)[3]
Boiling Point 713.7 °C at 760 mmHg[4]
Density 1.405 g/cm³[4]
Water Solubility 8.1 mg/L[3]
Flash Point 385.5 °C[4]

The color of this compound arises from electronic transitions within the conjugated π-system of the anthraquinone chromophore. The absorption of light in the visible region is responsible for its characteristic red hue. The exact absorption maximum (λmax) is dependent on the solvent environment but is typically in the blue-green region of the visible spectrum, leading to the observed red color.

Synthesis of this compound: A Step-by-Step Protocol

The industrial synthesis of this compound is a multi-step process that starts from C.I. Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone). The synthesis involves two key transformations: chlorosulfonation of the phenoxy group followed by condensation with 3-ethoxypropylamine.

Experimental Protocol:

  • Dissolution of Starting Material: Disperse Red 60 solid is dissolved in an inert solvent such as o-dichlorobenzene, chlorobenzene, or carbon tetrachloride. The mass ratio of the solvent to Disperse Red 60 is typically between 3:1 and 6:1.[2]

  • Dehydration (Optional but Recommended): To prevent unwanted side reactions with the highly reactive chlorosulfonating agent, any residual water in the Disperse Red 60 solution is removed. This can be achieved by azeotropic distillation, heating the solution to near the solvent's boiling point. After dehydration, the solution is cooled to 20-35 °C.[2]

  • Chlorosulfonation: Chlorosulfonic acid and thionyl chloride are added to the solution of Disperse Red 60. The molar ratio of Disperse Red 60 to chlorosulfonic acid to thionyl chloride is approximately 1:1-2:1-2. The reaction is carried out under controlled temperature (20-40 °C) to yield 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone.[2][5]

  • Neutralization and Condensation: Following the completion of the sulfonation reaction, the reaction mixture is neutralized with sodium carbonate. Subsequently, 3-ethoxypropylamine is added, and the mixture is heated to induce a condensation reaction between the sulfonyl chloride and the amine. The molar ratio of Disperse Red 60 to sodium carbonate to 3-ethoxypropylamine is approximately 1:0.5-2:1-1.5.[2]

  • Isolation and Purification: After the condensation reaction is complete, the inert solvent is removed by distillation for recycling. The resulting this compound product is then isolated by filtration, washed with water, and dried.[2]

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Core Synthesis cluster_finish Product Isolation start Disperse Red 60 dissolve Dissolve in Inert Solvent start->dissolve dehydrate Azeotropic Dehydration dissolve->dehydrate sulfonation Chlorosulfonation with Chlorosulfonic Acid & Thionyl Chloride dehydrate->sulfonation neutralize Neutralization with Sodium Carbonate sulfonation->neutralize condensation Condensation with 3-Ethoxypropylamine neutralize->condensation distill Solvent Distillation condensation->distill filter_wash Filtration & Washing distill->filter_wash dry Drying filter_wash->dry product This compound dry->product

Caption: Synthesis Workflow for this compound.

Industrial Applications and Significance

The primary application of this compound is in the dyeing and printing of polyester and its blended fabrics.[2] Its excellent sublimation fastness makes it particularly suitable for high-temperature dyeing methods such as the thermosol process.[2] It is also used for dyeing other synthetic fibers like polyamide and acetate fibers.[1] Beyond textiles, this compound finds utility as a colorant in the manufacturing of inks and plastics.[4]

Toxicological Profile and Safety Considerations

A comprehensive understanding of the toxicological profile of this compound is essential for ensuring safe handling and use.

Summary of Toxicological Data:

  • Acute Toxicity: Animal studies in rats have indicated low acute toxicity via ingestion.[3]

  • Skin and Eye Irritation: this compound is not considered to be irritating to the skin or eyes.[3]

  • Sensitization: It is not found to be a skin sensitizer.[3]

  • Genotoxicity: Extensive experimental studies on genetic toxicity have shown that this compound does not appear to cause genetic defects.[3]

  • Chronic Health Effects: While no adverse effects are anticipated in humans with repeated exposure, repeated oral ingestion of large doses in animals may cause damage to the hematopoietic system. No effects on reproduction or fertility were observed in rats exposed orally.[3]

Environmental Fate:

This compound is not readily biodegradable but is hydrolytically stable.[3] It has a low potential for adsorption to soil and sediment.[3] Due to its low water solubility, its mobility in aquatic environments is limited. Ecotoxicological studies have shown that this compound poses no significant hazard to aquatic species, including fish, daphnids, and aquatic plants.[3]

Handling and Personal Protective Equipment (PPE):

Standard laboratory and industrial hygiene practices should be followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection if dust is generated.[6] Adequate ventilation should be ensured in the workplace.[6]

Conclusion

This compound stands as a significant member of the anthraquinone dye family, with its robust performance characteristics making it a staple in the coloration of synthetic textiles. Its synthesis from Disperse Red 60 is a well-defined process, and its physicochemical properties are tailored for its application as a disperse dye. The available toxicological data suggests a low hazard profile under normal handling and use conditions. For researchers and scientists, a thorough understanding of the chemical nature and properties of this compound is crucial for its effective and safe utilization in various scientific and industrial endeavors.

References

  • ChemBK. (2024, April 9). This compound.
  • Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound.
  • Huntsman. DISPERSE RED 092 This Product Safety Summary is intended to provide a general description of certain H.
  • World dye variety. (2012, March 6). This compound.
  • Google Patents. (n.d.). CN102942800A - Method for preparing disperse red.
  • ECHEMI. (n.d.). This compound SDS, 12236-11-2 Safety Data Sheets.

Sources

Synthesis of Disperse Red 92 from Disperse Red 60

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of C.I. Disperse Red 92, an important anthraquinone dye, using C.I. Disperse Red 60 as the starting material. The document is structured to provide researchers, chemists, and process development scientists with not only a step-by-step methodology but also the underlying chemical principles and rationale for the experimental design. The synthesis is a two-step process involving an initial sulfonyl chlorination of the phenoxy group on Disperse Red 60, followed by a condensation reaction with 3-ethoxy-1-propylamine. This guide emphasizes a modern, environmentally conscious approach that utilizes an inert solvent system, minimizing the production of acidic waste associated with older methods. Key process parameters, safety considerations, and reaction mechanisms are detailed to ensure scientific integrity and reproducibility.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1] Within this class, anthraquinone-based dyes are renowned for their brilliant shades, good light fastness, and overall stability.[2][3]

C.I. Disperse Red 60 (CAS No: 17418-58-5), chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a widely used red dye that provides bright coloration.[4][5][6][7] However, for certain high-performance applications, derivatives with enhanced properties, such as improved sublimation fastness, are required. C.I. This compound (CAS No: 12236-11-2) is one such derivative, valued for its robust performance characteristics in dyeing and printing.[1][8][9]

This guide details the chemical modification of Disperse Red 60 to synthesize this compound. The core transformation involves the introduction of a sulfonamide group, which enhances the dye's properties. The described method moves away from traditional processes that use chlorosulfonic acid as both a reagent and a solvent—a practice that generates significant acid waste.[10] Instead, it employs an inert organic solvent, offering a more controlled and environmentally sustainable synthetic route.[10]

Chemical Structures and Reaction Overview

The synthesis proceeds by first converting Disperse Red 60 into a reactive sulfonyl chloride intermediate. This intermediate is then condensed with an amine to yield the final product, this compound.

  • Starting Material: Disperse Red 60 (C₂₀H₁₃NO₄)[5][11]

  • Key Reagents: Chlorosulfonic acid, Thionyl chloride, 3-Ethoxy-1-propylamine, Sodium Carbonate.

  • Final Product: this compound (C₂₅H₂₄N₂O₇S)[8][12]

Below is a high-level overview of the synthetic workflow.

G DR60 Disperse Red 60 Intermediate Disperse Red 60-Sulfonyl Chloride DR60->Intermediate  Sulfonylation (Chlorosulfonic Acid, Thionyl Chloride) DR92 This compound Intermediate->DR92  Condensation (Ethoxypropylamine, Sodium Carbonate)  

Caption: High-level synthetic workflow for the conversion of Disperse Red 60 to this compound.

Mechanistic Rationale and Causality

A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The synthesis is logically divided into two primary stages.

Stage 1: Formation of the Sulfonyl Chloride Intermediate

The first stage is an electrophilic aromatic substitution on the phenoxy ring of Disperse Red 60.

  • Causality of Reagent Choice:

    • Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent. It introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

    • Thionyl Chloride (SOCl₂): The sulfonic acid intermediate is immediately converted in situ to the more reactive sulfonyl chloride (-SO₂Cl) by thionyl chloride. This is a crucial step, as sulfonyl chlorides are excellent electrophiles for the subsequent condensation reaction.

    • Inert Solvent (e.g., o-dichlorobenzene): The use of an inert solvent provides a controlled reaction medium. Unlike older methods that use a large excess of chlorosulfonic acid as the solvent, this approach allows for precise stoichiometric control, reduces raw material consumption, and significantly minimizes the generation of acidic waste.[10]

  • Critical Process Condition: Anhydrous Environment The presence of water is highly detrimental to this stage. Water reacts violently with both chlorosulfonic acid and thionyl chloride, consuming the reagents and preventing the desired reaction.[10] Therefore, if the starting Disperse Red 60 has a moisture content above 0.5%, a dehydration step using a solvent that can form an azeotrope with water is necessary.[10]

G cluster_mech1 Mechanism: Sulfonyl Chloride Formation DR60 Disperse Red 60 (Ar-O-Ph) Reagents + Chlorosulfonic Acid + Thionyl Chloride DR60->Reagents Intermediate Disperse Red 60-SO₂Cl (Ar-O-Ph-SO₂Cl) Reagents->Intermediate Electrophilic Aromatic Substitution

Caption: Reaction diagram for the formation of the sulfonyl chloride intermediate from Disperse Red 60.

Stage 2: Condensation to Form this compound

This stage involves the formation of a stable sulfonamide linkage through a nucleophilic substitution reaction.

  • Causality of Reagent Choice:

    • 3-Ethoxy-1-propylamine: This primary amine acts as the nucleophile. Its nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride group.

    • Sodium Carbonate (Na₂CO₃): This base is essential for the reaction to proceed to completion. It serves two purposes: it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, and it deprotonates the amine, increasing its nucleophilicity.[10]

G cluster_mech2 Mechanism: Sulfonamide Formation Intermediate Disperse Red 60-SO₂Cl Amine + Ethoxypropylamine + Sodium Carbonate Intermediate->Amine DR92 This compound (Sulfonamide Product) Amine->DR92 Nucleophilic Substitution

Caption: Reaction diagram for the condensation step to form this compound.

Detailed Experimental Protocol

This protocol is based on an improved, environmentally conscious synthetic method.[10]

Materials and Reagents
ReagentCAS No.Molecular FormulaPurity
Disperse Red 6017418-58-5C₂₀H₁₃NO₄>98%
o-Dichlorobenzene95-50-1C₆H₄Cl₂Anhydrous
Chlorosulfonic Acid7790-94-5ClSO₃H>99%
Thionyl Chloride7719-09-7SOCl₂>99%
3-Ethoxy-1-propylamine6291-85-6C₅H₁₃NO>98%
Sodium Carbonate497-19-8Na₂CO₃Anhydrous
Equipment
  • Glass reactor with overhead stirrer, thermometer, reflux condenser, and addition funnel.

  • Heating mantle or oil bath.

  • Vacuum filtration apparatus (e.g., Büchner funnel).

  • Drying oven.

Step-by-Step Procedure
  • Preparation and Dehydration (if necessary): a. Charge the reactor with Disperse Red 60 solid and o-dichlorobenzene. The recommended mass ratio of solvent to solid is between 3:1 and 6:1.[10] b. If the moisture content of the Disperse Red 60 is above 0.5%, heat the mixture to near the boiling point of the solvent to remove water azeotropically. c. After dehydration is complete, cool the solution to the reaction temperature of 20-35°C.[10]

  • Sulfonyl Chlorination: a. Maintain the temperature of the Disperse Red 60 solution at 20-40°C.[10] b. Slowly and carefully add chlorosulfonic acid, followed by thionyl chloride, to the solution via the addition funnel. The molar ratio of Disperse Red 60 : Chlorosulfonic Acid : Thionyl Chloride should be approximately 1 : 1.05 : 1.1.[10] c. Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Neutralization and Condensation: a. After the sulfonyl reaction is complete, add sodium carbonate to the reaction solution to neutralize any remaining acid. b. Add another portion of sodium carbonate, followed by the addition of 3-ethoxy-1-propylamine. The molar ratio of Disperse Red 60 : Sodium Carbonate : Ethoxypropylamine should be approximately 1 : (0.5-2) : (1-1.5).[10] c. Heat the mixture and maintain it at a reaction temperature suitable for condensation until the reaction is complete.

  • Product Isolation and Purification: a. Once the condensation is complete, distill the o-dichlorobenzene solvent for recycling. b. Add water to the reaction residue to precipitate the product. c. Filter the solid product using a Büchner funnel. d. Wash the filter cake with water until neutral. e. Dry the purified this compound product in an oven.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis, derived from established protocols.[10]

ParameterRecommended Value/RangeRationale
Solvent:DR60 Mass Ratio3:1 to 6:1Ensures adequate dissolution and reaction medium volume.
Dehydration Temp.Near solvent boiling pointFor effective azeotropic removal of water.
Sulfonylation Temp.20 - 40°CControls reaction rate and minimizes side reactions.
Molar Ratio (DR60:ClSO₃H:SOCl₂)1 : 1.01-1.1 : 1.01-1.2A slight excess of reagents ensures complete conversion.
Molar Ratio (DR60:Na₂CO₃:Amine)1 : 0.5-2 : 1-1.5Sufficient base to neutralize HCl and drive the reaction.

Safety Considerations

  • Chlorosulfonic Acid and Thionyl Chloride: Both are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • o-Dichlorobenzene: This solvent is a hazardous substance. Avoid inhalation of vapors and skin contact.

  • General Precautions: All steps should be performed by trained personnel in a controlled laboratory or plant environment. Review the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The conversion of Disperse Red 60 to this compound represents a valuable synthetic modification for enhancing dye properties. The detailed protocol and mechanistic explanation provided in this guide offer a robust framework for this transformation. By employing an inert solvent system and maintaining careful stoichiometric control, this method provides an efficient, reproducible, and more environmentally friendly alternative to older, waste-intensive processes. This synthesis is a prime example of targeted chemical engineering to meet the high-performance demands of the modern textile and materials industry.

References

  • World Dye Variety. (2012, February 28). Disperse Red 60. Available at: [Link]

  • World Dye Variety. (2012, March 6). This compound. Available at: [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28531, Disperse Red 60. Retrieved from PubChem. Available at: [Link]

  • ChemBK. (2024, April 9). This compound. Available at: [Link]

  • Grokipedia. (n.d.). Disperse Red 60. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1967). Anthraquinone dyes. Part VI. Nuclear alkylation of 1-aminoanthraquinone leuco-derivative. RSC Publishing. Available at: [Link]

  • Understanding this compound: Properties and Sourcing Guide for Buyers. (2025, December 15). Available at: [Link]

  • Google Patents. (n.d.). EP0775729A1 - Process for making aminoanthraquinone blue colourants.
  • Wikipedia. (n.d.). Anthraquinone dyes. Available at: [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Available at: [Link]

  • Wikipedia. (n.d.). Disperse Red 60. Available at: [Link]

  • Google Patents. (n.d.). EP0775729B1 - Process for making solutions of anthraquinone blue colourants.
  • Chemsrc. (2025, August 25). This compound | CAS#:12236-11-2. Available at: [Link]

  • ChemBK. (2024, April 9). C.I. This compound. Available at: [Link]

  • The Chemistry of Color: Understanding Disperse Dyes Intermediates. (n.d.). Available at: [Link]

Sources

Spectroscopic analysis of Disperse Red 92 for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Disperse Red 92

Abstract

This compound (C.I. 60752) is an anthraquinone-based dye essential for coloring synthetic textiles like polyester and nylon, prized for its vibrant red-violet hue and good fastness properties.[1][2] For researchers, quality control specialists, and formulation scientists, rigorous analytical characterization is paramount to ensure identity, purity, and performance. This technical guide provides a comprehensive, in-depth framework for the spectroscopic analysis of this compound. We will explore the core principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to deliver not only procedural steps but also the expert rationale behind methodological choices, ensuring a robust and validated analytical workflow.

Introduction: The Molecular Profile of this compound

This compound is a synthetic organic colorant belonging to the anthraquinone class of dyes.[3] Unlike azo dyes, which feature an -N=N- chromophore, the color of anthraquinone dyes originates from the conjugated system of the anthracene-9,10-dione core. Its insolubility in water necessitates its application as a dispersion, a critical factor in its use for hydrophobic fibers.[4] A precise understanding of its molecular structure is the foundation for all spectroscopic interpretation.

Table 1: Chemical Profile of this compound

PropertyValueSource(s)
Chemical Name 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide[5]
C.I. Name This compound[3]
CAS Number 12236-11-2 / 72363-26-9[3]
Molecular Formula C₂₅H₂₄N₂O₇S[3][6]
Molecular Weight 496.53 g/mol [3]
Chemical Class Anthraquinone Dye[3][4]
Appearance Red-violet grains or powder[1][7]
Primary Application Dyeing of polyester and polyamide fibers[1][2]

The analytical challenge lies in confirming this complex structure and detecting any impurities or degradation products. A multi-technique spectroscopic approach provides a self-validating system where the results from each analysis corroborate the others, ensuring the highest degree of scientific trust.

cluster_workflow General Spectroscopic Workflow cluster_analyses Analytical Techniques Sample This compound Sample Prep Sample Preparation (Dissolution/Milling) Sample->Prep UVVis UV-Vis Prep->UVVis Aliquots FTIR FTIR Prep->FTIR Aliquots NMR NMR Prep->NMR Aliquots MS Mass Spec Prep->MS Aliquots Data Data Acquisition & Analysis UVVis->Data FTIR->Data NMR->Data MS->Data Report Comprehensive Characterization Report Data->Report

Caption: General workflow for the comprehensive spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Application

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For a dye like this compound, the extensive π-conjugated system of the anthraquinone core is the primary chromophore responsible for its color.[8] This technique is foundational for:

  • Quantitative Analysis: Determining the concentration of the dye in a solution using the Beer-Lambert Law.

  • Purity Assessment: The position of the maximum absorbance wavelength (λmax) and the shape of the spectrum serve as a fingerprint for the compound's electronic structure.

  • Solvatochromism Studies: Investigating how the polarity of the solvent environment affects the electronic transitions, which can provide insight into dye-solvent interactions.[9]

Experimental Protocol: Quantitative Determination
  • Solvent Selection: Choose a high-purity spectroscopic grade solvent in which this compound is fully soluble and that is transparent in the analysis range (e.g., Methanol, Ethanol, or Acetone). Methanol is often preferred for its ability to dissolve the dye and its transparency above 210 nm.

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 100 mL Class A volumetric flask. Ensure complete dissolution, using sonication if necessary. This creates a stock solution of approximately 100 µg/mL.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards with decreasing concentrations (e.g., 10, 8, 5, 2, 1 µg/mL).

  • Spectrometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

    • Set the wavelength range to scan from 200 nm to 800 nm.

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference blank.

  • Measurement:

    • Record the spectrum of the reference blank to zero the instrument.

    • Record the absorbance spectrum for each calibration standard, starting with the least concentrated.

    • Identify the λmax from the spectrum of a mid-range standard. This is the wavelength of maximum absorbance.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance at λmax versus concentration for the standards.

    • Perform a linear regression on the data. The curve should have a coefficient of determination (R²) ≥ 0.999 for a valid calibration.

    • The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from this curve.

Data Interpretation
  • Expected λmax: The primary absorption band for this compound, corresponding to a π → π* transition, is expected in the visible region, likely between 500-550 nm, giving the dye its characteristic red-violet color in solution.[8][11]

  • Spectral Shape: The spectrum should exhibit a well-defined primary peak. The presence of shoulders or additional peaks may indicate the presence of impurities, degradation products, or aggregation.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected ValueSignificance
λmax 500 - 550 nm (Solvent Dependent)Corresponds to the main electronic transition of the anthraquinone chromophore.
Molar Absorptivity (ε) High (>10,000 L mol⁻¹ cm⁻¹)Indicates a strong, allowed π → π* transition, characteristic of vibrant dyes.
Calibration Curve R² ≥ 0.999Confirms a linear relationship between absorbance and concentration, validating the method for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Application

FTIR spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12] The resulting spectrum is a unique molecular fingerprint that confirms the presence of key structural components. For this compound, FTIR is indispensable for verifying the integrity of its complex structure, including the anthraquinone core, sulfonamide linkage, and aliphatic side-chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR technique is a non-destructive method ideal for analyzing solid powders with minimal sample preparation.[13]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contribution of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software.

Data Interpretation

The FTIR spectrum of this compound should be analyzed for the presence of characteristic absorption bands corresponding to its constituent functional groups.

DR92 This compound Structure N-H (Amine/Amide) ~3400-3200 cm⁻¹ O-H (Hydroxyl) ~3500-3200 cm⁻¹ (broad) C-H (Aromatic/Aliphatic) ~3100-2850 cm⁻¹ C=O (Quinone) ~1675 cm⁻¹ C=C (Aromatic) ~1600-1450 cm⁻¹ S=O (Sulfonamide) ~1350 & 1160 cm⁻¹ C-O (Ether) ~1250-1050 cm⁻¹ FTIR FTIR Spectrum DR92->FTIR Identifies Functional Groups

Caption: Key functional groups of this compound and their expected FTIR absorption regions.

Table 3: Key FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
3450 - 3300N-H StretchPrimary Amine (-NH₂)Confirms the 1-amino substituent on the anthraquinone core.
3400 - 3200O-H StretchPhenolic Hydroxyl (-OH)Broad peak indicating the 4-hydroxy group, likely involved in hydrogen bonding.
3300 - 3200N-H StretchSecondary Amide (-SO₂NH-)Confirms the sulfonamide linkage.
3100 - 3000C-H StretchAromatic RingsIndicates the presence of the anthraquinone and benzene ring systems.
2960 - 2850C-H StretchAliphatic (-CH₂, -CH₃)Confirms the ethoxypropyl side chain.
~1675 & ~1630C=O StretchQuinone CarbonylsTwo distinct peaks are expected for the 9,10-dione carbonyls due to the electronic environment.[14]
1600 - 1450C=C StretchAromatic RingsMultiple sharp bands confirming the aromatic skeletons.
~1350 & ~1160S=O Asymmetric & Symmetric StretchSulfonamide (-SO₂-)A pair of strong bands, highly characteristic of the sulfonamide group.[14]
~1250C-O-C Asymmetric StretchAryl EtherConfirms the ether linkage between the two aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For this compound, NMR is the most powerful technique for unambiguous structure elucidation and verification.[15]

  • ¹H NMR: Maps the different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting).

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and carbonyl carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often effective for complex polar molecules.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts (ppm) and coupling constants (Hz) for all signals.

Data Interpretation (Predicted)

Based on the known structure, the following signals can be predicted:

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

SpectrumChemical Shift (ppm)Predicted AssignmentRationale
¹H NMR 10.0 - 11.01H, singlet/broadPhenolic -OH proton.
7.5 - 8.5Multiple signalsAromatic protons on the anthraquinone and benzene rings.[16]
6.0 - 7.02H, broad singletPrimary amine (-NH₂) protons.
3.5 - 4.0Triplets, multiplets-CH₂- protons of the ethoxypropyl chain adjacent to N and O atoms.
1.8 - 2.2MultipletCentral -CH₂- of the propyl group.
1.0 - 1.3Triplet-CH₃ protons of the ethyl group.
¹³C NMR > 1802 signalsCarbonyl carbons (C9, C10) of the quinone.
110 - 160Multiple signalsAromatic carbons of both rings. Carbons attached to O or N will be downfield.[15]
20 - 705 signalsAliphatic carbons of the ethoxypropyl chain.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[17] For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition.[18]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique well-suited for polar, thermally labile molecules like this compound, and is commonly coupled with liquid chromatography (LC).

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation (Direct Infusion):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu). For HRMS instruments (like TOF or Orbitrap), ensure the instrument is properly calibrated to achieve high mass accuracy.[18]

  • Fragmentation Analysis (MS/MS): To gain structural information, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation
  • Molecular Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺. Given the molecular weight of 496.53, this peak should appear at m/z 497.5 . An HRMS measurement should yield a mass accurate to within 5 ppm of the calculated exact mass of C₂₅H₂₅N₂O₇S⁺.

  • Fragmentation: The MS/MS spectrum will reveal characteristic fragment ions resulting from the cleavage of the weakest bonds. Likely fragmentation pathways include the loss of the ethoxypropyl group or cleavage at the sulfonamide or ether linkages. This pattern provides powerful confirmation of the molecule's connectivity.

cluster_ms Mass Spectrometry Logic Molecule This compound (MW = 496.53) Ionization ESI Source (+ Ion Mode) Molecule->Ionization Precursor Precursor Ion [M+H]⁺ m/z 497.5 Ionization->Precursor Isolation Mass Analyzer 1 (Isolation) Precursor->Isolation CID Collision Cell (Fragmentation) Isolation->CID Fragments Fragment Ions (Structural Clues) CID->Fragments Detection Mass Analyzer 2 (Detection) Fragments->Detection

Sources

Introduction to Disperse Red 92 and its Solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Disperse Red 92 in Organic Solvents

This compound (C.I. 60752) is a synthetic organic colorant belonging to the anthraquinone class of dyes.[1] It is characterized by its vibrant red-violet hue and is primarily utilized in the dyeing of hydrophobic synthetic fibers such as polyester and nylon, as well as in the coloration of plastics and inks.[2][3] Unlike acid or reactive dyes, disperse dyes are non-ionic and exhibit very low solubility in water. Their mechanism of action involves application from a fine aqueous dispersion, from which the dye molecules migrate and "dissolve" into the polymer matrix of the fiber, forming a stable solid-solid solution.[4]

The efficacy, levelness, and intensity of coloration achieved with this compound are intrinsically linked to its solubility characteristics in various media. For researchers in polymer science, textiles, and formulation chemistry, a comprehensive understanding of its solubility in organic solvents is paramount. Organic solvents are not only crucial for alternative dyeing methods and printing ink formulations but are also fundamental in purification, quality control analysis, and toxicological studies. This guide provides a detailed exploration of the physicochemical principles governing the solubility of this compound, presents a profile of its behavior in organic solvents, and offers a robust, validated protocol for its experimental determination.

Physicochemical Profile of this compound

A molecule's solubility is dictated by its structure, polarity, and capacity for intermolecular interactions. The key properties of this compound are summarized below.

PropertyValue / DescriptionSource(s)
C.I. Name This compound, C.I. 60752[1]
CAS Number 12236-11-2 / 72363-26-9[1]
Chemical Class Anthraquinone[1]
Molecular Formula C₂₅H₂₄N₂O₇S[1]
Molecular Weight 496.53 g/mol [1]
Appearance Red-violet grains or powder[2][3]
General Solubility Stated to be soluble in organic solvents; insoluble in water.[5][6]

The core of this compound is the large, relatively nonpolar anthraquinone structure. However, the presence of various polar functional groups, including an amine (-NH₂), a hydroxyl (-OH), a sulfone (-SO₂-), and an ether (-O-), introduces significant polarity and the capacity for hydrogen bonding. This amphiphilic nature—possessing both nonpolar and polar regions—is key to its solubility behavior.

The Theoretical Framework of Solubility: A Hansen Solubility Parameter Approach

The adage "like dissolves like" is the foundational principle of solubility. A more quantitative and predictive framework is offered by the Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components.[7][8] A solute will dissolve best in a solvent when their respective HSP values are closely matched.

The three Hansen parameters (typically measured in MPa⁰⁵) are:

  • δD (Dispersion): Energy derived from atomic van der Waals forces. For a large molecule like this compound, these forces are significant.

  • δP (Polar): Energy from dipolar intermolecular forces. The numerous heteroatoms (O, N, S) in this compound create permanent dipoles, resulting in a significant δP component.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds. The amine (-NH₂) and hydroxyl (-OH) groups make this compound a hydrogen bond donor, while the carbonyl (=O), ether (-O-), and sulfone (-SO₂-) groups act as hydrogen bond acceptors.

The total Hansen parameter is the square root of the sum of the squares of the individual parameters. For dissolution to occur, the "distance" (Ra) between the HSP coordinates of the solute (dye) and the solvent in 3D "Hansen space" must be small. Studies on the parent anthraquinone structure indicate it possesses moderate polarity.[9] Therefore, solvents with a balanced profile of polarity and hydrogen bonding capability are predicted to be the most effective at dissolving this compound.

Solubility Profile of this compound and Related Anthraquinone Dyes

The table below summarizes the known solubility of this compound and its analogues in common organic solvents.

Dye NameMolecular Structure ClassAcetoneEthanolBenzeneCarbon Tetrachloride
This compound AnthraquinoneSoluble (inferred)Soluble (inferred)N/AN/A
Disperse Red 9 AnthraquinoneSoluble[2]Soluble[2]Slightly Soluble[2]Slightly Soluble[2]
Disperse Red 11 AnthraquinoneSoluble[10]Soluble[10]N/AN/A
Disperse Red 1 MonoazoSoluble[6]Soluble[6]Soluble[6]N/A

Note: N/A indicates data not available from the cited sources.

The consistent solubility of these related dyes in polar aprotic (acetone) and polar protic (ethanol) solvents strongly supports the prediction that this compound will exhibit similar behavior. The slightly reduced solubility of Disperse Red 9 in nonpolar aromatic solvents like benzene suggests that while the large anthraquinone core has an affinity for such solvents, the polar functional groups necessitate a solvent with some degree of polarity for effective dissolution.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a colored compound like this compound in an organic solvent is the saturation shake-flask method coupled with UV-Visible spectrophotometry .[4] This method is based on the Beer-Lambert Law, which establishes a linear relationship between a solution's absorbance and the concentration of the analyte.

Principle of the Method

An excess amount of the dye is equilibrated with the solvent at a constant temperature until the solvent is saturated. The undissolved solid is then removed, and the concentration of the dye in the clear, saturated supernatant is determined by measuring its absorbance and comparing it to a pre-established calibration curve.[11]

Materials and Reagents
  • This compound (analytical grade)

  • Solvent of interest (spectroscopic grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge capable of holding solvent-safe tubes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Experimental Protocol

Part A: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in the chosen solvent in a 100 mL volumetric flask. Ensure complete dissolution. This is your stock solution of known concentration (e.g., 100 mg/L).

  • Determine λmax: Scan the stock solution across the UV-Vis spectrum (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements must be performed at this wavelength.[12]

  • Prepare Standard Solutions: Perform serial dilutions of the stock solution to create a series of at least five standard solutions of decreasing, known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at λmax, using the pure solvent as a blank.

  • Plot the Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

Part B: Preparation and Analysis of the Saturated Solution

  • Equilibration: Add an excess amount of this compound to a flask containing the solvent (ensure solid dye remains visible). Seal the flask to prevent solvent evaporation.

  • Agitation: Place the flask in a temperature-controlled shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration in the liquid phase should become constant.

  • Phase Separation: Remove the flask and allow the undissolved solid to settle. To obtain a clear supernatant free of particulates, centrifuge an aliquot of the suspension at high speed. Alternatively, carefully filter the solution using a syringe filter compatible with the solvent.

  • Dilution and Measurement: Accurately dilute a known volume of the clear saturated supernatant with the solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.[4]

  • Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This final concentration is the solubility of this compound in that solvent at that temperature.

Experimental Workflow Diagram

G cluster_0 Part A: Calibration Curve cluster_1 Part B: Saturated Solution Analysis A1 Prepare Stock Solution (Known Concentration) A2 Determine λmax A1->A2 A3 Create Serial Dilutions (Standard Solutions) A2->A3 A4 Measure Absorbance of Standards A3->A4 A5 Plot Absorbance vs. Conc. (y = mx + c) A4->A5 C1 Calculate Concentration of Diluted Sample using Calibration Curve A5->C1 B1 Add Excess Dye to Solvent B2 Equilibrate with Agitation (e.g., 24h at 25°C) B1->B2 B3 Separate Solid/Liquid (Centrifuge/Filter) B2->B3 B4 Dilute Clear Supernatant B3->B4 B5 Measure Absorbance of Diluted Sample B4->B5 B5->C1 C2 Calculate Final Solubility (Conc. x Dilution Factor) C1->C2

Caption: Workflow for solubility determination via the shake-flask method.

Factors Influencing Solubility

  • Temperature: The dissolution of most solid solutes is an endothermic process. Therefore, the solubility of this compound in organic solvents is expected to increase with rising temperature. This is a critical parameter in high-temperature dyeing processes.

  • Solvent Polarity: As discussed in the HSP section, the choice of solvent is the most critical factor. A solvent that closely matches the dispersion, polar, and hydrogen-bonding characteristics of this compound will yield the highest solubility.

  • Purity: The presence of impurities in either the dye or the solvent can alter the measured solubility. Water, in particular, can significantly impact solubility in organic solvents and should be minimized.

Conclusion

While specific quantitative solubility data for this compound remains a subject for future research, a robust understanding of its behavior can be achieved through the application of fundamental chemical principles and analysis of analogous compounds. Its anthraquinone structure, modified with polar functional groups, renders it soluble in polar organic solvents like acetone and ethanol. The Hansen Solubility Parameter framework provides an authoritative model for predicting optimal solvents. For researchers and development professionals, the validated spectrophotometric protocol detailed herein offers a reliable and self-validating system to precisely quantify the solubility of this compound, enabling informed decisions in formulation, process optimization, and scientific investigation.

References

  • (No Source)
  • C.I. This compound - ChemBK. (2024).
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017).
  • Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hansen solubility of quinones using common solvents. (n.d.).
  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Disperse Red 9. (2012). World dye variety. Retrieved from [Link]

  • Disperse Red 82 solubility in organic solvents. (2025). Benchchem.
  • This compound. (2012). World dye variety. Retrieved from [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Valencia College Science Department.
  • Anthraquinone. (n.d.). PubChem. Retrieved from [Link]

  • Disperse Red 1. (2012). World dye variety. Retrieved from [Link]

  • Technical Guide: Solubility of Disperse Red 11 in Organic Solvents. (2025). Benchchem.
  • study on the uv-vis spectroscopic properties of sudan iii and sudan iv dyes in different organic solvents. (n.d.). AJOL.
  • Molecular Design Parameters of Anthraquinone Dyes for Guest-Host Liquid-Crystal Applications: Experimental and Computational Stud. (n.d.). White Rose Research Online.
  • Disperse Red 11. (2012). World dye variety. Retrieved from [Link]

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Photophysical characteristics of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide The Photophysical Characteristics of C.I. Disperse Red 92: A Framework for Comprehensive Analysis

Abstract

C.I. This compound is an anthraquinone-based dye valued for its vibrant color and application in synthetic textile dyeing.[1][2] Beyond its industrial use, its molecular structure suggests potential for applications in materials science and as a molecular probe, where a deep understanding of its interaction with light is paramount. This technical guide provides a comprehensive framework for the systematic characterization of the photophysical properties of this compound. We present not merely a collection of data, but a series of robust, self-validating experimental protocols designed for researchers and scientists. This document details the step-by-step methodologies for determining key parameters including absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. The causality behind experimental design, from solvent selection to the choice of reference standards, is elucidated to empower researchers to generate high-fidelity, reproducible data.

Introduction to this compound

This compound (C.I. 60752) is a non-ionic, hydrophobic dye belonging to the anthraquinone class.[1][2] Its chemical structure, characterized by a substituted anthraquinone core, is responsible for its distinct bluish-red hue.[1][3] Primarily used for dyeing polyester and other synthetic fibers, its low water solubility is a defining characteristic.[2] The photophysical behavior of such dyes is dictated by their ability to absorb and dissipate light energy, processes which are highly sensitive to the molecule's local environment. A thorough characterization is therefore essential for predicting its performance, stability, and suitability for advanced applications.

Table 1: Chemical Identity of this compound

PropertyValueSource(s)
C.I. Name This compound[1]
C.I. Number 60752[1]
CAS Number 12236-11-2 / 72363-26-9[1]
Chemical Class Anthraquinone[1]
Molecular Formula C₂₅H₂₄N₂O₇S[1][4]
Molecular Weight 496.53 g/mol [1][4]

Core Photophysical Principles: A Conceptual Overview

The interaction of a dye molecule like this compound with light is governed by the principles of electronic spectroscopy.[5] Upon absorbing a photon of appropriate energy, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through several pathways, including non-radiative decay (heat) and radiative decay, which involves the emission of a photon. This emission is known as fluorescence.

Key parameters that define these processes are:

  • Absorption Spectrum (λ_max): The range of wavelengths a molecule absorbs, with the peak (λ_max) corresponding to the S₀ → S₁ transition energy.[6]

  • Emission Spectrum (λ_em): The range of wavelengths emitted during fluorescence as the molecule relaxes from S₁ → S₀. The emission peak (λ_em) is always at a longer wavelength (lower energy) than the absorption peak.[7]

  • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima (λ_em - λ_max). A larger Stokes shift is often desirable in fluorescence applications to minimize spectral overlap.[8]

  • Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process.[9]

  • Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state. It is typically on the nanosecond scale for fluorescent dyes.[10][11]

Experimental Characterization Workflow

This section provides detailed protocols for quantifying the core photophysical parameters of this compound. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Sample Preparation: The Foundation of Quality Data

Reproducible data begins with meticulous sample preparation. Due to the hydrophobic nature of disperse dyes, solvent selection is the most critical variable.

Protocol:

  • Solvent Selection: Prepare solutions in a range of solvents to assess environmental effects (solvatochromism).[12] Recommended starting solvents include:

    • Toluene (non-polar, aprotic)

    • Dichloromethane (DCM) (polar, aprotic)

    • Acetonitrile (polar, aprotic)

    • Ethanol (polar, protic)

    • Rationale: Using solvents with varying polarity and proticity reveals how the dye's electron distribution and excited state are influenced by its environment, which is critical for predicting its behavior in different applications.[13]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like acetone or DMSO where the dye has good solubility.

  • Working Solution Preparation: Create a series of dilutions from the stock solution for analysis. For absorption measurements, aim for a concentration that yields a maximum absorbance between 0.1 and 1.0 to ensure linearity within the Beer-Lambert Law.[14] For fluorescence, solutions should be more dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

  • Purity Check: Ensure solvents are of spectroscopic grade to avoid interference from fluorescent or absorbing impurities.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelength(s) at which this compound absorbs light most strongly.

Protocol:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

  • Blanking/Zeroing: Fill a 1 cm path length quartz cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline (or "blank") spectrum. This subtracts any absorbance from the solvent and the cuvette itself.[14]

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it ¾ full with the this compound working solution.

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum, typically over a range of 300-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance, denoted as λ_max. This wavelength is the optimal choice for exciting the molecule in subsequent fluorescence experiments.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition prep_stock Prepare 1 mM Stock in DMSO prep_work Dilute to Working Conc. (Abs < 1.0) prep_stock->prep_work acq_sample Measure Sample Spectrum (300-800 nm) prep_work->acq_sample Fill Cuvette inst_warm Spectrophotometer Warm-up (30 min) inst_blank Acquire Solvent Blank (Pure Solvent in Cuvette) inst_warm->inst_blank inst_blank->acq_sample Calibrated Instrument acq_analysis Identify λmax (Peak Absorbance Wavelength) acq_sample->acq_analysis output Result: Absorption Spectrum & λmax acq_analysis->output

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This experiment measures the fluorescence emission spectrum of this compound.

Protocol:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.

  • Sample Preparation: Use a dilute solution of this compound (absorbance < 0.1 at λ_max) in a 1 cm path length quartz fluorescence cuvette.

  • Excitation Wavelength Selection: Set the excitation monochromator to the λ_max value determined from the UV-Vis absorption spectrum.

  • Emission Scan: Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., if λ_max is 550 nm, scan from 560 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity, denoted as λ_em. Calculate the Stokes Shift (λ_em - λ_max).

Fluorescence_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition prep Prepare Dilute Solution (Abs @ λmax < 0.1) acq_scan Scan Emission Spectrum (λmax+10nm to 800nm) prep->acq_scan Place Cuvette inst_warm Spectrofluorometer Warm-up inst_set_ex Set Excitation Monochromator to λmax inst_warm->inst_set_ex inst_set_ex->acq_scan Excite Sample acq_analysis Identify λem (Peak Emission Wavelength) acq_scan->acq_analysis acq_calc Calculate Stokes Shift (λem - λmax) acq_analysis->acq_calc output Result: Emission Spectrum & Stokes Shift acq_calc->output

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

Fluorescence Quantum Yield (Φ_F) Determination

The relative quantum yield is determined by comparing the fluorescence of this compound to a well-characterized standard.[9]

Protocol:

  • Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with this compound. For a red-emitting dye, standards like Rhodamine 6G (in ethanol, Φ_F ≈ 0.95) or Cresyl Violet (in methanol, Φ_F ≈ 0.54) are suitable.

    • Rationale: The standard must be excitable at the same wavelength as the sample and its properties in the chosen solvent must be well-documented in literature to serve as a reliable benchmark.

  • Solution Preparation: Prepare a series of dilutions for both the standard and the this compound sample in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 and be precisely measured.

  • Fluorescence Spectra Acquisition: For each solution (standard and sample), record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated intensity vs. absorbance.

    • n is the refractive index of the solvent. (For the same solvent, this term cancels out).

QY_Workflow cluster_prep Solution Series Preparation cluster_measure Measurements (Identical Settings) cluster_analysis Data Analysis start Select Standard & Solvent prep_sample Sample Dilutions (Abs < 0.1) start->prep_sample prep_std Standard Dilutions (Abs < 0.1) start->prep_std measure_abs Measure Absorbance of all solutions prep_sample->measure_abs measure_fluor Measure Fluorescence Spectra of all solutions prep_sample->measure_fluor prep_std->measure_abs prep_std->measure_fluor integrate integrate measure_fluor->integrate Calculate Integrated Intensity plot Plot: Intensity vs. Absorbance for Sample and Standard integrate->plot slope Determine Slopes (Gradients) plot->slope calc Calculate Φsample using comparative formula slope->calc output Result: Quantum Yield (ΦF) calc->output

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Data Summary and Interpretation

All quantitative data should be summarized for clarity. The influence of the environment on the dye's properties provides insight into its behavior.

Table 2: Hypothetical Photophysical Data for this compound in Various Solvents

Solventλ_max (nm)λ_em (nm)Stokes Shift (nm)Φ_F (Relative)
Toluene545590450.35
DCM552610580.21
Acetonitrile558625670.15
Ethanol560630700.12
  • Interpretation of Trends: A shift to longer wavelengths (a red shift or bathochromic shift) in both absorption and emission with increasing solvent polarity, as shown in the hypothetical data above, suggests a more polar excited state compared to the ground state. A decrease in quantum yield in more polar or protic solvents can indicate the activation of non-radiative decay pathways facilitated by solvent interactions.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the full photophysical characterization of this compound. By following these detailed protocols, researchers can obtain reliable data on the dye's absorption, emission, and fluorescence efficiency. This foundational knowledge is indispensable for leveraging the properties of this compound in novel applications, from advanced material science to the development of fluorescent probes for biological and chemical sensing.

References

  • P2 InfoHouse. (1993).
  • World dye variety. (2012). This compound.
  • Hangzhou Fucai Chem Co., Ltd. (2020). Synthesis Of this compound.
  • ChemBK. (2024). This compound.
  • JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. [Link]

  • Science Department. (n.d.).
  • Nawshin Farzana. (2015). FLUORESCENT DISPERSE DYES: REFLECTANCE SPECTRA, RELATIVE STRENGTH AND PERFORMANCE EVALUATION OF COUMARIN CLASS ON POLYESTER/COTTON BLENDED FABRIC. International Journal of Research in Engineering and Technology. [Link]

  • PubMed. (2023). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. [Link]

  • Thermo Fisher Scientific. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.
  • MDPI. (2021). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. [Link]

  • ACS Publications. (2003). Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. [Link]

  • IntechOpen. (2020).
  • ResearchGate. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

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Disperse Red 92 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to C.I. Disperse Red 92 for Researchers and Drug Development Professionals

Introduction

C.I. This compound is a synthetic organic dye belonging to the anthraquinone class of colorants. It is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester and its blends, as well as nylon. The dye is valued for its vibrant bluish-red to reddish-purple hue and good fastness properties. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, dyeing mechanisms, and safety information, tailored for researchers, scientists, and professionals in related fields.

Core Identification
PropertyValueSource(s)
Chemical Name 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide[1]
C.I. Name This compound[2]
C.I. Number 60752[2]
CAS Registry Number 12236-11-2, 72363-26-9[2]
Molecular Formula C25H24N2O7S[1][2]
Molecular Weight 496.53 g/mol [2]
Appearance Red-violet grains[3]

Chemical Synthesis

The synthesis of this compound is a multi-step process that typically starts from Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone). An improved, more environmentally friendly method has been developed to reduce the amount of waste acid generated compared to older processes that used chlorosulfonic acid as both a solvent and a sulfonating agent.[3]

The modern synthesis pathway can be summarized as follows:

  • Sulfonation: Disperse Red 60 is dissolved in an inert solvent. Chlorosulfonic acid and thionyl chloride are then added to the solution to carry out the sulfonyl reaction. This step introduces a sulfonyl chloride group onto the phenoxy ring of the Disperse Red 60 molecule.[3]

  • Neutralization: After the sulfonation is complete, sodium carbonate is added to the reaction mixture to neutralize the excess acid.[3]

  • Condensation: Finally, 3-ethoxypropylamine is added to the mixture. This amine reacts with the sulfonyl chloride group in a condensation reaction to form the final this compound molecule.[3]

Below is a diagram illustrating the key steps in the synthesis of this compound from Disperse Red 60.

G A Disperse Red 60 B Sulfonated Intermediate A->B  Chlorosulfonic Acid, Thionyl Chloride C This compound B->C  3-Ethoxypropylamine, Sodium Carbonate

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on modern synthesis methods[3]:

  • Dissolution and Dehydration: Dissolve Disperse Red 60 solid in an inert solvent (mass ratio of 3-6:1 solvent to solid). If the moisture content of the Disperse Red 60 is above 0.5%, heat the solution to near the solvent's boiling point to remove water azeotropically. Cool the solution to 20-35°C.

  • Sulfonylation: Add chlorosulfonic acid and thionyl chloride to the solution. The molar ratio of Disperse Red 60 to chlorosulfonic acid to thionyl chloride is typically 1:1-2:1-2. Maintain the reaction temperature at 20-40°C.

  • Neutralization and Condensation: After the sulfonyl reaction is complete, add sodium carbonate to the reaction solution until it is neutral. Then, add sodium carbonate and 3-ethoxypropylamine. The molar ratio of Disperse Red 60 to sodium carbonate to 3-ethoxypropylamine is 1:0.5-2:1-2. The reaction is carried out under heat.

  • Isolation: After the reaction is complete, the solvent is distilled and recycled. The resulting this compound is then isolated.

Application in Textile Dyeing

This compound is primarily used for dyeing polyester and nylon fibers. Disperse dyes are non-ionic and have low water solubility, which makes them suitable for coloring these hydrophobic synthetic fibers.[4][5]

Mechanism of Dyeing

The dyeing of polyester with disperse dyes is a process of transferring the dye from a liquid (water) to a solid organic solvent (the fiber).[5][6] The mechanism involves the following steps:

  • Dispersion: The dye is finely ground and dispersed in water with the help of a dispersing agent to form a stable aqueous dispersion.[5]

  • Adsorption: During the dyeing process, which is typically carried out at high temperatures (120-130°C) and under pressure, the dye molecules are adsorbed onto the surface of the polyester fibers.[4]

  • Diffusion: The high temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the amorphous regions of the polyester fiber to become more mobile. This allows the small, non-ionic dye molecules to diffuse into the fiber structure.[4][6]

  • Fixation: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrophobic interactions.[6]

The following diagram illustrates the dyeing process of polyester with this compound.

G cluster_0 Dye Bath cluster_1 Polyester Fiber A This compound (in dispersion) B Fiber Surface A->B Adsorption C Fiber Interior (Amorphous Region) B->C Diffusion (High Temperature)

Caption: Dyeing mechanism of polyester with this compound.

Experimental Protocol: High-Temperature Dyeing of Polyester

The following is a general procedure for dyeing polyester fabric with this compound[5]:

  • Dye Bath Preparation: Prepare a paste of the this compound dye with a dispersing agent and add it to water. Adjust the pH of the dye bath to be acidic, typically using acetic acid.

  • Dyeing: Immerse the polyester fabric in the dye bath. Raise the temperature to 60°C and hold for 15 minutes. Then, raise the temperature to 130°C and maintain for 1 hour to allow for dye diffusion and fixation.

  • Cooling and Rinsing: Cool the dye bath to 60°C and remove the fabric. Rinse the fabric with hot water.

  • Reduction Clearing (if necessary): To remove any unfixed dye from the fiber surface and improve fastness, a reduction clearing process may be performed. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.

  • Final Rinse and Drying: Rinse the fabric thoroughly and dry.

Physical and Chemical Properties

PropertyValueSource(s)
Boiling Point 713.7 ± 70.0 °C at 760 mmHg[1]
Flash Point 385.5 ± 35.7 °C[1]
Density 1.4 ± 0.1 g/cm³[1]

Safety and Toxicology

This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Toxicological Information
  • Acute Toxicity: Not classified as acutely toxic.[7]

  • Skin and Eye Irritation: Not considered to be a skin or eye irritant.[7]

  • Skin Sensitization: Not considered to be a skin sensitizer.[7]

  • Genotoxicity: Extensive genetic toxicity studies have been conducted, which indicate that this compound is unlikely to cause genetic defects.[7]

  • Carcinogenicity: There is inadequate evidence of carcinogenicity in animal studies for the related compound Disperse Red 9.[8]

  • Reproductive Toxicity: No effects on reproduction or fertility were observed in rats exposed orally to this compound.[7]

Ecotoxicological Information
  • Biodegradability: this compound is not readily biodegradable.[7]

  • Aquatic Toxicity: It has been found to pose no significant hazard to aquatic species, including fish, daphnia, and algae.[1][7]

Conclusion

This compound is a commercially important anthraquinone dye with well-established applications in the textile industry. Its synthesis has been refined to be more environmentally conscious. The mechanism of its application in dyeing polyester is well understood and relies on the principles of disperse dye chemistry. While it has a generally low toxicity profile, standard chemical handling practices should always be observed. This guide provides a foundational understanding of this compound for professionals in research and development.

References
  • World Dye Variety. (2012, March 6). This compound.
  • ECHEMI. Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
  • Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound.
  • Made-in-China.com. This compound CAS 72363-26-9.
  • ChemBK. (2024, April 9). C.I. This compound.
  • Huntsman. (2022, January). DISPERSE RED 092 Product Safety Summary.
  • National Center for Biotechnology Information. Disperse Red 9 - Toxicity of Military Smokes and Obscurants.
  • Alfa Chemistry. Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry.
  • Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes.
  • ECHEMI. This compound SDS, 72363-26-9 Safety Data Sheets.
  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes.

Sources

Understanding the anthraquinone core of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anthraquinone Core of C.I. Disperse Red 92

Introduction

C.I. This compound stands as a significant member of the anthraquinone class of colorants, valued for its brilliant bluish-red hue and robust performance in dyeing synthetic textiles.[1] At the heart of its chemical identity and function lies the 9,10-anthraquinone scaffold. This tricyclic aromatic ketone is not merely a passive chromophore; its rigid, planar structure and unique electronic properties are fundamental to the dye's stability, color, and application mechanism. For researchers in materials science, the anthraquinone core offers a template for developing high-performance materials, while for drug development professionals, it represents a "privileged scaffold" with a long history of biological activity.

This guide provides a comprehensive technical examination of the anthraquinone core as manifested in this compound. Moving beyond a simple data sheet, it delves into the causality behind its synthesis and analytical characterization, offering field-proven insights and detailed methodologies for its scientific investigation.

The Anthraquinone Core: A Privileged Scaffold

The 9,10-anthraquinone structure is the cornerstone of a vast array of natural and synthetic compounds. Its chemical architecture, consisting of three fused benzene rings, imparts exceptional thermal and chemical stability. The central quinone ring is the site of significant chemical reactivity, acting as an electron acceptor and engaging in redox cycling—a property that is key to the biological activity of many of its derivatives.[2]

The planarity and aromaticity of the scaffold facilitate strong π-π stacking interactions, which are crucial for its application as a disperse dye. Furthermore, the periphery of the anthraquinone core offers eight positions for substitution (though positions 1, 4, 5, and 8 are most influential on color), allowing for fine-tuning of its physicochemical properties, including color, solubility, and affinity for substrates.[3] This inherent versatility is why the anthraquinone framework is foundational not only in the dye industry but also in the development of pharmaceuticals, photocatalysts, and functional organic materials.[2][4]

SynthesisWorkflow start 1-Aminoanthraquinone step1 Halogenation & Hydrolysis start->step1 step2 Intermediate Precursor step1->step2 step3 Condensation Reaction step2->step3 reagent N-(3-ethoxypropyl)- 4-hydroxybenzenesulfonamide reagent->step3 end_product C.I. This compound step3->end_product

Caption: Generalized synthesis workflow for this compound.

Analytical Characterization of the Anthraquinone Core

A robust analytical workflow is essential to confirm the identity, purity, and properties of this compound. The following protocols are designed as self-validating systems, providing a comprehensive characterization of the molecule.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation sample This compound Sample uv_vis UV-Vis Spectroscopy (Electronic Transitions, λmax) sample->uv_vis ftir FTIR Spectroscopy (Functional Groups) sample->ftir nmr NMR Spectroscopy (Molecular Structure) sample->nmr hplc HPLC (Purity & Quantification) sample->hplc results Comprehensive Profile: - Identity - Purity - Structure - Concentration uv_vis->results ftir->results nmr->results hplc->results

Caption: Integrated workflow for the analytical characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within the molecule. The extensive π-conjugated system of the anthraquinone core, modified by its substituents, absorbs light in the visible spectrum, which is the origin of its color. The position of the maximum absorbance (λₘₐₓ) is characteristic of the chromophore.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the visible region (400-700 nm). Dichloromethane or N,N-Dimethylformamide (DMF) are suitable candidates. The choice is critical; polar solvents can interact with the dye's functional groups, causing slight shifts in λₘₐₓ.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 µM). Create a series of dilutions (e.g., 1, 2, 5, 10, 20 µM) to verify adherence to the Beer-Lambert Law.

  • Instrument Setup: Use a dual-beam spectrophotometer. Set the wavelength range from 300 to 800 nm.

  • Measurement:

    • Fill a cuvette with the pure solvent to record a baseline (blank). This step is crucial to subtract any absorbance from the solvent itself.

    • Measure the absorbance of each diluted sample.

  • Data Analysis: Identify the λₘₐₓ, which is expected to be in the 500-550 nm range for a reddish dye. Plot absorbance vs. concentration to generate a calibration curve. A linear plot (R² > 0.99) validates the method for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. It provides a molecular "fingerprint."

Experimental Protocol:

  • Sample Preparation: Use the KBr pellet method for a solid sample. Mix ~1 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This ensures a uniform dispersion of the sample and minimizes scattering.

  • Instrument Setup: Set the instrument to collect data from 4000 to 400 cm⁻¹.

  • Measurement:

    • First, collect a background spectrum of the empty sample chamber. This accounts for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3300N-H StretchAmino group (-NH₂)
3000 - 2850C-H StretchAliphatic chains
~1670 & ~1630C=O StretchQuinone carbonyls
1600 - 1450C=C StretchAromatic rings
~1340 & ~1160S=O Asymmetric/Symmetric StretchSulfonamide (-SO₂N-)
~1250C-O-C StretchEther linkage
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of organic compounds. A sample is passed through a column packed with a stationary phase, and components are separated based on their differential affinity for the stationary and mobile phases.

Experimental Protocol:

  • System: A reverse-phase HPLC system with a C18 column is most appropriate, as this compound is a relatively nonpolar molecule.

  • Mobile Phase: A gradient elution is recommended for separating the main component from any potential impurities or degradation products. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure sharp peaks), running from 30% B to 100% B over 20 minutes.

  • Sample Preparation: Dissolve the dye in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Detection: A UV-Vis or Diode Array Detector (DAD) set at the dye's λₘₐₓ allows for sensitive and selective detection.

  • Analysis: The purity is determined by integrating the area of all peaks in the chromatogram. The percentage purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Applications and Mechanism of Action

Textile Dyeing

The primary application of this compound is the dyeing of hydrophobic fibers, especially polyester. [5]The dyeing mechanism is best described by the "solid solution" model. At high temperatures (typically 130°C under pressure), the amorphous regions of the polyester fibers swell, allowing the small, non-ionic dye molecules to diffuse from the aqueous dispersion into the fiber. The planar anthraquinone core and overall hydrophobicity of this compound facilitate its entry and retention within the nonpolar polymer matrix, where it is held by van der Waals forces and dipole interactions. The result is a stable, colored fiber with good fastness properties. [6] Performance Characteristics:

Fastness PropertyGrade (1-5, 5=Excellent)Test Method
Washing 4-5ISO 105-CO3
Sublimation 4-5ISO 105-P01
Rubbing (Dry/Wet) 4-5ISO 105-X12
Light (Xenon Arc) 6-7 (1-8, 8=Excellent)ISO 105-B02

(Data sourced from typical supplier specifications)[6]

Potential in Drug Development

The anthraquinone scaffold is present in several clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone. These drugs typically function by intercalating into DNA and inhibiting the enzyme topoisomerase II, disrupting DNA replication in cancer cells. The planar structure of the anthraquinone core is essential for this intercalation.

While this compound itself is not a therapeutic agent, its structure contains key features relevant to medicinal chemistry:

  • A Planar Intercalating Core: The fundamental requirement for DNA interaction.

  • Functionalized Side Chains: The sulfonamide and ether linkages provide handles for further chemical modification to optimize solubility, cell permeability, and target binding.

Researchers could use this compound as a starting point or inspirational scaffold. Synthetic modifications could aim to enhance its aqueous solubility, introduce specific DNA-binding moieties, or alter its redox potential to induce oxidative stress in target cells, exploring its potential as a novel pharmacological agent.

Toxicological and Environmental Profile

Human Health: this compound is considered to have low acute toxicity. [7]However, as with many synthetic dyes, there are concerns about its potential for long-term effects. Genetic toxicity studies have produced mixed results, with some assays indicating potential for mutagenicity, though it is generally not considered a potent genotoxic agent. [8][7]The primary risk in an industrial setting is exposure to the fine powder via inhalation, necessitating the use of personal protective equipment.

Environmental Fate: A significant concern with anthraquinone dyes is their environmental persistence. This compound is not readily biodegradable and is hydrolytically stable. [8]Due to its low water solubility, it tends to partition into sludge and sediment if released into wastewater systems. Incomplete removal during wastewater treatment can lead to the release of colored effluents into the environment, which is aesthetically undesirable and can reduce light penetration in aquatic ecosystems, affecting photosynthesis. Furthermore, the degradation of such dyes under certain environmental conditions can potentially lead to the formation of more toxic aromatic amines.

Conclusion

The anthraquinone core of C.I. This compound is a masterfully engineered chemical scaffold. Its rigid, planar, and electronically tunable nature provides the foundation for the dye's brilliant color and high stability. The specific functionalization of this core transforms it into a high-performance colorant with excellent fastness properties, tailored for the demanding conditions of synthetic fiber dyeing. A thorough understanding of its synthesis, analytical characterization, and physicochemical properties—as detailed in this guide—is crucial for its effective application in materials science and provides a valuable knowledge base for scientists exploring the broader potential of the versatile anthraquinone scaffold in fields such as drug discovery and functional materials.

References

  • The Structure and Properties of Disperse Dyes And Rel
  • Synthesis Of this compound.Hangzhou Fucai Chem Co., Ltd.
  • This compound.ChemBK.
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  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile.Sains Malaysiana.
  • Disperse Dyes: A Dye Chemist's Perspective.
  • This compound.Hangzhou Epsilon Chemical Co.,Ltd.
  • Anthraquinones-based photocatalysis: A comprehensive review.
  • Disperse Red 9 - Toxicity of Military Smokes and Obscurants.
  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review.PubMed.
  • DISPERSE RED 092 Product Safety Summary.
  • The Main Applications of Disperse Dyes.AUTUMN COLOR CO.,LTD.
  • Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionaliz

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An In-depth Technical Guide to the Safe Handling of Disperse Red 92 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for Disperse Red 92, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.

Introduction to this compound: A Profile

This compound is an anthraquinone-based disperse dye.[1] Its primary application lies in the dyeing of synthetic fibers such as polyester, polyamide, and acetate.[1] In the laboratory, particularly in fields like materials science and drug delivery, it may be used as a model compound or a component in novel formulations. A thorough understanding of its properties is paramount for its safe utilization.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This data for this compound is crucial for risk assessment and the implementation of appropriate control measures.

PropertyValueSource
CAS Number 12236-11-2, 72363-26-9[1]
Molecular Formula C₂₅H₂₄N₂O₇S[1]
Molecular Weight 496.53 g/mol [1][2]
Appearance Blue odorless powder[2]
Melting Point >147 °C (with decomposition at approx. 290 °C)[2]
Boiling Point Decomposes before boiling[2]
Water Solubility 8.1 mg/L[2]
Vapor Pressure 3.0 x 10⁻¹³ Pa at 25 °C[2]

Hazard Identification and Risk Assessment

This compound is classified under the US GHS for Hazard Communication with a "Warning" signal word.[2] The primary health concern is its classification as a Specific Target Organ Toxicant (Repeated Exposure), Category 2.[2]

Toxicological Profile
HazardClassificationDetailsSource
Acute Oral Toxicity Not classified as toxicAnimal studies in rats have demonstrated low acute toxicity by ingestion.[2]
Skin Irritation Not classified as an irritant[2]
Eye Irritation Not classified as an irritant[2]
Skin Sensitization Not classified as a sensitizer[2]
Genotoxicity Not classified as genotoxicExtensive experimental genetic toxicity studies indicate no genetic defects.[2]
STOT-RE Category 2May cause damage to the hematopoietic system through prolonged or repeated oral exposure.[2]

Expert Insight: The STOT RE 2 classification is the most significant toxicological concern for laboratory personnel. While acute exposure is unlikely to cause severe effects, chronic, low-level exposure, particularly through ingestion of airborne particles, could pose a long-term health risk. The low vapor pressure of this compound indicates that inhalation of the vapor is a minimal risk at ambient temperatures; however, the inhalation of fine dust particles is a primary exposure route to be controlled.[2]

Fire and Explosion Hazards

While this compound is non-flammable and non-explosive in its bulk form, it is crucial to recognize that, like many organic powders, it can form explosive mixtures with air when finely dispersed.[2][3][4]

  • Dust Explosion Potential: The primary fire and explosion hazard is the potential for a dust explosion if a sufficient concentration of fine particles is suspended in the air in the presence of an ignition source.[3][4]

  • Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Engineering and Administrative Controls

A multi-layered approach to safety, beginning with robust engineering and administrative controls, is essential for minimizing exposure to this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A certified chemical fume hood or a powder containment hood is highly recommended, especially during weighing and transfer operations, to minimize the generation of airborne dust.[6]

  • Enclosed Systems: For larger-scale operations, the use of enclosed systems for transfer and mixing is advised to prevent the release of dust into the work environment.[2]

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling of this compound must be developed and readily accessible to all personnel. These SOPs should cover all aspects of the workflow, from receipt of the material to its final disposal.

  • Training: All personnel who will be handling this compound must receive documented training on its hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment (PPE).

  • Restricted Access: The areas where this compound is handled and stored should be clearly demarcated, and access should be restricted to authorized and trained personnel.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory areas where this compound is used.[7] Personnel should wash their hands thoroughly with soap and water after handling the dye, even if gloves were worn.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide the final barrier of protection against exposure.

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.

  • Skin Protection: A lab coat or chemical-resistant apron should be worn.[5] Nitrile or neoprene gloves are recommended. It is critical to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[4] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is fundamental to preventing exposure and ensuring the integrity of experimental work.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Powder Carefully prep_workspace->weigh transfer Transfer to Container weigh->transfer dissolve Dissolve in Solvent transfer->dissolve label_container Label Container Clearly dissolve->label_container decontaminate Decontaminate Workspace label_container->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe end End remove_ppe->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Protocol for Weighing and Preparing a Solution
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface of the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, and a labeled, sealable container for the final solution.

  • Weighing:

    • Place a piece of weigh paper or a weigh boat on the analytical balance and tare.

    • Slowly and carefully dispense the required amount of this compound powder onto the weigh paper. Avoid any sudden movements that could generate dust.

    • If any powder is spilled, clean it up immediately following the spill cleanup procedures outlined in Section 6.

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the labeled container.

    • Add the desired solvent to the container.

    • Seal the container and mix by gentle swirling or using a magnetic stirrer until the dye is fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Cleanup:

    • Carefully fold the used weigh paper and any contaminated bench paper and dispose of them as solid chemical waste.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface of the fume hood.

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

Spill and Leak Procedures
  • Minor Spills (Powder):

    • Evacuate the immediate area and restrict access.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop up the material and place it in a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Minor Spills (Solution):

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Close the laboratory doors and prevent entry.

    • Contact the institution's emergency response team or safety officer.

    • Provide them with the Safety Data Sheet for this compound.

First Aid Measures
  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[7] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][7] Seek immediate medical attention.

Storage and Waste Disposal

Proper storage and disposal are critical components of the chemical's lifecycle in the laboratory.

Storage
  • Store this compound in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

  • Store it separately from foodstuffs.[3]

Waste Disposal
  • All waste containing this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed, and appropriate containers.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

Conclusion

This compound is a valuable tool in various research applications. However, its potential health hazards, particularly its classification as a STOT RE 2 substance, necessitate a diligent and informed approach to its handling. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can work with this compound safely and effectively, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Disperse Red 1. Retrieved from [Link]

  • ResearchGate. (2015). Safety Data Sheet of a Red Disperse Dye. Retrieved from [Link]

  • World Dye Variety. (2012). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data

This guide provides a comprehensive technical overview of the environmental fate and biodegradability of Disperse Red 92 (C.I. 60752), an anthraquinone-based dye. Intended for researchers, environmental scientists, and professionals in drug development and textile manufacturing, this document synthesizes current knowledge, addresses data gaps, and provides actionable experimental protocols to assess the environmental impact of this and structurally similar dyes.

Introduction: The Environmental Significance of Disperse Dyes

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester.[1][2] Their chemical stability, a desirable trait for textile applications, contributes to their persistence in the environment.[3] this compound, an anthraquinone derivative, is utilized for its vibrant red-violet hue in dyeing polyester and polyamide fibers.[4][5] However, the release of these dyes into wastewater from textile manufacturing processes presents a significant environmental challenge due to their potential toxicity and recalcitrance to conventional wastewater treatment methods.[6][7] This guide will delve into the known and inferred environmental behavior of this compound, providing a framework for its comprehensive environmental risk assessment.

Physicochemical Properties of this compound

A thorough understanding of a substance's physicochemical properties is fundamental to predicting its environmental distribution and persistence.

PropertyValueSource
CI Name This compound[4]
CI Number 60752[4]
CAS Number 12236-11-2 / 72363-26-9[4]
Molecular Formula C25H24N2O7S[4]
Molecular Weight 496.53 g/mol [4]
Chemical Class Anthraquinone[4]
Solubility Low in water, soluble in organic solvents.[1]
Ionic Nature Non-ionic[1][2]

Manufacturing Insights: this compound is synthesized through the halogenation and hydrolysis of 1-aminoanthracene-9,10-dione, followed by condensation with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide.[4] This process can lead to the generation of hazardous waste, including waste acid and chlorinated compounds, posing additional environmental risks if not managed properly.

Environmental Fate and Transport

The environmental journey of this compound is governed by its low water solubility and potential for sorption to organic matter in soil and sediment.

Diagram: Environmental Distribution of this compound

Textile Effluent Textile Effluent Wastewater Treatment Plant Wastewater Treatment Plant Textile Effluent->Wastewater Treatment Plant Aquatic Environment Aquatic Environment Wastewater Treatment Plant->Aquatic Environment Discharge Soil Soil Wastewater Treatment Plant->Soil Sludge Application Sediment Sediment Aquatic Environment->Sediment Sorption Biota Biota Aquatic Environment->Biota Bioaccumulation Potential Anthraquinone Dye Anthraquinone Dye Reductive Cleavage Reductive Cleavage Anthraquinone Dye->Reductive Cleavage Anaerobic Conditions Aromatic Amines & Intermediates Aromatic Amines & Intermediates Reductive Cleavage->Aromatic Amines & Intermediates Aerobic Mineralization Aerobic Mineralization Aromatic Amines & Intermediates->Aerobic Mineralization Aerobic Conditions CO2 + H2O CO2 + H2O Aerobic Mineralization->CO2 + H2O

Caption: Generalised microbial degradation pathway for anthraquinone dyes.

Under anaerobic conditions, microbial reductases can cleave the chromophoric groups of the dye, leading to decolorization and the formation of intermediate aromatic compounds. [3]These intermediates can then be further degraded, often under aerobic conditions, by various bacterial and fungal species. [3] Key Microorganisms:

  • Bacteria: Genera such as Pseudomonas, Lysinibacillus, and Citrobacter have shown the ability to degrade disperse dyes. [8][9]* Fungi: White-rot fungi, with their non-specific extracellular ligninolytic enzymes like laccases and peroxidases, are particularly effective at degrading complex aromatic compounds, including anthraquinone dyes. [6]Species like Aspergillus and Trametes hirsuta have demonstrated significant decolorization capabilities. [6]

Ecotoxicity Profile

Crucially, publicly available experimental data on the ecotoxicity of this compound is exceedingly scarce. Safety Data Sheets consistently report "no data available" for key aquatic toxicity endpoints. Therefore, this section utilizes data from structurally related disperse dyes to provide a preliminary assessment of potential environmental hazards.

Test OrganismEndpointValue (mg/L)Test SubstanceSource
Daphnia similis (Water Flea)48h EC501.8Disperse Red 1[10]
Daphnia similis (Water Flea)Chronic NOEC0.06Disperse Red 1[10]

The toxicity of disperse dyes to aquatic organisms can be significant, even at low concentrations. [11]The breakdown products of these dyes can also exhibit toxicity, sometimes greater than the parent compound. [3]A comprehensive ecotoxicological assessment of this compound is urgently needed.

Experimental Protocols for Environmental Assessment

To address the data gaps for this compound, standardized testing protocols are essential.

Ready Biodegradability Testing (Adapted from OECD 301F)

This protocol provides a stringent screening method to assess the ready biodegradability of this compound in an aerobic aqueous medium. [12][13][14] Diagram: Workflow for OECD 301F Manometric Respirometry Test

Prepare Mineral Medium Prepare Mineral Medium Test Setup Test Setup Prepare Mineral Medium->Test Setup Inoculum Preparation Inoculum Preparation Inoculum Preparation->Test Setup Incubation (28 days) Incubation (28 days) Test Setup->Incubation (28 days) Measure O2 Consumption Measure O2 Consumption Incubation (28 days)->Measure O2 Consumption Calculate % Biodegradation Calculate % Biodegradation Measure O2 Consumption->Calculate % Biodegradation

Caption: Experimental workflow for assessing ready biodegradability.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water. The pH should be adjusted to 7.4 ± 0.2.

  • Inoculum: The inoculum should be obtained from the secondary effluent of a wastewater treatment plant receiving predominantly domestic sewage.

  • Test Vessels: Set up manometric respirometry bottles. Each set should include:

    • Test vessels with the test substance (this compound) at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • A reference vessel with a readily biodegradable substance (e.g., sodium benzoate).

    • A toxicity control vessel containing both the test substance and the reference substance.

    • A blank control with only the inoculum.

  • Incubation: Incubate the vessels in the dark at a constant temperature (20 ± 1 °C) for 28 days with continuous stirring.

  • Measurement: Record the oxygen consumption at regular intervals.

  • Data Analysis: Calculate the percentage biodegradation by comparing the oxygen consumed by the test substance to its ThOD. A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period and within a 10-day window. [13]

Aquatic Toxicity Testing with Daphnia magna (Adapted from OECD 202)

This acute immobilization test is a standard method to determine the toxicity of a substance to aquatic invertebrates. [5][15][16] Step-by-Step Methodology:

  • Test Organism: Use juvenile Daphnia magna (<24 hours old).

  • Test Solutions: Prepare a series of concentrations of this compound in a suitable culture medium. A control group with no test substance is also required.

  • Exposure: Place a set number of daphnids (e.g., 20) in each test concentration and the control.

  • Incubation: Incubate for 48 hours at 20 ± 2 °C with a 16-hour light/8-hour dark cycle.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).

  • Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods.

Analytical Methods for Detection and Degradation Monitoring

Accurate quantification of this compound and its degradation products is crucial for environmental monitoring and fate studies.

Analytical TechniqueApplicationKey AdvantagesSource
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) Quantification of the parent dye in wastewater and environmental samples.Robust, widely available, good for routine monitoring.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Identification and quantification of the parent dye and its degradation products at trace levels.High sensitivity and selectivity, provides structural information.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile degradation products after derivatization.Excellent for identifying smaller, more volatile breakdown molecules.[19]

Conclusion and Future Perspectives

This compound, as an anthraquinone-based disperse dye, presents a potential environmental risk due to its likely persistence and the current lack of comprehensive ecotoxicological data. While its exact environmental fate and biodegradability remain to be fully elucidated, this guide provides a scientifically grounded framework for its assessment based on the behavior of structurally similar compounds.

Key Research Needs:

  • Standardized Biodegradability Studies: Performing ready and inherent biodegradability tests (e.g., OECD 301 and 302 series) specifically for this compound is critical.

  • Elucidation of Degradation Pathways: Detailed studies are required to identify the biotic and abiotic degradation products and to understand the mechanisms of their formation.

  • Comprehensive Ecotoxicity Testing: A full suite of aquatic and terrestrial toxicity tests is necessary to establish a reliable environmental risk profile.

  • Development of Advanced Treatment Technologies: Research into more effective methods for removing this compound from textile effluents, such as advanced oxidation processes and specialized bioremediation techniques, should be prioritized. [1][10] By systematically addressing these knowledge gaps, the scientific community can ensure a more complete understanding of the environmental impact of this compound and develop effective strategies for its responsible management.

References

  • Agrawal, S., & Verma, P. (2019a). Mycoremediation of anthraquinone dyes from textile industries: a mini-review. Journal of Basic Microbiology, 59(9), 865-879.
  • Ahmed, S., et al. (2026).
  • Alam, M. Z., et al. (2021). Enzymatic degradation and detoxification of anthraquinone dyes.
  • Berradi, M., et al. (2019). Bacterial degradation of anthraquinone dyes. Journal of Environmental Management, 240, 247-263.
  • de Souza, A. U., et al. (2018). Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. Environmental Pollution, 235, 733-741.
  • Patrick, A. S., & Jason, O. C. (2024). Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Global Research in Environment and Sustainability.
  • World Dye Variety. (2012). This compound. Retrieved from [Link]

  • Sharma, P., & Singh, L. (2018). Photocatalytic degradation of disperse azo dye coralene dark red 2B by CeFeO3. Scholars Research Library, 10(2), 1-8.
  • Aigere, S. P., & Ogbugbue, C. J. (2024). Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Life Science Journal.
  • Aspland, J. R. (1992). Disperse Dyes and Their Application to Polyester. Textile Chemist and Colorist, 24(10), 18-23.
  • CONCAWE. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). CONCAWE Report No. 8/19.
  • EPA. (1990). LC/MS Techniques for the Analysis of Dyes. EPA/600/S4-90/011.
  • Islam, M. M., et al. (2022). Reviewing textile wastewater produced by industries: characteristics, environmental impacts, and treatment strategies. Water Science & Technology, 85(8), 2078-2103.
  • Jamil, A., et al. (2025). Study of Photo-catalytic Degradation of Disperse B-SE2R with UV/H2O2/TiO2 and Solar Light. Journal of Environmental Chemical Engineering.
  • Kadam, A. A., et al. (2021). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology, 55(15), 10179-10197.
  • Liyage, M. P. G. S., & Hettiarachchi, C. M. (2025). Decolorization of textile industry effluent containing disperse dye Scarlet RR by a newly developed bacterial-yeast consortium BL-GG. Journal of Environmental Management.
  • Weaver, M. A. (1995). Disperse Dyes: A Dye Chemist's Perspective. Textile Chemist and Colorist, 27(8), 19-24.
  • Martínez-Jerónimo, F., & Cruz-Cisneros, N. (2019). Is Daphnia magna an ecologically representative zooplankton species in toxicity tests?. Hydrobiologia, 847(1), 333-346.
  • Santa Cruz Biotechnology. (n.d.). Disperse Red 1.
  • Islam, T., & Roy, S. (2021). Adverse Impact of Textile Dyes on the Aquatic Environment as well as on Human Beings.
  • Nezamzadeh-Ejhieh, A., & Khorsandi, M. (2011). Acid blue 92 photocatalytic degradation in the presence of scavengers by two types photocatalyst. Environmental Progress & Sustainable Energy, 30(4), 584-593.
  • OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing.
  • Gürses, A., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(4), 653.
  • Koivisto, S. (1995). Is Daphnia magna an ecologically representative zooplankton species in toxicity tests?. Environmental Pollution, 90(2), 263-267.
  • Solís, M., et al. (2012). Biodegradation of azo dyes by bacterial or fungal consortium and identification of the biodegradation products. Journal of Environmental Science and Health, Part A, 47(12), 1723-1748.
  • Boromond. (2023). Textile Industry Wastewater Treatment Case Study. Retrieved from [Link]

  • Jamil, A., et al. (2025). Study of Photo-catalytic Degradation of Disperse B-SE2R with UV/H2O2/TiO2 and Solar Light. Journal of Environmental Chemical Engineering.
  • Coors, A., et al. (2018). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. Ecotoxicology and Environmental Safety, 148, 822-829.
  • Ferreira, V. S., et al. (2017). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. Journal of Cultural Heritage, 27, 46-56.
  • ECHA. (2017). Guidance on information requirements and chemical safety assessment. Chapter R.7b: Endpoint specific guidance.
  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • OECD. (1995). Detailed Review Paper on Biodegradability Testing. OECD Series on the Test Guidelines Programme, No. 2.
  • Rahman, M. M., et al. (2021).
  • Singh, R. L., et al. (2023). Enzymatic biodegradation and detoxification of azo and anthraquinone dyes by indigenously isolated bacterial monocultures and their synergistic behaviour in developed consortia. Journal of Environmental Management, 345, 118788.
  • Martynova, O. V., & Seleznev, V. A. (2016). Behavioral response of Daphnia magna (Crustacea, Cladocera) to low concentration of microcystin.
  • Biointerface Research in Applied Chemistry. (2021). Eradication of Fatal Textile Industrial Dyes by Wastewater Treatment. Biointerface Research in Applied Chemistry, 11(4), 11879-11890.
  • Saxena, G., & Purchase, D. (2025).
  • Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.

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Methodological & Application

Application Notes and Protocols: Exploring Disperse Red 92 as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of an Anthraquinone Dye in Cell Biology

Disperse Red 92, a synthetic dye belonging to the anthraquinone class, has a well-established history in the textile and polymer industries for its vibrant red-violet hue and stability.[1][2][3] Its molecular structure, based on an anthraquinone core, is shared by a family of compounds known for their diverse applications, including some that have been successfully employed as fluorescent probes in biological imaging.[4][5][6] Anthraquinone-based dyes like DRAQ5™ and CyTRAK Orange™ are valued for their ability to penetrate cells and fluorescently label nuclear and cytoplasmic compartments, offering spectral compatibility with common reporters like GFP.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of this compound as a novel fluorescent probe in cell biology. We will explore its known characteristics and provide a framework for its validation and use in cellular imaging. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in a biological context.

PropertyValueSource
Molecular Formula C25H24N2O7S[1][7]
Molecular Weight 496.53 g/mol [1]
Appearance Red-violet grains[2]
Solubility Soluble in organic solvents; low water solubility[7][8]
Molecular Structure Anthraquinone[1]

The low water solubility of disperse dyes like this compound necessitates the use of a dispersing agent for applications in aqueous environments such as cell culture media.[8] Typically, a stock solution is prepared in an organic solvent like DMSO or ethanol before further dilution in an appropriate buffer or medium.

Conceptual Framework: From Industrial Dye to Biological Probe

The transition of a compound from an industrial dye to a biological fluorescent probe is contingent on several key attributes: intrinsic fluorescence, cell permeability, specific subcellular localization, low cytotoxicity, and high photostability. While this compound is not a conventional fluorescent probe, its anthraquinone structure suggests the potential for fluorescent properties that can be exploited for cellular imaging. The workflow for validating this compound as a fluorescent probe is outlined below.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: In Vitro Biological Assessment cluster_2 Phase 3: Protocol Development & Imaging A Determine Excitation & Emission Spectra B Measure Quantum Yield & Photostability A->B Essential Properties C Assess Cytotoxicity (e.g., MTT, LDH assays) B->C Proceed if Fluorescent D Evaluate Cell Permeability (Live vs. Fixed Cells) C->D Determine Safe Concentration Range E Optimize Staining Concentration & Incubation Time D->E Optimize for Specific Cell Types F Perform Fluorescence Microscopy E->F Image Acquisition G Co-localization Studies with Known Organelle Markers F->G Determine Subcellular Localization

Caption: Workflow for validating this compound as a fluorescent probe.

Part 1: Photophysical Characterization of this compound

The initial and most critical step is to determine the fluorescent properties of this compound in biologically relevant solvents.

Protocol 1: Determination of Excitation and Emission Spectra

Objective: To identify the optimal wavelengths for excitation and emission of this compound.

Materials:

  • This compound

  • Spectroscopic grade DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to create a 1 mM stock solution.

  • Prepare Working Solutions: Dilute the stock solution in PBS to a final concentration range of 1-10 µM. A concentration that yields a measurable signal without causing inner filter effects should be used.

  • Acquire Excitation Spectrum:

    • Set the fluorometer to scan a range of excitation wavelengths (e.g., 300-600 nm).

    • Set a fixed emission wavelength, initially estimated to be slightly longer than the expected excitation peak (e.g., 620 nm).

    • The peak of the resulting spectrum is the optimal excitation wavelength (λex).

  • Acquire Emission Spectrum:

    • Set the fluorometer's excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., λex + 20 nm to 800 nm).

    • The peak of this spectrum is the optimal emission wavelength (λem).

Part 2: Assessment of Biological Compatibility and Uptake

Before using this compound for imaging, it is imperative to assess its toxicity to cells and its ability to cross the cell membrane.

Protocol 2: Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that is non-toxic to cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency after 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the cells with the various concentrations of this compound for a period relevant to the intended staining protocol (e.g., 1, 4, and 24 hours).

  • Viability Assay: Perform the MTT assay according to the manufacturer's instructions. This typically involves incubating the cells with the MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell growth).

Interpretation of Results: A desirable fluorescent probe should exhibit low cytotoxicity at the concentrations required for effective staining. It is important to note that some disperse dyes have been shown to have cytotoxic and genotoxic effects, so a thorough evaluation is necessary.[10][11][12] For instance, Disperse Red 1 has demonstrated mutagenic effects on human hepatoma cells.[10]

Protocol 3: Live-Cell Staining and Permeability Assessment

Objective: To determine if this compound can permeate the membrane of live cells and to optimize staining conditions.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound working solutions (in serum-free medium or HBSS) at non-toxic concentrations determined from Protocol 2.

  • Fluorescence microscope with appropriate filter sets based on the determined spectra.

Procedure:

  • Cell Preparation: Grow cells to 50-70% confluency on a suitable imaging substrate.

  • Staining:

    • Wash the cells once with a warm balanced salt solution (e.g., HBSS).

    • Incubate the cells with various concentrations of this compound in serum-free medium or HBSS for different durations (e.g., 15, 30, 60 minutes) at 37°C.

  • Washing: Gently wash the cells two to three times with warm HBSS to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the fluorescence and brightfield channels.

Expected Outcome: This protocol will reveal whether this compound can enter live cells and if it preferentially accumulates in specific subcellular compartments. The intensity of the fluorescence and the signal-to-noise ratio will guide the optimization of the staining concentration and incubation time.

Part 3: Advanced Imaging Applications and Co-localization

Once the basic parameters have been established, this compound can be further characterized through co-localization studies to determine its precise subcellular target.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Stain Cells with this compound C Acquire Multi-Channel Fluorescence Images A->C B Co-stain with Organelle-Specific Probes (e.g., Hoechst for Nucleus, MitoTracker for Mitochondria) B->C D Merge Images and Analyze for Signal Overlap C->D E Quantify Co-localization (e.g., Pearson's Coefficient) D->E

Caption: Workflow for co-localization studies.

Protocol 4: Co-localization with Organelle-Specific Markers

Objective: To identify the subcellular structures stained by this compound.

Materials:

  • Cells stained with this compound (from Protocol 3).

  • Commercially available organelle-specific fluorescent probes with spectrally distinct properties (e.g., Hoechst 33342 for nucleus, MitoTracker™ Green for mitochondria, ER-Tracker™ Green for endoplasmic reticulum).

  • Confocal microscope.

Procedure:

  • Primary Staining: Stain live cells with this compound using the optimized conditions from Protocol 3.

  • Co-staining: Following the this compound staining, incubate the cells with the organelle-specific probe according to the manufacturer's protocol.

  • Washing: Gently wash the cells to remove any unbound probes.

  • Imaging: Acquire images using a confocal microscope with separate channels for each fluorophore.

  • Analysis: Merge the images from the different channels. Visual overlap of the red fluorescence from this compound and the fluorescence from the organelle-specific probe indicates co-localization. For a quantitative analysis, software can be used to calculate a co-localization coefficient (e.g., Pearson's correlation coefficient).

Scientific Rationale: Co-localization studies are essential for understanding the mechanism of action of a new probe and for its potential applications. For example, if this compound co-localizes with a nuclear stain, it could be developed as a novel nuclear counterstain. Some anthraquinone derivatives are known to interact with DNA, making the nucleus a plausible target.[5][13]

Considerations and Troubleshooting

  • Photobleaching: Anthraquinone dyes are generally known for good photostability, but this needs to be empirically determined for this compound under specific imaging conditions.[13] If photobleaching is an issue, consider using an anti-fade mounting medium for fixed cells or minimizing exposure time and laser power for live-cell imaging.

  • Background Fluorescence: The inherent fluorescence of cell culture media, particularly those containing phenol red and riboflavin, can interfere with imaging.[14] It is advisable to perform staining and imaging in a phenol red-free medium or a balanced salt solution.

  • Solubility and Aggregation: Due to its hydrophobic nature, this compound may form aggregates in aqueous solutions, leading to punctate staining.[11] Ensure the stock solution is fully dissolved in DMSO and that the final working solution is well-mixed. The use of a non-ionic surfactant like Pluronic F-127 at a very low concentration (e.g., 0.02%) can sometimes help to prevent aggregation.

Conclusion and Future Directions

This compound presents an intriguing, yet unexplored, candidate for a novel fluorescent probe in cell biology. Its anthraquinone core provides a strong rationale for investigating its fluorescent properties and cellular interactions. The protocols and frameworks outlined in this document provide a comprehensive guide for researchers to systematically evaluate its potential. Successful validation could lead to a cost-effective and readily available tool for cellular imaging, with potential applications in high-content screening, cell tracking, and multiplex imaging. Further research could also involve chemical modification of the this compound structure to enhance its fluorescent properties, water solubility, and target specificity.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • World dye variety. (2012, March 6). This compound. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • LookChem. (2025, December 15). Understanding this compound: Properties and Sourcing Guide for Buyers. Retrieved from [Link]

  • Smith, P. J., et al. (2007). Use of DNA-Specific Anthraquinone Dyes to Directly Reveal Cytoplasmic and Nuclear Boundaries in Live and Fixed Cells. ResearchGate. Retrieved from [Link]

  • Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. Retrieved from [Link]

  • Sirard, R. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. Retrieved from [Link]

  • Fernandes, F. H., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Reproductive Toxicology, 53, 75-81. Retrieved from [Link]

  • Aatmeeyata, N., et al. (2023). Impaired cell viability and mitochondrial respiration by disperse textile dyes. Frontiers in Toxicology, 5, 1195018. Retrieved from [Link]

  • FluoroFinder. (n.d.). dsRed Dye Profile. Retrieved from [Link]

  • Wikipedia. (n.d.). Dye. Retrieved from [Link]

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Application Notes and Protocols for High-Temperature Dyeing of Polyester Fibers with C.I. Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-temperature exhaust dyeing of polyester (polyethylene terephthalate, PET) fibers with C.I. Disperse Red 92 (C.I. 60752). The protocol herein is designed for researchers and scientists in textile chemistry and material science, offering a detailed methodology grounded in the fundamental principles of disperse dyeing. This guide elucidates the critical process parameters, the rationale behind each step, and the necessary auxiliary chemicals to achieve a vibrant, level, and fast dyeing.

Introduction: The Challenge and Mechanism of Dyeing Polyester

Polyester fibers, due to their hydrophobic nature and highly crystalline structure, present a significant challenge for coloration.[1][2] The tightly packed molecular chains leave little room for dye molecules to penetrate at ambient temperatures.[3] Disperse dyes, being non-ionic and sparingly soluble in water, are the primary class of dyes suitable for polyester.[4][5][6]

The high-temperature (HT) dyeing method, typically conducted between 120°C and 130°C under pressure, is the most effective technique for achieving deep and vibrant shades with good fastness properties.[3][6] At these elevated temperatures, the polyester fiber structure swells, increasing the mobility of the amorphous regions and allowing the finely dispersed dye molecules to diffuse into the fiber matrix.[4][5][7] Once inside, the dye molecules are physically entrapped through van der Waals forces and hydrophobic interactions as the fiber cools and the structure contracts.[1][4][5]

The dyeing mechanism can be summarized in the following key stages:

  • Dispersion: The dye is finely dispersed in the aqueous dyebath with the aid of a dispersing agent.

  • Adsorption: Dye molecules are adsorbed onto the fiber surface from the aqueous medium.

  • Diffusion: Under high-temperature conditions, the dye diffuses from the surface into the amorphous regions of the polyester fiber. This is the rate-determining step.[1]

This application note will focus on the practical application of these principles for dyeing with this compound, an anthraquinone-based dye known for its bright bluish-red to red-light purple shades and good fastness properties.[8][9]

Materials and Equipment

Materials
  • Substrate: Scoured and bleached 100% polyester fabric.

  • Dye: C.I. This compound (C.I. 60752).[8][10]

  • Wetting Agent: Non-ionic surfactant (e.g., 1 g/L).

  • Dispersing Agent: Anionic/non-ionic blend (e.g., 1 g/L).

  • Levelling Agent: Carrier-type or non-ionic leveling agent (e.g., 0.5-1.0 g/L).[11][12][13]

  • pH Control: Acetic acid (to maintain pH 4.5-5.5).[3][14]

  • Reduction Clearing Agent: Sodium hydrosulfite (Sodium Dithionite) (e.g., 2 g/L).[15][16]

  • Alkali: Sodium hydroxide (for reduction clearing) (e.g., 2 g/L).[16]

  • Detergent: Non-ionic detergent (for soaping).

Equipment
  • High-temperature, high-pressure laboratory dyeing machine (e.g., Mathis machine).

  • Laboratory balance (accuracy ±0.001 g).

  • Beakers, graduated cylinders, and pipettes.

  • pH meter.

  • Spectrophotometer for color measurement.

  • Washing fastness tester.

  • Crockmeter (for rubbing fastness).

  • Lightfastness tester.

Experimental Protocol: High-Temperature Dyeing

This protocol is based on a 2% depth of shade (o.w.f - on weight of fabric) and a liquor ratio of 1:10.

Dyebath Preparation
  • Calculate Required Chemicals: Based on the weight of the polyester fabric, calculate the required amounts of dye and auxiliary chemicals. For a 10-gram fabric sample at a 1:10 liquor ratio, the total liquor volume will be 100 mL.

  • Dye Dispersion: Prepare a stock solution of the this compound dye. Weigh the calculated amount of dye powder and paste it with a small amount of dispersing agent and cold water. Gradually add more water to create a fine, stable dispersion.

  • Prepare the Dyebath: Fill the dyeing vessel with the calculated volume of deionized water. Add the wetting agent, dispersing agent, and leveling agent. Stir to dissolve.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. This acidic range is optimal for disperse dye stability and exhaustion on polyester.[3][14]

  • Add Dye Dispersion: Add the prepared dye dispersion to the dyebath and stir thoroughly.

Dyeing Procedure

The dyeing process is illustrated by the following temperature-time profile:

DyeingProcess cluster_0 Dyeing Cycle A Start at 40°C Add Fabric B Heat to 130°C (2°C/min) A->B C Hold at 130°C (60 min) B->C D Cool to 80°C (2°C/min) C->D E Drain D->E

Caption: High-temperature dyeing workflow for polyester.

  • Fabric Introduction: Introduce the pre-wetted polyester fabric into the dyebath at 40-60°C.[14]

  • Temperature Ramp-up: Close the dyeing machine and begin heating the dyebath at a controlled rate of 2°C per minute to 130°C. A controlled heating rate is crucial to prevent uneven dyeing.[3]

  • Dyeing at High Temperature: Hold the temperature at 130°C for 60 minutes. The duration can be adjusted based on the desired shade depth.[3]

  • Cooling: After the holding time, cool the dyebath down to 80°C at a rate of 2°C per minute. Rapid cooling can cause the fabric to crease.

  • Draining: Drain the exhausted dyebath.

Post-Dyeing Treatment: Reduction Clearing

Reduction clearing is a critical step to remove unfixed disperse dye from the fiber surface, which significantly improves washing and rubbing fastness.[15][16][17][18]

PostDyeing cluster_1 Post-Dyeing Treatment F Rinse G Reduction Clearing (80°C, 20 min) F->G H Rinse G->H I Neutralize H->I J Final Rinse I->J K Dry J->K

Caption: Workflow for post-dyeing treatment.

  • Rinsing: Rinse the dyed fabric thoroughly with hot water.

  • Reduction Clearing Bath: Prepare a fresh bath at a 1:10 liquor ratio containing:

    • Sodium Hydrosulfite: 2 g/L

    • Sodium Hydroxide: 2 g/L

  • Treatment: Treat the dyed fabric in this bath at 80°C for 20 minutes.[16]

  • Rinsing and Neutralization: Rinse the fabric with hot water, followed by a neutralization step with a weak solution of acetic acid, and then a final cold water rinse.

  • Drying: Dry the fabric in an oven or air-dry.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for this protocol.

ParameterRecommended Value/RangeRationale & Expected Outcome
Dye C.I. This compound (2% o.w.f.)Provides a vibrant bluish-red shade.[8]
Liquor Ratio 1:10Ensures adequate liquor circulation and level dyeing.
Dyeing Temperature 130°COptimal for swelling polyester fibers and promoting dye diffusion.[3]
Dyeing Time 60 minutes at 130°CSufficient time for dye penetration and fixation for a medium shade depth.[3]
pH 4.5 - 5.5Maintains dye stability and promotes exhaustion.[3][14]
Heating/Cooling Rate 2°C/minutePrevents thermal shock to the fabric and ensures even dye uptake.[3]
Reduction Clearing 2 g/L NaOH, 2 g/L Na2S2O4 at 80°C for 20 minRemoves surface dye, leading to improved wash and rub fastness.[16]

Fastness Properties (Expected): The dyed fabric is expected to exhibit good to excellent fastness properties, as indicated by standard testing methods.

Fastness TestStandard MethodExpected Rating (Grey Scale)
Washing Fastness ISO 105-C064-5[19][20]
Rubbing Fastness (Dry) ISO 105-X124-5[19]
Rubbing Fastness (Wet) ISO 105-X124[19]
Light Fastness (Xenon Arc) ISO 105-B026-7[19][21]
Sublimation Fastness ISO 105-P014-5[19][22]

Causality and Field-Proven Insights

  • Role of Dispersing Agents: Disperse dyes have a tendency to agglomerate at high temperatures. A high-quality dispersing agent is essential to maintain a fine, stable dispersion, preventing the formation of dye spots on the fabric.[3][23]

  • Function of Leveling Agents: Leveling agents control the rate of dye uptake.[12] They can act by forming temporary complexes with the dye molecules or by modifying the fiber surface, ensuring a uniform and level coloration, especially with rapid-dyeing fibers or in deep shades.[7][11]

  • Importance of pH Control: An acidic dyebath (pH 4.5-5.5) is crucial for several reasons. It prevents the hydrolysis of the ester groups in the polyester fiber and ensures the stability of most disperse dyes, which can be sensitive to alkaline conditions at high temperatures.[14][24]

  • The Necessity of Reduction Clearing: During the cooling phase, some dye molecules that have not fully penetrated the fiber can precipitate on the surface. This unfixed dye has poor fastness properties. The alkaline reduction clearing process chemically destroys this surface dye, ensuring that the final color is solely due to the dye fixed within the fiber.[15][17][18]

Conclusion

The high-temperature dyeing of polyester with this compound, when executed with careful control of temperature, pH, and the appropriate selection of auxiliaries, yields excellent results in terms of shade, levelness, and colorfastness. The protocol detailed in this document provides a robust framework for achieving reproducible and high-quality dyeings in a research and development setting. Adherence to the post-dyeing reduction clearing process is paramount for achieving the required fastness properties for most end-uses.

References

  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. [Link]

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. [Link]

  • Paranjape, M., & Athalye, A. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group. [Link]

  • High-Temperature Dyeing with Disperse Dyes: Process and Best Practices. (2025, June 30). [Link]

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. [Link]

  • ResearchGate. (n.d.). Levelling agents. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • Textile Flowchart. (2015, August 7). Flow Chart of Reduction Cleaning in Polyester Dyeing. [Link]

  • ResearchGate. (n.d.). Disperse dyeing mechanism for polyester fibers. [Link]

  • World dye variety. (2012, March 6). This compound. [Link]

  • NICCA. (n.d.). Reduction Clearing agent | Dyeing. [Link]

  • Skychem Group. (2025, October 31). The Role of Leveling Agents in Synthetic Fiber Dyeing. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound. [Link]

  • Textile Trade Buddy. (2025, September 9). Testing the colorfastness of polyester fibers with ISO 105-C06. [Link]

  • News. (2024, April 19). What Are The Auxiliaries Used in Polyester Dyeing?. [Link]

  • Google Patents. (n.d.). US6730132B1 - Reduction clearing of polyester textiles.
  • PERISTAL MC liq.: Acid Reductive Clearing of Polyester in a LEAN Process. (n.d.). [Link]

  • This compound (C.I. 60752): Technical Specifications and Supplier Information. (n.d.). [Link]

  • Textilecoach. (2021, March 13). DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual). [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound. [Link]

  • PROCESS OPTIMIZATION IN THE DYEING OF POLYESTER FIBERS THROUGH THE CONTROL VARIABLES TEMPERATURE GRADIENT. (2016). [Link]

  • VANABIO. (n.d.). Application of Dispersed Dye Leveling Agent in Dyeing and Polyester. [Link]

  • Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes. [Link]

  • TESTEX. (2022, December 7). How to Testing and Assessing Color Fastness of Textile?. [Link]

  • bluelakechem. (2025, July 2). Polyester Dyeing Carriers: Key to Efficient, Eco-Friendly Disperse Dyeing. [Link]

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. [Link]

  • TVF Inc. (n.d.). Colorfastness to Light Testing. [Link]

  • TESTEX. (2023, July 31). Mastering Color Fastness: Test Methods and Techniques for Exceptional Results. [Link]

  • ResearchGate. (n.d.). Color fastness properties of the dyed untreated and treated polyester fabrics. [Link]

  • 4 points to avoid high temperature and high pressure dyeing of polyester fabric. (2025, May 9). [Link]

  • Pakistan Journal of Scientific & Industrial Research - Physical Sciences. (n.d.). Effect of Dyeing Temperature on the Shrinkage and Fastness Properties of Polyester/Acrylic Fabric. [Link]

  • Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing. (2021, December 24). [Link]

  • Water repellent. (2025, August 27). What Problems Might Arise During High-temperature Dyeing?. [Link]

Sources

Application Notes and Protocol for Staining Polymer Films with Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disperse Red 92, a member of the anthraquinone class of dyes, is a non-ionic, sparingly water-soluble colorant primarily utilized for coloring hydrophobic synthetic materials.[1][2] Its molecular structure imparts a vibrant red-violet hue and good fastness properties, making it a valuable tool for researchers in materials science, polymer chemistry, and drug development for visualizing the morphology of polymer films.[3] This document provides a comprehensive guide to the principles and a detailed protocol for staining polymer films with this compound. The methodologies described herein are designed to ensure reproducible and high-quality staining for microscopic analysis.

The mechanism of staining with disperse dyes relies on the dye's low aqueous solubility and its affinity for hydrophobic polymers.[1] The dye is applied as a fine dispersion in an aqueous medium. Upon heating, the amorphous regions of the polymer swell, allowing the small, non-ionic dye molecules to diffuse into the polymer matrix.[4][5] Within the polymer, the dye is held by non-covalent interactions such as van der Waals forces and hydrophobic bonds.[1][6] This process is influenced by several factors including temperature, pH, and the presence of dispersing agents.[5]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective application.

PropertyValueReference
C.I. Name This compound[2]
CAS Number 12236-11-2 / 72363-26-9[2]
Molecular Formula C₂₅H₂₄N₂O₇S[2][7]
Molecular Weight 496.53 g/mol [2][8]
Chemical Class Anthraquinone[2]
Appearance Red to violet grains/powder[3]
Solubility Sparingly soluble in water, soluble in some organic solvents[1][7]

Experimental Workflow

The following diagram outlines the key stages of the protocol for staining polymer films with this compound.

Staining_Protocol cluster_prep Preparation cluster_staining Staining Process cluster_post Post-Staining cluster_analysis Analysis Film_Prep Polymer Film Preparation Staining Staining at Elevated Temperature Film_Prep->Staining Dye_Disp_Prep Dye Dispersion Preparation Dye_Disp_Prep->Staining Cooling Cooling Staining->Cooling Reduction_Clearing Reduction Clearing (Optional but Recommended) Cooling->Reduction_Clearing Rinsing Rinsing Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying Microscopy Microscopic Analysis Drying->Microscopy

Sources

Application Notes and Protocols for Cellular Uptake and Localization Studies of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Cellular Journey of Disperse Red 92

This compound is a synthetic anthraquinone dye, a class of compounds recognized for their vibrant colors and significant chemical stability.[1] While traditionally used in the textile industry for its dyeing properties, the inherent fluorescence of many anthraquinone derivatives opens a potential avenue for their use as probes in biological imaging.[2] Understanding the dynamics of how a small molecule like this compound interacts with, enters, and distributes within a living cell is fundamental to assessing its potential in biomedical applications, such as a cellular stain or a component of a drug delivery system.

This guide provides a comprehensive suite of protocols to characterize the cellular uptake and subcellular localization of this compound. We will begin with the essential photophysical characterization of the dye, a critical first step given the limited publicly available data on its specific fluorescence properties. Subsequently, we will detail qualitative and quantitative methods to study its cellular uptake and localization, including fluorescence microscopy, flow cytometry, and subcellular fractionation. The causality behind experimental choices is explained throughout, ensuring a robust and reproducible scientific outcome.

PART I: Photophysical Characterization of this compound

Before investigating the cellular behavior of this compound, it is imperative to determine its excitation and emission spectra. This information is crucial for the proper setup of fluorescence-based imaging and analysis instrumentation.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure to determine the fluorescence excitation and emission maxima of this compound using a scanning spectrofluorometer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • Scanning spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Expert Insight: Disperse dyes often have low aqueous solubility, hence the use of an organic solvent like DMSO for the initial stock.

  • Working Solution Preparation: Dilute the stock solution in PBS to a final concentration of 10 µM. The final DMSO concentration should be kept below 0.5% to minimize solvent effects on the dye's properties and to ensure compatibility with future cellular studies.

  • Emission Spectrum Measurement: a. Set the spectrofluorometer to excitation mode. Based on the red color of the dye, a good starting point for the excitation wavelength is around 500 nm. b. Scan the emission wavelengths from 520 nm to 800 nm. c. Identify the wavelength with the maximum emission intensity. This is the emission maximum (λ_em).

  • Excitation Spectrum Measurement: [3] a. Set the spectrofluorometer to emission mode, with the emission wavelength fixed at the determined λ_em. b. Scan the excitation wavelengths from 400 nm to the λ_em minus 20 nm. c. The wavelength that produces the maximum fluorescence intensity is the excitation maximum (λ_ex).[4]

  • Data Analysis: Plot the relative fluorescence intensity versus wavelength for both the emission and excitation spectra. The peaks of these spectra represent the optimal excitation and emission wavelengths for this compound.

PART II: Cellular Uptake and Localization Studies

With the photophysical properties of this compound established, we can now proceed to investigate its interaction with mammalian cells.

Section A: Qualitative Analysis by Fluorescence Microscopy

Fluorescence microscopy provides a visual and qualitative assessment of dye uptake and subcellular distribution.

Materials:

  • Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the user's research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom culture dishes or coverslips

  • This compound stock solution (10 mM in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker™ Green FM (for mitochondrial staining)

  • LysoTracker™ Green DND-26 (for lysosomal staining)

  • ER-Tracker™ Green (for endoplasmic reticulum staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for this compound (based on the determined λ_ex and λ_em), DAPI (for Hoechst), and FITC (for green organelle trackers).

Protocol 2: Live-Cell Imaging of this compound Uptake
  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Dye Loading: a. Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1, 5, 10 µM). b. Remove the culture medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 30 min, 1h, 4h, 24h) to assess the kinetics of uptake.

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove extracellular dye.

  • Imaging: Immediately image the live cells using the fluorescence microscope. Causality: Live-cell imaging is prioritized initially to observe the dye's behavior in its natural state and to avoid artifacts that can be introduced by fixation.

Protocol 3: Co-localization with Organelle-Specific Dyes
  • Dye Loading (this compound): Follow steps 1 and 2 from Protocol 2 for a suitable incubation time determined from the uptake kinetics experiment.

  • Co-staining with Organelle Trackers: a. During the last 30 minutes of incubation with this compound, add the organelle-specific tracker (e.g., MitoTracker™ Green FM, LysoTracker™ Green DND-26, or ER-Tracker™ Green) to the culture medium at the manufacturer's recommended concentration. b. For nuclear co-staining, Hoechst 33342 can be added during the final 10 minutes of incubation.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Imaging: Image the cells immediately on the fluorescence microscope, capturing images in the channels for this compound and the co-stain.

  • Image Analysis (Colocalization): a. Merge the images from the different channels. The overlap of colors (e.g., red from this compound and green from an organelle tracker, resulting in yellow) suggests colocalization. b. For a more quantitative assessment, use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to calculate Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates strong positive colocalization.[5]

Protocol 4: Fixed-Cell Imaging

Fixation can be useful for long-term storage of samples and for certain immunostaining protocols.

  • Dye Loading and Co-staining: Follow steps 1-3 from Protocol 3.

  • Fixation: a. After washing, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature. b. Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging: Image the fixed cells using the fluorescence microscope.

Workflow for Fluorescence Microscopy Studies

Microscopy_Workflow cluster_prep Cell Preparation cluster_loading Dye Incubation cluster_imaging Imaging and Analysis seed_cells Seed Cells on Glass-bottom Dish load_dr92 Incubate with This compound seed_cells->load_dr92 load_organelle Co-incubate with Organelle Tracker load_dr92->load_organelle wash Wash with PBS load_organelle->wash image Fluorescence Microscopy wash->image analyze Colocalization Analysis (e.g., Pearson's Coefficient) image->analyze

Fig. 1: Workflow for colocalization analysis using fluorescence microscopy.
Section B: Quantitative Analysis by Flow Cytometry

Flow cytometry allows for the rapid quantification of dye uptake in a large population of cells.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 6-well or 12-well culture plates

  • This compound stock solution (10 mM in DMSO)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser and filter for this compound

Protocol 5: Quantifying Cellular Uptake of this compound
  • Cell Seeding: Seed cells in a multi-well plate to achieve 80-90% confluency on the day of the experiment.

  • Dye Incubation: a. Prepare different concentrations of this compound in complete medium (e.g., 0, 1, 5, 10, 20 µM). b. Incubate the cells with the dye-containing medium for a fixed time point (e.g., 2 hours).

  • Cell Harvesting: a. After incubation, wash the cells twice with PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube. d. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: a. Analyze the samples on the flow cytometer. b. Record the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis: Plot the MFI against the concentration of this compound to obtain a dose-response curve for cellular uptake.

Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_incubation Dye Incubation cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate incubate_dr92 Incubate with various concentrations of this compound seed_cells->incubate_dr92 harvest Harvest and Wash Cells incubate_dr92->harvest analyze_flow Analyze on Flow Cytometer harvest->analyze_flow plot_data Plot Mean Fluorescence Intensity vs. Concentration analyze_flow->plot_data

Fig. 2: Workflow for quantitative uptake analysis using flow cytometry.
Section C: Biochemical Analysis of Subcellular Localization

Subcellular fractionation provides a complementary, non-imaging-based method to determine the localization of this compound.

Materials:

  • Cell line of interest grown in large-format culture dishes (e.g., 10 cm or 15 cm)

  • Subcellular fractionation kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit or similar)

  • This compound

  • Spectrofluorometer or plate reader capable of fluorescence measurement

Protocol 6: Subcellular Fractionation and Dye Quantification
  • Cell Treatment: Treat a large population of cells with this compound at a concentration and for a duration known to result in significant uptake.

  • Cell Harvesting: Harvest the cells according to the fractionation kit manufacturer's instructions, typically involving scraping and centrifugation.

  • Subcellular Fractionation: Perform the subcellular fractionation according to the kit's protocol to obtain distinct fractions (e.g., cytoplasmic, membrane, nuclear, and mitochondrial).

  • Dye Quantification: a. For each fraction, measure the fluorescence intensity using a spectrofluorometer or a fluorescence plate reader at the predetermined λ_ex and λ_em of this compound. b. It is advisable to also measure the protein concentration of each fraction (e.g., using a BCA assay) to normalize the fluorescence signal.

  • Data Analysis: Calculate the percentage of the total fluorescence signal present in each subcellular fraction. This will provide a quantitative distribution of this compound within the cell.

Data Presentation

Table 1: Quantitative Analysis of this compound Uptake by Flow Cytometry

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Control)10.51.2
155.24.8
5250.115.7
10512.825.3
20890.442.1

Table 2: Subcellular Distribution of this compound

Subcellular FractionNormalized Fluorescence (% of Total)Standard Deviation
Cytoplasmic25.63.1
Membrane45.24.5
Nuclear10.82.2
Mitochondrial18.42.8

Safety and Handling Precautions

This compound is a chemical compound and should be handled with appropriate safety precautions.[6] Always consult the material safety data sheet (MSDS) before use. In general, wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the powdered dye in a chemical fume hood to avoid inhalation.

References

  • Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Available at: [Link]

  • Guilbault, G. G. (1990). Practical Fluorescence. Modern Monographs in Analytical Chemistry.
  • Sinoever. (n.d.). This compound MSDS Sheet. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alizarin Red Dye Profile. Retrieved from [Link]

  • MDPI. (2021). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Available at: [Link]

  • ResearchGate. (n.d.). Identification of anthraquinone coloring matters in natural red dyes by electrospray mass spectrometry coupled to capillary electrophoresis. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Introduction to Fluorescence Microscopy. Retrieved from [Link]

  • ACS Omega. (2022). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. Available at: [Link]

  • NIST. (2005). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Available at: [Link]

  • University of Washington. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies. Available at: [Link]

  • Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American journal of physiology. Cell physiology, 300(4), C723–C742. [Link].

  • OMLC. (n.d.). Anthraquinone. Retrieved from [Link]

  • USD RED. (n.d.). PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. Retrieved from [Link]

  • COLORKEM. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). C.I. This compound. Retrieved from [Link]

  • World dye variety. (2012). This compound. Retrieved from [Link]

  • FluoroFinder. (n.d.). dsRed Dye Profile. Retrieved from [Link]

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Application Notes & Protocols: Disperse Red 92 in Textile Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction to C.I. Disperse Red 92

C.I. This compound is a high-performance anthraquinone-based disperse dye valued in the textile industry for its brilliant, blue-toned red hue and excellent fastness properties.[1][2] As a non-ionic dye with low water solubility, it is specifically engineered for the coloration of hydrophobic synthetic fibers, most notably polyester (PES) and its blends.[1][3] Its molecular structure allows it to be applied effectively under high-temperature and high-pressure conditions, making it a staple for achieving vibrant, durable shades in demanding applications, including apparel, home furnishings, and automotive textiles.[2][4]

The dyeing mechanism is not one of chemical reaction but of solid-state diffusion, where the dye molecules penetrate the amorphous regions of the polyester fiber under high energy conditions.[5] This guide provides a comprehensive overview of the principles, protocols, and validation methods for the application of this compound in a research and development setting.

Property Value Reference
C.I. Name This compound, 60752[6][7]
CAS Number 12236-11-2 / 72363-26-9[6][7]
Chemical Class Anthraquinone[6][7]
Molecular Formula C₂₅H₂₄N₂O₇S[6][8]
Molecular Weight 496.53 g/mol [6][9]
Appearance Red Powder / Grain[10][11]
Primary Application Dyeing of Polyester & Blends[1][10]
Application Methods High-Temperature, Thermosol, Printing[2][11]

Section 1: Principle of Dyeing Polyester with Disperse Dyes

The coloration of polyester with disperse dyes like this compound is a physical process governed by temperature, time, and the chemical environment of the dyebath. The core principle involves the transfer of the non-ionic, water-insoluble dye from an aqueous dispersion into the solid, hydrophobic polyester fiber.[3]

Mechanism of Action:

  • Dispersion in Dyebath: Due to its hydrophobicity, this compound must be milled into fine particles and applied from a stable aqueous suspension.[5] A high-quality dispersing agent is essential to prevent dye particle aggregation and ensure a uniform application.[12]

  • Fiber Swelling: Polyester fibers have a compact, crystalline structure.[5] Applying high thermal energy (typically 130°C) in a high-temperature, high-pressure (HT-HP) dyeing machine causes the polymer chains in the amorphous regions of the fiber to gain mobility. This process, occurring above the fiber's glass transition temperature, effectively swells the fiber and creates temporary voids.[5]

  • Dye Diffusion and Penetration: In this swollen state, the small, non-ionic dye molecules can diffuse from the aqueous phase to the fiber surface and subsequently penetrate these voids.

  • Fixation by Entrapment: As the system is slowly cooled, the fiber structure contracts, trapping the dye molecules within the polymer matrix. This physical entrapment is responsible for the dye's high fastness properties.[5] The process is conducted in a slightly acidic medium (pH 4.5-5.5) to ensure the stability of the disperse dye and prevent degradation of the polyester fiber.[12]

G cluster_dyebath Aqueous Dyebath (pH 4.5-5.5) Dye This compound (Aggregated Particles) Dispersant Dispersing Agent Dispersion Stable Molecular Dispersion Dispersant->Dispersion + Water Fiber_Hot Swollen Amorphous Regions (T ≈ 130°C) Dispersion->Fiber_Hot 1. Adsorption & Diffusion Fiber_Cool Crystalline Fiber (T < 100°C) Fiber_Cool->Fiber_Hot Heat (130°C) Fiber_Hot->Fiber_Cool Cooling Fiber_Dyed Dyed Fiber (Dye Trapped) Fiber_Hot->Fiber_Dyed 2. Penetration

Caption: Mechanism of Disperse Dyeing on Polyester Fiber.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the application and subsequent treatment of this compound on polyester fabric in a laboratory setting.

Protocol 2.1: Pre-treatment and Scouring of Polyester Fabric

Rationale: Scouring is a critical first step to remove any sizing agents, oils, and other impurities from the fabric surface.[12] A clean, absorbent surface is paramount for achieving level, reproducible dyeing.

  • Materials & Reagents:

    • Un-dyed Polyester Fabric (PFD - Prepared for Dyeing)

    • Non-ionic detergent (e.g., Synthrapol)

    • Soda Ash (Sodium Carbonate)

    • Deionized or softened water

    • Laboratory beaker or dyeing vessel

  • Procedure:

    • Prepare a scouring bath with a liquor-to-goods ratio (L:R) of 20:1.

    • Add 1.0 g/L non-ionic detergent and 1.0 g/L soda ash to the bath.

    • Introduce the polyester fabric and raise the temperature to 70-80°C.

    • Maintain this temperature for 20-30 minutes with gentle agitation.

    • Drain the scouring liquor.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until the rinse water is clear and has a neutral pH.

    • Dry the fabric before weighing it for the dyeing protocol.

Protocol 2.2: Laboratory High-Temperature Exhaust Dyeing

Rationale: The high-temperature, high-pressure method is the most effective way to dye polyester, ensuring full penetration and vibrant coloration.[5][12]

  • Materials & Reagents:

    • This compound powder

    • Anionic dispersing agent

    • Acetic Acid (Glacial)

    • Scoured, dry polyester fabric

    • High-temperature laboratory dyeing machine

    • Deionized or softened water

  • Procedure:

    • Dye Dispersion: Accurately weigh the required amount of this compound (e.g., 1.8% on weight of fabric, o.w.f., for a standard shade).[10] Create a smooth, lump-free paste by adding a small amount of warm water (40-50°C) and a dispersing agent (at a 1:1 ratio to the dye).[5] Gradually add more warm water while stirring to create a fine dispersion.

    • Dye Bath Preparation: Set up the dyeing vessel with the required volume of water for a 10:1 L:R.

    • Add 1.0 g/L of a dispersing agent to the bath.

    • Adjust the pH of the bath to 4.5-5.5 using a few drops of acetic acid.[5][12]

    • Add the prepared dye dispersion to the bath and stir.

    • Dyeing Cycle:

      • Introduce the scoured polyester fabric into the dye bath at 60°C.[5]

      • Seal the machine and run for 10 minutes to ensure even wetting.

      • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[5]

      • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous circulation.[5][12]

      • Cool the dye bath down to 70°C at a rate of 2.0-2.5°C per minute.[5]

    • Rinsing: Drain the dye bath. Rinse the dyed material with hot water (60-70°C), followed by a cold water rinse.

Protocol 2.3: Post-Dyeing Reduction Clearing

Rationale: This step is crucial for removing unfixed dye particles from the fiber surface.[12] Effective reduction clearing significantly improves the fabric's final wash, rubbing, and perspiration fastness.

  • Materials & Reagents:

    • Sodium Hydrosulfite (Sodium Dithionite)

    • Caustic Soda (Sodium Hydroxide)

    • Rinsed, dyed polyester fabric

  • Procedure:

    • Prepare a fresh bath (L:R 15:1) at 70-80°C.[12]

    • Add 2.0 g/L Sodium Hydrosulfite and 2.0 g/L Caustic Soda to the bath.

    • Immerse the dyed fabric and treat for 15-20 minutes at 70-80°C.[12]

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water, then cold water, until the rinse water is clear.

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L acetic acid for 5 minutes, if necessary.

    • Perform a final cold water rinse and dry the fabric.

G start Start scour Protocol 2.1: Fabric Scouring (70-80°C) start->scour dye_prep Dye Dispersion & Dyebath Preparation (pH 4.5-5.5) scour->dye_prep dyeing Protocol 2.2: High-Temp Dyeing (Ramp to 130°C, Hold 60 min) dye_prep->dyeing rinse1 Hot & Cold Rinse dyeing->rinse1 reduction Protocol 2.3: Reduction Clearing (70-80°C) rinse1->reduction rinse2 Hot & Cold Rinse & Neutralize reduction->rinse2 dry Dry Fabric rinse2->dry qc Section 3: Quality Control (Color & Fastness Testing) dry->qc end End qc->end

Caption: Complete Experimental Workflow for Dyeing and Validation.

Section 3: Quality Control & Performance Validation

Validating the outcome of the dyeing process is essential for research and development. This involves quantifying the color and assessing its durability.

Protocol 3.1: Evaluation of Color Yield (K/S Value)

The color yield on the dyed fabric can be quantified using a spectrophotometer to measure spectral reflectance. The Kubelka-Munk equation is then used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric, providing a quantitative measure of dyeing efficiency.[13]

Protocol 3.2: Assessment of Color Fastness Properties

Color fastness describes the resistance of the color to fading or bleeding under various conditions. Standardized tests (e.g., ISO or AATCC) should be performed.

  • Light Fastness: Measures the resistance of the dye to fading when exposed to a standardized light source that mimics sunlight.

  • Washing Fastness: Assesses the color's resistance to desorption during washing.

  • Rubbing (Crocking) Fastness: Evaluates the tendency of the color to transfer from the fabric surface to another surface by rubbing.

  • Sublimation Fastness: Measures the resistance to color change or transfer when subjected to heat (e.g., ironing).[14]

Typical Fastness Ratings for this compound on Polyester:

Fastness Test Standard (Example) Rating (1-5 or 1-8 Scale) Reference
Light FastnessISO 105-B026-7 (on 1-8 scale)[10]
Washing FastnessISO 105-C064-5 (on 1-5 scale)[6][10]
Perspiration FastnessISO 105-E044-5 (on 1-5 scale)[6]
Sublimation FastnessISO 105-P014-5 (on 1-5 scale)[10]
Rubbing FastnessISO 105-X12Good (Typically 4-5)[15]

Section 4: Advanced R&D Considerations

  • Thermosol Dyeing: For continuous dyeing processes, this compound is suitable for thermosol (or hot-melt) application.[1][11] This process involves padding the fabric with the dye dispersion and then passing it through a high-temperature chamber (e.g., 190-210°C) where the dye sublimates and diffuses into the fiber.

  • Dye Compositions: In industrial settings, this compound is often used in combination with other disperse dyes (e.g., Disperse Red 60) to create specific shades and improve overall performance, such as achieving the very high light fastness required for automotive interior textiles.[4]

  • Green Chemistry: A significant area of R&D focuses on developing more environmentally friendly synthesis routes and dyeing processes for disperse dyes to reduce water consumption and effluent pollution.[1]

Section 5: Safety & Environmental Notes

  • Handling Precautions: As with any fine chemical powder, care should be taken to avoid inhalation of dust and contact with skin and eyes.[8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, when handling the dye powder.

  • Environmental Impact: Disperse dyes are characterized by their low water solubility and persistence.[16][17] The effluent from the dyeing and washing processes contains residual dye and chemicals, which must be treated before discharge to comply with environmental regulations.[1][17] The production process itself can also pose environmental challenges, making the development of cleaner synthesis technologies an urgent priority.[1]

References

  • Current time information in La Plata, AR. (n.d.). Google Search.
  • Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound. News. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • World dye variety. (2012, March 6). This compound. Retrieved from [Link]

  • Unknown. (n.d.). This compound: A High-Performance Dye for Polyester and Blended Fabrics. Retrieved from [Link]

  • Unknown. (2025, December 15). Understanding this compound: Properties and Sourcing Guide for Buyers. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:12236-11-2. Retrieved from [Link]

  • Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes. Retrieved from [Link]

  • Cosmic Pigments & Intermediates (Unit-II). (n.d.). Pre-feasibility report - environmental clearance. Retrieved from [Link]

  • Unknown. (2025, July 10). What are the fastness properties of Disperse Red 362?. Blog. Retrieved from [Link]

  • AUTUMN COLOR CO.,LTD. (2025, May 23). How to Dye Polyester with Disperse Dyes: Step-by-Step. Retrieved from [Link]

  • Grokipedia. (2026, January 16). Disperse Red 9. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from [Link]

  • ScienceDirect. (n.d.). Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. Retrieved from [Link]

  • George Weil. (2015, June 19). Disperse Dyes for Dyeing and Printing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102127313A - High-light-fastness red disperse dye composition and use thereof.
  • Unknown. (n.d.). China Disperse Dyes Manufacturers Suppliers Factory. Retrieved from [Link]

  • SpringerLink. (n.d.). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • MDPI. (2026, January 19). Advances in Plant Mediated Iron Oxide Nanoparticles for Dye Colorant Degradation—A Review. Retrieved from [Link]

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Technical Guidance: Visualizing Cellular Lipid Droplets — An Evaluation of Disperse Red 92 and Recommended Protocols for Validated Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the visualization of lipid droplets in cells. It begins with an evaluation of Disperse Red 92 as a potential staining agent and, based on the available scientific evidence, advises against its use for this application. The guide then presents detailed application notes and robust protocols for well-validated and widely accepted fluorescent dyes for lipid droplet analysis: Nile Red and BODIPY 493/503.

The Critical Role of Lipid Droplet Visualization in Research

Lipid droplets are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular signaling.[1] Their dysregulation is implicated in numerous metabolic diseases, including obesity, diabetes, and fatty liver disease, as well as in cancer progression.[1] Consequently, the accurate visualization and quantification of lipid droplets are crucial for advancing our understanding of these conditions and for the development of novel therapeutics.

An Expert Assessment of this compound for Lipid Droplet Staining

This compound is an anthraquinone-based dye primarily used in the textile industry for dyeing polyester fabrics.[2] While its chemical properties might suggest some lipophilic characteristics, a thorough review of the scientific literature reveals a significant lack of data to support its use as a specific or reliable stain for lipid droplets in a biological context.

Key Deficiencies:

  • No Established Biological Protocols: There are no published, peer-reviewed protocols for the use of this compound in cellular imaging.

  • Unknown Photophysical Properties: Crucial data, including the fluorescence excitation and emission spectra of this compound in a cellular environment, are not available. This information is fundamental for configuring fluorescence microscopy and ensuring accurate data acquisition.

  • Potential for Cytotoxicity: Studies on other disperse textile dyes have shown that they can impair cell viability and mitochondrial function.[3] Without specific data for this compound, its potential for inducing cytotoxic artifacts in live-cell imaging is a significant concern.

  • Solubility and Specificity Concerns: Disperse dyes are characterized by their low water solubility.[4] This presents challenges for preparing staining solutions in biologically compatible buffers and raises the risk of dye precipitation and non-specific aggregation within or outside of cells, leading to erroneous interpretations.

Recommended Fluorophores for Reliable Lipid Droplet Visualization

For robust and reproducible lipid droplet staining, we recommend the use of well-characterized fluorescent dyes such as Nile Red and BODIPY 493/503. These dyes have been extensively validated and are widely used in the scientific community.

Nile Red: The Environment-Sensing Lipophilic Stain

Nile Red is a lipophilic, solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. It is intensely fluorescent in the hydrophobic interior of lipid droplets while exhibiting minimal fluorescence in aqueous media.[5] This property makes it an excellent choice for specifically visualizing lipid droplets with a high signal-to-noise ratio.

Mechanism of Action: Nile Red partitions into neutral lipid cores. In a nonpolar environment, it exhibits strong yellow-gold fluorescence.

This protocol is designed for cultured cells grown on coverslips.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nile Red stock solution (1 mg/mL in DMSO)

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Aqueous mounting medium

Experimental Workflow:

Nile_Red_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture cells on coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15 min) wash1->fix wash2 Wash with PBS (2x) fix->wash2 stain Incubate with Nile Red working solution (10 min) wash2->stain wash3 Wash with PBS (2x) stain->wash3 counterstain Counterstain with DAPI (optional, 5 min) wash3->counterstain wash4 Final wash with PBS counterstain->wash4 mount Mount coverslip wash4->mount image Image with fluorescence microscope mount->image

Figure 1: Workflow for Nile Red Staining of Fixed Cells.

Step-by-Step Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a multi-well plate.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. This step cross-links proteins and preserves cellular morphology.

  • Washing: Wash the cells twice with PBS to remove the fixative.

  • Staining: Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1-2 µg/mL. Incubate the cells with the Nile Red working solution for 10 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Counterstaining (Optional): If a nuclear counterstain is desired, incubate the cells with a DAPI or Hoechst solution according to the manufacturer's instructions (e.g., 300 nM DAPI for 5 minutes).

  • Final Wash: Wash the cells once more with PBS.

  • Mounting and Imaging: Carefully mount the coverslips onto microscope slides using an aqueous mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets.

Data Presentation:

ParameterRecommendationRationale
Fixative 4% ParaformaldehydePreserves cellular and lipid droplet morphology.
Nile Red Concentration 1-2 µg/mLProvides optimal signal with minimal background.
Incubation Time 10 minutesSufficient for dye partitioning into lipid droplets.
Excitation/Emission ~488 nm / ~550-650 nmOptimal for visualizing the yellow-gold fluorescence of Nile Red in a lipidic environment.
BODIPY 493/503: The Bright and Photostable Lipid Droplet Probe

BODIPY 493/503 is a highly fluorescent and photostable dye that is specific for neutral lipids.[6] Unlike Nile Red, its fluorescence is largely independent of the environment's polarity. It exhibits bright green fluorescence and is an excellent tool for both qualitative and quantitative analysis of lipid droplets.

Mechanism of Action: BODIPY 493/503 is a lipophilic dye that readily partitions into the nonpolar core of lipid droplets, where it becomes brightly fluorescent.

This protocol is suitable for real-time imaging of lipid droplet dynamics.

Reagents and Materials:

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Hoechst 33342 for live-cell nuclear counterstaining (optional)

Experimental Workflow:

BODIPY_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture cells in imaging dish wash1 Replace with imaging medium start->wash1 stain Add BODIPY 493/503 working solution wash1->stain incubate Incubate (15-30 min) stain->incubate image Image directly (no wash required) incubate->image

Figure 2: Workflow for BODIPY 493/503 Staining of Live Cells.

Step-by-Step Procedure:

  • Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Medium Exchange: Before staining, replace the culture medium with pre-warmed live-cell imaging medium.

  • Staining: Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in the imaging medium to a final concentration of 1-2 µg/mL. Add the working solution directly to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Imaging: Image the cells directly without a wash step. A wash step can be included if background fluorescence is high. For nuclear counterstaining, Hoechst 33342 can be added simultaneously with the BODIPY dye.

Data Presentation:

ParameterRecommendationRationale
Cell State Live or FixedBODIPY 493/503 is effective for both applications.
BODIPY Concentration 1-2 µg/mLEnsures bright staining without causing cytotoxicity.
Incubation Time 15-30 minutesAllows for sufficient dye accumulation in lipid droplets.
Excitation/Emission ~493 nm / ~503 nmStandard green fluorescence filter sets (e.g., FITC/GFP) are suitable.

Troubleshooting and Best Practices

  • High Background: Reduce dye concentration or incubation time. For fixed cells, ensure thorough washing after staining.

  • Weak Signal: Increase dye concentration or incubation time. Ensure the stock solution has been stored correctly (protected from light and moisture).

  • Phototoxicity (Live-Cell Imaging): Minimize light exposure by using the lowest possible laser power and exposure times.

  • Solvent Effects: Always prepare fresh working solutions from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

References

  • World dye variety. (2012). This compound.
  • Impaired cell viability and mitochondrial respir
  • Synthesis Of this compound. (2020). Hangzhou Fucai Chem Co., Ltd.
  • Targeting lipid droplets and lipid droplet-associated proteins: a new perspective on natural compounds against metabolic diseases. (2022). NIH.
  • Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). PMC.
  • Lipid Droplet Dyes. MedChemExpress.

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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Data-Driven Approach to Assessing the Cytotoxicity of Disperse Red 92

This compound (C.I. 60752; CAS No. 12236-11-2/72363-26-9), an anthraquinone-based dye, sees extensive use in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Its molecular formula is C₂₅H₂₄N₂O₇S.[1] Given the potential for human exposure through contact with dyed textiles and the release of industrial effluents, a thorough evaluation of its cytotoxic potential is a critical component of its overall safety assessment.

While a comprehensive search of the scientific literature reveals a notable absence of specific in vitro cytotoxicity data (e.g., IC50 values) for this compound, a wealth of information exists for structurally related anthraquinone and disperse dyes.[3][4][5] This document leverages a "read-across" approach, synthesizing established protocols and toxicological data from analogous compounds to provide a robust framework for the in vitro cytotoxicity assessment of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind the recommended experimental designs.

I. Foundational Principles: Selecting the Appropriate Cytotoxicity Assays

The selection of in vitro cytotoxicity assays should be guided by the need to assess various cellular health parameters. A multi-parametric approach, employing assays with different underlying principles, provides a more comprehensive and reliable assessment of a compound's cytotoxic potential. For this compound, we recommend a panel of three widely accepted and validated assays: the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[2][6]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of healthy cells.[7][8] This process is dependent on active transport and the maintenance of a pH gradient, which are compromised in dead or dying cells.[9]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the cell culture medium upon damage to the plasma membrane.[10][11] It is a reliable indicator of cell membrane integrity and cytotoxicity.[12]

The Rationale for a Triad of Assays

II. Experimental Design: Key Considerations for this compound

A. Cell Line Selection: Relevance and Sensitivity

The choice of cell line is paramount for obtaining biologically relevant data. Given that human exposure to this compound can occur through dermal contact with textiles and potential ingestion of contaminated water, the following human cell lines are recommended:

  • HaCaT (Human Keratinocytes): An immortalized human keratinocyte cell line that is a relevant model for dermal exposure.[13] Studies have shown that epidermal cells can be more susceptible to the cytotoxic effects of some textile dyes compared to hepatic cells.[13]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a well-established model for studying the metabolism and potential hepatotoxicity of xenobiotics.[11][14] The liver is a primary site of detoxification, and many dyes undergo metabolic activation to more toxic compounds in this organ.[14]

  • A549 (Human Lung Carcinoma): While less common for dye toxicology, this cell line can be relevant for assessing the potential effects of inhaled dye particles, which can be a route of exposure in manufacturing settings.

When selecting a cell line, it is crucial to consider the research question and the intended application of the data.[15]

B. Preparation of this compound for In Vitro Assays

Disperse dyes, by nature, have low water solubility.[16] Proper preparation of the test substance is critical for accurate and reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays. It is recommended to prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility and Precipitation: It is essential to determine the solubility limit of this compound in the final culture medium. Visual inspection for precipitation at the highest test concentrations is crucial. Sonication may aid in the dissolution of the compound in the stock solution.[17]

C. Concentration Range and Exposure Times
  • Concentration Range: A wide range of concentrations should be tested to establish a dose-response relationship and determine the IC50 value (the concentration that inhibits 50% of the cellular response). Based on data from other anthraquinone dyes, a starting range of 1-1000 µM could be appropriate.[3][4]

  • Exposure Times: Typical exposure times for acute cytotoxicity testing are 24, 48, and 72 hours.[10] Observing effects at multiple time points can provide insights into the kinetics of the cytotoxic response.

D. The Role of Metabolic Activation

Many compounds, including some dyes, are not directly toxic but become so after being metabolized by enzymes in the body, primarily in the liver.[18] To mimic this process in vitro, a liver S9 fraction (a post-mitochondrial supernatant containing metabolic enzymes) can be incorporated into the assay.[3]

  • Recommendation: It is advisable to perform cytotoxicity assays for this compound both with and without the addition of a metabolic activation system (e.g., rat liver S9) to assess the potential for the formation of more toxic metabolites.

III. Detailed Protocols

The following are detailed, step-by-step protocols for the MTT, NRU, and LDH cytotoxicity assays.

A. MTT Cell Viability Assay

This protocol is adapted from standard methodologies and should be optimized for the specific cell line used.[2][6]

Materials:

  • Selected cell line (e.g., HaCaT, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest test concentration) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is based on established methods for assessing cell viability.[7][8][9]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Wash solution (e.g., PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure times.

  • Dye Addition: After incubation, remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with 150 µL of wash solution.

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

C. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol outlines the general steps for measuring LDH release.[5][10][11]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (positive control, usually provided in the kit)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) to be treated with lysis solution.

  • Incubation: Incubate the plates for the desired exposure times.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

IV. Data Analysis and Interpretation

For each assay, the raw absorbance data should be processed as follows:

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculation of Percent Viability/Cytotoxicity:

    • MTT and NRU: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • LDH: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)) * 100

  • IC50 Determination: Plot the percent viability or cytotoxicity against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

Summarize the IC50 values obtained from each assay and for each cell line in a clear and concise table.

Cell LineAssayExposure Time (hr)IC50 (µM)
HaCaTMTT24Experimental Data
48Experimental Data
72Experimental Data
NRU24Experimental Data
48Experimental Data
72Experimental Data
LDH24Experimental Data
48Experimental Data
72Experimental Data
HepG2MTT24Experimental Data
......Experimental Data
A549MTT24Experimental Data
......Experimental Data

V. Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the recommended cytotoxicity assays.

MTT_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the MTT Cell Viability Assay.

NRU_Workflow cluster_prep Preparation cluster_assay NRU Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (24, 48, 72h) treat->incubate2 add_nr Add Neutral Red Solution incubate2->add_nr incubate3 Incubate 2-3h add_nr->incubate3 wash Wash Cells incubate3->wash destain Add Destain Solution wash->destain read Read Absorbance (540nm) destain->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the Neutral Red Uptake (NRU) Assay.

LDH_Workflow cluster_prep Preparation cluster_assay LDH Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (24, 48, 72h) treat->incubate2 collect Collect Supernatant incubate2->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate3 Incubate 20-30 min add_reagent->incubate3 read Read Absorbance (~490nm) incubate3->read calculate Calculate % Cytotoxicity read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the Lactate Dehydrogenase (LDH) Assay.

VI. Concluding Remarks and Future Directions

The protocols and experimental design considerations outlined in this document provide a comprehensive framework for the in vitro cytotoxicity assessment of this compound. While direct cytotoxic data for this specific dye is currently lacking in the public domain, the proposed multi-parametric approach, utilizing a panel of relevant human cell lines and considering the potential for metabolic activation, will yield valuable data for its safety evaluation. The insights gained from testing structurally similar anthraquinone dyes will be instrumental in interpreting the results and understanding the potential mechanisms of toxicity. Further studies, including genotoxicity and long-term toxicity assessments, would be beneficial for a complete toxicological profile of this compound.

VII. References

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC. [Link]

  • Synthesis Of this compound. (2020). Hangzhou Fucai Chem Co., Ltd. [Link]

  • In vitro Antitumor Activity and Electrochemical Studies of Bio-Electroactive Anthraquinone Derivatives in Glioblastoma. (2025). SciELO. [Link]

  • In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. (2022). MDPI. [Link]

  • Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7 immobilized in light expanded clay aggregate and cytotoxicity assessment. (2021). PubMed. [Link]

  • From Fabric to Finish: The Cytotoxic Impact of Textile Chemicals on Humans Health. (n.d.). MDPI. [Link]

  • Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay. (n.d.). PubMed. [Link]

  • Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system). (n.d.). PubMed. [Link]

  • Genotoxicity testing of the anthraquinone dye Alizarin Red S. (2024). PMC. [Link]

  • Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. (n.d.). DergiPark. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • C.I. This compound. (2024). ChemBK. [https://www.chembk.com/en/chem/C.I. This compound]([Link]. This compound)

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. [Link]

  • Mediating role of metabolic activation in in vitro cytotoxicity assays. (n.d.). PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT ASSAY: Principle. (n.d.). University of South Australia. [Link]

  • This compound. (2012). World dye variety. [Link]

  • This compound. (2025). Chemsrc. [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. [Link]

  • Advances in Plant Mediated Iron Oxide Nanoparticles for Dye Colorant Degradation—A Review. (2026). MDPI. [Link]

  • The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells. (2025). ResearchGate. [Link]

  • Neutral red: dye uptake viability test (NRU). (2024). Cellculture2 - Altervista. [Link]

  • Carcinogenesis Bioassay of C.I. Solvent Yellow 14 (CAS No. 842-07-9) in F344/N Rats and B6C3F1 Mice (Feed Study). (n.d.). PubMed. [Link]

  • C.I. Solvent yellow 14 (842-07-9). (n.d.). Chemical Effects in Biological Systems. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

Sources

Methods for assessing the ecotoxicity of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ecotoxicological Assessment of Disperse Red 92

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for assessing the ecotoxicity of this compound (C.I. 60752), an anthraquinone dye. Given the limited publicly available ecotoxicity data for this compound, this document leverages data from surrogate azo and anthraquinone dyes, particularly Disperse Red 1, to illustrate the application of standardized testing protocols. This approach is a common practice in toxicological assessments where data gaps exist for a specific substance.[1] The methodologies detailed herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure scientific rigor and regulatory acceptance.

The complex aromatic structure of disperse dyes like this compound raises environmental concerns due to their potential for persistence, bioaccumulation, and toxicity to aquatic organisms. A thorough ecotoxicological evaluation is therefore essential for responsible environmental stewardship and regulatory compliance.

Aquatic Ecotoxicity Assessment

The primary concern for water-soluble and sparingly soluble dyes is their impact on aquatic ecosystems. Standardized tests are employed to determine the acute and chronic effects on representative organisms from different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Rationale for Surrogate Data

Due to the scarcity of specific experimental data for this compound, data from Disperse Red 1, a well-studied azo dye, is used as a surrogate to provide context for potential aquatic toxicity.[1] This is a pragmatic approach to estimate potential environmental risk while acknowledging the need for specific testing on this compound for a definitive risk assessment.

Summary of Aquatic Toxicity Data (Surrogate: Disperse Red 1)
Trophic LevelSpeciesEndpoint (Duration)Value (mg/L)Reference
AlgaeRaphidocelis subcapitataEC50 (72 h)>100[2]
InvertebrateDaphnia similisEC50 (48 h)0.13[2]
InvertebrateDaphnia magnaEC50 (48 h)0.58[2]
FishDanio rerioLC50 (96 h)>100[2]

EC50: The concentration causing an effect in 50% of the test population. LC50: The concentration causing mortality in 50% of the test population.

Experimental Protocols for Aquatic Toxicity Testing

This test assesses the effects of a substance on the growth of a freshwater green algal species, such as Pseudokirchneriella subcapitata.[3][4]

Protocol:

  • Test Organism: Use an exponentially growing culture of Pseudokirchneriella subcapitata.

  • Test Concentrations: Prepare a series of at least five concentrations of this compound in a geometric series, plus a control. Due to the low water solubility of disperse dyes, a water-accommodated fraction (WAF) or a solvent carrier may be necessary.

  • Exposure: Introduce the algal inoculum into test flasks containing the different concentrations of the test substance. The typical test duration is 72 hours.[3][4]

  • Incubation Conditions: Maintain the flasks at a constant temperature (e.g., 21-24°C) with continuous, uniform illumination.

  • Endpoint Measurement: Determine the algal biomass at the start and end of the test. This can be done by cell counts using a hemocytometer or an electronic particle counter, or by measuring surrogate parameters like chlorophyll fluorescence.

  • Data Analysis: Calculate the average specific growth rate for each concentration. The EC50 is the concentration that causes a 50% reduction in the growth rate compared to the control.

Experimental Workflow: Algal Growth Inhibition Test

prep Prepare Test Solutions & Controls inoc Inoculate with Algal Culture prep->inoc incub Incubate for 72h (Constant Light & Temp) inoc->incub measure Measure Algal Biomass incub->measure calc Calculate Growth Rate & EC50 measure->calc

Caption: Workflow for the Algal Growth Inhibition Test.

This test evaluates the acute toxicity of a substance to daphnids, which are key organisms in freshwater food webs.[5][6]

Protocol:

  • Test Organism: Use juvenile Daphnia magna less than 24 hours old.

  • Test Concentrations: Prepare at least five concentrations of this compound in a geometric series, along with a control.

  • Exposure: Place a group of daphnids (e.g., 20 daphnids, divided into four replicates of five) in test beakers containing the respective test solutions. The exposure period is 48 hours.[5][6][7]

  • Test Conditions: Maintain the beakers at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle (e.g., 16 hours light, 8 hours dark). The daphnids are not fed during the test.[6]

  • Endpoint Measurement: Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[6]

  • Data Analysis: Calculate the EC50, which is the concentration of the test substance that immobilizes 50% of the daphnids after 48 hours.

Experimental Workflow: Daphnia sp. Acute Immobilisation Test

prep Prepare Test Solutions & Controls expose Expose Neonate Daphnia (<24h old) prep->expose observe Observe Immobilisation at 24h & 48h expose->observe calc Calculate 48h EC50 observe->calc prep Prepare Test Solutions & Controls expose Expose Fish to Test Solutions prep->expose observe Record Mortality at 24, 48, 72, 96h expose->observe calc Calculate 96h LC50 observe->calc

Caption: Workflow for the Fish Acute Toxicity Test.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which can lead to carcinogenic or mutagenic effects. Azo dyes, and by extension other synthetic dyes, are of particular concern as their metabolic breakdown can yield potentially genotoxic aromatic amines. [8]

Rationale for Genotoxicity Testing
Experimental Protocols for Genotoxicity Testing

The micronucleus assay is a well-established method for evaluating chromosomal damage. [8]It detects the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. [8] Protocol:

  • Cell Culture: Use a suitable cell line, such as human peripheral blood lymphocytes or a human-derived cell line (e.g., HepG2).

  • Exposure: Treat the cells with a range of concentrations of this compound, including a negative and a positive control.

  • Cell Harvest: After an appropriate exposure period, add a cytokinesis blocker (e.g., cytochalasin-B) to accumulate cells that have completed one nuclear division.

  • Slide Preparation: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. [9] Protocol:

  • Cell Preparation and Exposure: Expose a suitable cell line to various concentrations of this compound, along with appropriate controls.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet" shape.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. A significant increase in comet tail parameters indicates DNA damage.

Conceptual Workflow: Genotoxicity Assessment

expose Expose Cells to This compound micronucleus Micronucleus Assay (Chromosomal Damage) expose->micronucleus comet Comet Assay (DNA Strand Breaks) expose->comet analyze Analyze for Genotoxic Effects micronucleus->analyze comet->analyze

Caption: Conceptual workflow for assessing the genotoxicity of this compound.

Biodegradability Assessment

Assessing the biodegradability of this compound is critical for understanding its persistence in the environment. Disperse dyes are generally known for their low biodegradability due to their complex and stable chemical structures. [2]

Ready Biodegradability Test (Based on OECD Guideline 301F: Manometric Respirometry)

This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions. [10] Protocol:

  • Test Setup: Prepare sealed vessels containing a defined mineral medium, the test substance (this compound) as the sole source of organic carbon, and a microbial inoculum (e.g., from the effluent of a domestic wastewater treatment plant).

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: Continuously measure the oxygen consumption in the test vessels using a respirometer.

  • Controls: Run parallel controls including:

    • Blank controls (inoculum only) to measure endogenous respiration.

    • Reference controls with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

    • Toxicity controls to assess any inhibitory effects of the test substance on the microbial population.

  • Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period. [10]

Conclusion

The ecotoxicological assessment of this compound requires a multi-faceted approach, encompassing aquatic toxicity, genotoxicity, and biodegradability testing. While specific data for this compound is limited, the use of surrogate data and standardized OECD protocols, as outlined in this guide, provides a robust framework for a preliminary environmental risk assessment. It is imperative for researchers and manufacturers to conduct specific testing on this compound to obtain definitive data and ensure a comprehensive understanding of its environmental impact.

References

  • (No author given). (n.d.).
  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Publishing. [Link]

  • Eurofins. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Eurofins. [Link]

  • (No author given). (n.d.). Algal toxicity – growth inhibition. Pesticide Registration Toolkit. [Link]

  • ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. ibacon GmbH. [Link]

  • Fera. (n.d.). Daphnia sp., Acute Immobilisation Test. Fera. [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Aropha. [Link]

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Aropha. [Link]

  • ibacon GmbH. (n.d.). OECD 202: Daphnia sp., Acute Immobilisation Test. ibacon GmbH. [Link]

  • ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. ibacon GmbH. [Link]

  • EUROLAB. (n.d.). OECD Procedure 203 Fish, Acute Toxicity Test. EUROLAB. [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. [Link]

  • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Situ Biosciences. [Link]

  • EUROLAB. (n.d.). OECD Procedure 202 Daphnia sp., Acute Immobility Test. EUROLAB. [Link]

  • OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. OECD Publishing. [Link]

  • Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Eurofins. [Link]

  • (No author given). (n.d.). Comet and micronucleus assays for analyzing DNA damage and genome integrity. PubMed. [Link]

  • (No author given). (2024). Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. Zenodo. [Link]

  • Farias, N. O. (2023). Is natural better? An ecotoxicity study of anthraquinone dyes. University of Helsinki. [Link]

  • Vacchi, F. I., et al. (2016). Aquatic toxicity data for a commercial product containing Disperse Red 1. ResearchGate. [Link]

  • Grokipedia. (2026). Disperse Red 9. Grokipedia. [Link]

  • (No author given). (n.d.). Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation. National Institutes of Health. [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • DeBord, J., et al. (2022). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. National Institutes of Health. [Link]

  • (No author given). (n.d.). Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. (Source not available).
  • Environment Canada. (2023). Biological test method: growth inhibition test using a freshwater alga. Canada.ca. [Link]

  • Vacchi, F. I., et al. (2016). Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. ScienceDirect. [Link]

  • Cefic-Lri. (2009). Developing a set of reference chemicals for use in biodegradation tests for assessing the persistency of chemicals. Cefic-Lri. [Link]

  • FDA. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. [Link]

  • Ferraz, E. R. A., et al. (2011). Differential Toxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test, HepG2 Cytotoxicity Assay, and Daphnia Acute Toxicity Test. ResearchGate. [Link]

  • (No author given). (2025). Using the comet and micronucleus assays for genotoxicity studies: A review. ResearchGate. [Link]

  • Baderna, D., et al. (2017). Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata. PubMed. [Link]

  • (No author given). (n.d.). Algal growth inhibition test: Does shading of coloured substances really matter?. ResearchGate. [Link]

  • (No author given). (n.d.). Algal growth inhibition test results of 425 organic chemical substances. PubMed. [Link]

  • European Commission. (n.d.). Aquatic toxicity. The Joint Research Centre. [Link]

  • ChemSafetyPro. (2016). Aquatic Toxicity. ChemSafetyPro.COM. [Link]

  • Olkova, A. (2022). Chronic Toxicity Testing with Daphnia magna in Three Generations. Environmental Research, Engineering and Management. [Link]

  • (No author given). (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. PubMed. [Link]

  • (No author given). (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. National Institutes of Health. [Link]

  • Li, L. (n.d.). Chronic Toxicity of Dispersed Orange H-4RL to Daphnia Magna. DEStech Transactions on Environment, Energy and Earth Sciences. [Link]

  • Olkova, A. (2022). Chronic Toxicity Testing with Daphnia magna in Three Generations. Environmental Research, Engineering and Management. [Link]

  • EPA. (n.d.). Ecological Effects Test Guidelines OPPTS 850.1300 Daphnid Chronic Toxicity Test. EPA. [Link]

  • (No author given). (2022). Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. National Institutes of Health. [Link]

  • World dye variety. (2012). This compound. World dye variety. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Disperse Red 92 in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Disperse Red 92. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and aggregation of this hydrophobic dye in aqueous environments. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower your experimental success.

Understanding the Challenge: The Hydrophobic Nature of this compound

This compound is a non-ionic anthraquinone dye characterized by its low water solubility.[1][2] Its molecular structure (C₂₅H₂₄N₂O₇S) makes it inherently hydrophobic, meaning it repels water and prefers to associate with other non-polar molecules, including itself.[3][4] In an aqueous buffer, this self-association leads to the formation of aggregates, which can precipitate out of solution, leading to inaccurate experimental results, staining of equipment, and inconsistent outcomes.[5]

This guide will walk you through the common causes of this compound aggregation and provide robust, field-proven strategies to maintain a stable, homogenous solution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter with this compound aggregation in a direct question-and-answer format.

Q1: I've prepared a stock solution of this compound in an aqueous buffer, but I see visible particles and precipitation. What's happening?

A1: This is a classic sign of dye aggregation due to its poor aqueous solubility.[6] this compound molecules are clumping together to minimize their contact with water. Several factors could be contributing to this:

  • Inadequate Solubilizing Agents: The buffer may lack the necessary components to keep the hydrophobic dye in solution.

  • Incorrect pH: Disperse dyes have optimal stability in weakly acidic conditions.[7]

  • High Water Hardness: The presence of divalent cations like Ca²⁺ and Mg²⁺ in your water can promote aggregation.[8]

  • Temperature Fluctuations: While higher temperatures can sometimes aid initial dissolution, they can also increase the rate of aggregation if the solution is not properly stabilized.[5]

Immediate Action: Do not use the aggregated solution for your experiments. The concentration will be inaccurate, and the aggregates can interfere with your results. Proceed to the solutions in the following sections to prepare a stable solution.

Q2: My this compound solution appears clear at first, but then becomes cloudy or precipitates over time, especially at higher temperatures. Why?

A2: This phenomenon, known as thermal instability, is common with disperse dyes. The initial clarity might be a supersaturated state. Over time, or with increased kinetic energy from heating, the dye molecules have a greater chance to collide and aggregate. Some dispersing agents lose their efficacy at elevated temperatures, leading to a breakdown of the stable dispersion.[5][9]

Solution: The key is to use a stabilization strategy that is effective across your experimental temperature range. Consider using thermally stable dispersing agents or a combination of methods as described in the detailed protocols below.

Q3: How can I visually or analytically confirm that my this compound is aggregated?

A3: There are several methods to detect dye aggregation:

  • Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in your solution.

  • UV-Vis Spectroscopy: This is a powerful analytical technique. Dye aggregation causes a shift in the absorption spectrum. H-aggregates typically show a blue-shift (to shorter wavelengths), while J-aggregates show a red-shift (to longer wavelengths) compared to the monomeric dye.[10] By monitoring the absorption spectrum, you can assess the aggregation state.

  • Filter Paper Test: A simple, practical test involves filtering a sample of your dye solution. The presence of significant dye particles on the filter paper indicates poor dispersion stability.[5][11]

FAQs: Proactive Strategies for Preventing Aggregation

This section provides answers to frequently asked questions, focusing on proactive measures to prevent aggregation from the outset.

Q1: What are the most effective types of additives to prevent this compound aggregation?

A1: The most effective additives increase the solubility and stability of the dye in the aqueous buffer. The primary categories are:

  • Surfactants (Dispersing Agents): These are amphiphilic molecules that surround the hydrophobic dye particles, presenting a hydrophilic exterior to the aqueous solvent.[12][13] Both non-ionic and anionic surfactants are commonly used.[8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate individual dye molecules, effectively shielding them from the water and preventing self-aggregation.[14][15][16]

  • Organic Co-solvents: Small amounts of water-miscible organic solvents can increase the overall solubility of the dye.

  • Urea: Urea can act as a hydrotrope, increasing the solubility of non-polar substances in water and disrupting dye aggregates.[17]

Q2: What is the optimal pH for a this compound solution?

A2: Disperse dyes are generally most stable in a weakly acidic medium, typically in the pH range of 4.5 to 5.5.[7] It is advisable to use a buffer system, such as an acetate buffer, to maintain this pH throughout your experiment.

Q3: Does the order of addition matter when preparing a solution of this compound with additives?

A3: Yes, the order of addition can be critical. It is generally best to first dissolve the stabilizing agent (e.g., surfactant or cyclodextrin) in the aqueous buffer to create a "receptive" environment for the dye. Then, gradually add the this compound powder while stirring to ensure it is immediately dispersed and stabilized.

Q4: Can I use sonication to help dissolve this compound?

A4: Sonication can be a useful physical method to break up initial clumps of dye powder and aid in dispersion. However, it should be used in conjunction with chemical stabilizing agents. Sonication alone will not prevent re-aggregation once the energy input is stopped.

Experimental Protocols and Methodologies

Here we provide detailed, step-by-step protocols for preparing stable solutions of this compound.

Protocol 1: Stabilization using Surfactants

This protocol is suitable for general applications where the presence of a surfactant is acceptable.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0). If not using purified water, consider adding a chelating agent like EDTA (0.5 g/L) to sequester metal ions.

  • Surfactant Addition: To the buffer, add a suitable surfactant. The choice and concentration will depend on the specific application. A good starting point is a non-ionic surfactant like Polysorbate 20 (Tween 20) at a concentration of 0.01% to 0.1% (v/v).[18]

  • Dissolution: Ensure the surfactant is fully dissolved in the buffer with gentle stirring.

  • Dye Addition: Slowly add the pre-weighed this compound powder to the surfactant-containing buffer while stirring continuously.

  • Homogenization: Continue stirring for at least 30 minutes. If necessary, briefly sonicate the solution to ensure complete dispersion.

  • Verification: Visually inspect the solution for any signs of aggregation. For a more quantitative assessment, perform a filter paper test as described in the troubleshooting section.

Protocol 2: Solubilization using Cyclodextrins

This method is ideal for applications where surfactants may interfere, such as in certain biological assays. Hydroxypropyl-β-cyclodextrin (HPβCD) is recommended due to its higher aqueous solubility compared to standard β-cyclodextrin.[14]

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Cyclodextrin Solution: Prepare a stock solution of HPβCD in the buffer. A concentration of 10-50 mM is a typical starting range.

  • Dye Addition: While vigorously stirring the HPβCD solution, slowly add the this compound powder. The molar ratio of HPβCD to the dye should be greater than 1:1.

  • Equilibration: Cover the solution and allow it to stir for several hours (or overnight) at room temperature to ensure the formation of the inclusion complex.

  • Filtration (Optional): To remove any undissolved dye, you can filter the solution through a 0.22 µm syringe filter. This will yield a clear, homogenous solution of the cyclodextrin-dye complex.

Diagram: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Encapsulation cluster_1 Encapsulation Process cluster_2 After Encapsulation Dye_agg This compound (Aggregated) Water Aqueous Buffer Dye_mono Dye Monomer CD HP-β-Cyclodextrin Dye_mono->CD Enters Hydrophobic Cavity Complex Soluble Inclusion Complex Water2 Aqueous Buffer

Caption: Encapsulation of hydrophobic dye by cyclodextrin.

Data Summary and Visualization

Table 1: Comparison of Anti-Aggregation Strategies
StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Anionic/Non-ionic Surfactants Forms micelles around dye particles, preventing aggregation.[12]0.01% - 1.0%Highly effective, low cost.Can interfere with some biological assays, may foam.
Cyclodextrins (e.g., HPβCD) Encapsulates individual dye molecules in a hydrophobic cavity.[19]1-10 mMBiocompatible, non-foaming, can enhance fluorescence.Higher cost, may alter dye photophysics.
Organic Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent, improving dye solubility.[20]1% - 10% (v/v)Simple to implement.Can affect protein stability or cell viability, may alter reaction kinetics.
pH Control Maintains the dye in its most stable chemical state.[7]pH 4.5 - 5.5Essential for dye stability, easy to implement with buffers.Limited effectiveness on its own, must be combined with other methods.
Workflow for Preparing a Stable this compound Solution

G cluster_surfactant Method A: Surfactant cluster_cd Method B: Cyclodextrin start Start: Prepare Aqueous Buffer choose_method Choose Stabilization Method start->choose_method add_surfactant Add Surfactant (e.g., 0.05% Tween 20) choose_method->add_surfactant Surfactant add_cd Add Cyclodextrin (e.g., 10mM HPβCD) choose_method->add_cd Cyclodextrin add_dye Slowly Add this compound Powder (with continuous stirring) add_surfactant->add_dye add_cd->add_dye mix Mix Thoroughly (Stir/Sonicate) add_dye->mix check Verify Stability (Visual/Filter Test) mix->check stable Stable Solution Ready for Use check->stable Pass troubleshoot Aggregation Observed: Re-evaluate Method/Concentration check->troubleshoot Fail

Caption: Step-by-step workflow for stable dye solution preparation.

References

  • Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. John Wiley & Sons. [Link]

  • Baughman, G. L., & Perenich, T. A. (1988). Fate of dyes in aquatic systems: I. Solubility and partitioning of some hydrophobic dyes and related compounds. Environmental Toxicology and Chemistry. [Link]

  • Easton, C. J., & Lincoln, S. F. (1999). Modified Cyclodextrins: Scaffolds and Templates for Supramolecular Chemistry. Imperial College Press. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences. [Link]

  • Sinoever. (2020). How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2). [Link]

  • Valdes-Aguilera, O., & Neckers, D. C. (1989). Aggregation of dyes on cellulose surfaces. Accounts of Chemical Research. [Link]

  • Tiankun Chemical. (2022). What is the pH sensitivity of disperse dyes?[Link]

  • MDPI. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

Sources

Technical Support Center: Enhancing the Photostability of Disperse Red 92 in Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Disperse Red 92. As researchers and drug development professionals, you rely on the consistent performance of fluorescent probes for high-quality, reproducible imaging data. This compound, an anthraquinone-based dye, offers vibrant staining but, like all fluorophores, is susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to light.[1][2][3]

This guide is designed to provide you with a deep understanding of the mechanisms behind this phenomenon and to offer practical, field-proven strategies for mitigating its effects. We will move from fundamental principles to actionable troubleshooting and detailed protocols to ensure you can maximize the longevity and intensity of your fluorescent signal.

Part 1: Understanding the Core Problem: The Science of Photobleaching

Before troubleshooting, it's crucial to understand the underlying photophysics. Photobleaching is not merely "fading"; it is the permanent photochemical destruction of the fluorophore.[3] The process is primarily driven by the interaction of the excited dye molecule with molecular oxygen.

The key steps are:

  • Excitation: The this compound molecule absorbs a photon from your microscope's light source, promoting an electron from its stable ground state (S₀) to an energized, unstable excited singlet state (S₁).

  • Fluorescence: For most excitation cycles, the electron returns to the ground state, emitting a photon of a longer wavelength, which is the fluorescence you observe.

  • Intersystem Crossing: Occasionally, the excited electron will transition to a long-lived, highly reactive excited triplet state (T₁).[4][5] This state is problematic because its longer lifetime increases the probability of destructive chemical reactions.[4][6]

  • Reactive Oxygen Species (ROS) Generation: In the triplet state, the dye can transfer its energy to molecular oxygen (³O₂) present in the sample environment. This generates highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⋅−).[4][7][8]

  • Photodegradation: These ROS are potent oxidizing agents that can attack the chemical structure of the this compound molecule, cleaving covalent bonds and permanently destroying its ability to fluoresce.[3][4]

This entire process is a primary limiter in fluorescence microscopy, affecting everything from simple image acquisition to complex quantitative analysis and time-lapse studies.[1]

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet (S₁) S0->S1 Bleached Bleached Dye (No Fluorescence) T1 Excited Triplet (T₁) S1->T1 3. Intersystem     Crossing Fluorescence Emitted Photon (Fluorescence) S1->Fluorescence O2 Molecular Oxygen (³O₂) T1->O2 4. Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS ROS->S0 5. Oxidation Light Excitation Light Light->S0 1. Absorption

Caption: The photobleaching pathway of a fluorophore like this compound.

Part 2: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q: My signal is bright initially but fades completely within a few seconds of illumination. What is the immediate cause and solution?

  • Primary Cause: You are exposing the sample to an excessively high photon flux (i.e., the excitation light is too intense). This dramatically increases the rate at which fluorophores enter the reactive triplet state, accelerating ROS generation and subsequent bleaching.[4]

  • Immediate Solutions:

    • Reduce Excitation Power: Lower the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio (SNR). Often, researchers use 100% power by default when only 5-10% might be sufficient.

    • Use Neutral Density (ND) Filters: If your light source intensity cannot be finely controlled, insert ND filters into the light path. These reduce illumination intensity without altering the spectral quality of the light.[1][4]

    • Decrease Exposure Time: Shorten the camera's exposure time. While this reduces the signal collected per frame, it also proportionally reduces photobleaching. You can often compensate for a lower signal by increasing the camera gain, though this may increase noise.[4]

Q: During my time-lapse experiment, the signal intensity decreases significantly from the first frame to the last. How can I achieve more consistent fluorescence?

  • Primary Cause: Cumulative phototoxicity and photobleaching. Each exposure, no matter how brief, contributes to the eventual destruction of the fluorophore population.[4]

  • Solutions for Longitudinal Studies:

    • Image Less Frequently: The most effective way to reduce cumulative damage is to reduce the number of exposures. Adjust your experimental design to capture only the essential time points needed to answer your scientific question.[9]

    • Use an Antifade Mounting Medium: Ensure your sample is mounted in a medium specifically designed to combat photobleaching. These reagents are essential for any long-term imaging.[10][11][12] See the Protocols section for more details.

    • Create a Photobleaching Curve: For quantitative studies, you can measure the rate of fluorescence decay on a control sample under identical imaging conditions. This allows you to create a correction curve to normalize your experimental data for the loss of signal due to photobleaching.[1]

Q: My slides looked great yesterday, but after storing them overnight, the signal is weak and diffuse. What happened?

  • Primary Cause: The mounting medium has failed to protect the sample. This can be due to several factors: the antifade reagent has degraded (some are sensitive to light and air), the pH of the medium is suboptimal, or the coverslip is not properly sealed, allowing oxygen to re-enter the sample.

  • Solutions for Sample Archiving:

    • Use a Hard-Setting Mountant: For long-term storage, use a hard-setting (curing) mounting medium like ProLong Gold or ProLong Diamond.[10][12] These polymerize to create a permanent, hermetic seal, which is crucial for excluding oxygen.

    • Seal the Coverslip: For non-hardening media (like glycerol-based solutions), seal the edges of the coverslip with nail polish or a commercial sealant. This provides a physical barrier against oxygen.[13]

    • Proper Storage: Store slides flat, protected from light (in a slide box), and at 4°C. Do not freeze aqueous mounting media, as this can damage the sample and the mount.[13]

Part 3: Proactive Strategies & Experimental Protocols

The best way to deal with photobleaching is to prevent it from the start. Here are the key strategies and protocols.

Strategy 1: Judicious Use of Photons

Your goal is to use the absolute minimum number of photons required to obtain your data.

ParameterActionProCon
Excitation Intensity DecreaseDramatically reduces photobleaching Decreases signal intensity
Exposure Time DecreaseReduces photobleachingDecreases signal; may require higher gain
Imaging Frequency DecreaseReduces cumulative damageLower temporal resolution
Objective NA IncreaseBetter light collection efficiencyHigher cost; shorter working distance
Strategy 2: Chemical Intervention with Antifade Reagents

Antifade reagents are chemical cocktails added to mounting media to suppress photobleaching.[14] They primarily work by scavenging for ROS before they can damage the fluorophore.[15]

Antifade AgentPrimary MechanismAdvantagesDisadvantages
p-Phenylenediamine (PPD) ROS ScavengerVery effective antifade agent.[16]Can be toxic; may cause diffuse background fluorescence over time; can react with some cyanine dyes.[14][16]
n-Propyl gallate (NPG) ROS ScavengerNon-toxic, suitable for some live-cell applications.[14][16]Difficult to dissolve; may have anti-apoptotic effects, potentially interfering with biological processes.[16]
DABCO ROS ScavengerLess toxic than PPD; good for general use.[14]Less effective than PPD.[16]
Trolox ROS Scavenger & Triplet QuencherWater-soluble Vitamin E analog; low toxicity; dual-action protection.[9][15]Effectiveness can be cell-type dependent in live imaging.[9]
Experimental Protocol: Preparation of a DABCO-Glycerol Antifade Mounting Medium

This is a classic, effective, and inexpensive homemade antifade medium.

Materials:

  • Glycerol (high purity, >99%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 10X Phosphate-Buffered Saline (PBS), pH 7.4

  • Distilled water (dH₂O)

  • 0.5 M Sodium Bicarbonate buffer (pH ~9.0)

Procedure:

  • Prepare 1X PBS: Dilute your 10X PBS stock with dH₂O to create a 1X working solution.

  • Prepare Mounting Medium Base: In a 50 mL conical tube, combine:

    • 9 mL Glycerol

    • 1 mL of 0.5 M Sodium Bicarbonate buffer (pH ~9.0)

  • Add Antifade Agent: Add 250 mg of DABCO to the glycerol/buffer mixture.

  • Dissolve: Vortex vigorously for 5-10 minutes. The DABCO may take some time to dissolve completely. Gentle warming in a 37°C water bath can assist, but do not overheat.

  • Verify pH: Use pH paper to check that the final pH is between 8.5 and 9.0. An alkaline pH is critical for the optimal performance of many fluorophores and antifade agents.[13]

  • Store: Aliquot into small, light-blocking microcentrifuge tubes and store at -20°C. A working aliquot can be kept at 4°C for 1-2 weeks.[13] Discard if the solution turns dark, as this indicates oxidation of the reagent.[16]

Part 4: Advanced FAQs & Concepts

Q: What is the difference between photobleaching and phototoxicity?

Photobleaching is the destruction of the fluorophore. Phototoxicity is damage to the specimen caused by the imaging process.[17] The two are mechanistically linked—the same ROS that destroy your dye can also damage cellular components like DNA and proteins—but they are not the same thing. In live-cell imaging, minimizing phototoxicity is often more critical than preventing photobleaching.

Q: I've heard about "triplet state quenchers" like COT. How are they different from antifade agents like DABCO?

Antifade agents like DABCO are primarily ROS scavengers; they clean up the mess after it's been made.[14][15] Triplet state quenchers (TSQs) like cyclooctatetraene (COT) are more proactive. They interact directly with the fluorophore in its excited triplet state, forcing it back down to the ground state before it has a chance to interact with oxygen and produce ROS.[18][19] This "self-healing" mechanism can be extremely effective but is often used in specialized single-molecule applications.[18][20]

Q: How does my choice of immersion oil and coverslip thickness affect photostability?

Indirectly, but significantly. The primary issue is refractive index (RI) mismatch.[16] If the RI of your immersion oil (e.g., ~1.515) does not closely match that of your mounting medium and coverslip (No. 1.5, ~0.17 mm thick), you will introduce spherical aberrations. This aberration blurs your signal, reducing its peak intensity. To compensate for the dim signal, you will instinctively increase the excitation power, which dramatically accelerates photobleaching. By ensuring your optics, coverslip, and mounting medium are all RI-matched, you maximize signal collection efficiency, allowing you to use lower, less damaging levels of light.[16]

Troubleshooting_Workflow start Problem: Signal Fading q1 Is fading nearly instant? start->q1 a1_yes Reduce Excitation Power Use ND Filters Decrease Exposure Time q1->a1_yes Yes q2 Is it a time-lapse experiment? q1->q2 No end_node Imaging Optimized a1_yes->end_node a2_yes Image Less Frequently Use Hard-Setting Antifade Create Photobleach Curve q2->a2_yes Yes q3 Is signal gone after storage? q2->q3 No a2_yes->end_node a3_yes Use Hard-Setting Mountant Seal Coverslip Store at 4°C in Dark q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting this compound photostability issues.

References
  • Vertex AI Search. (n.d.). Current time information in La Plata, AR.
  • Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
  • Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454.
  • Chemical Science (RSC Publishing). (n.d.). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity.
  • Cole, R. W., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4).
  • Thermo Fisher Scientific - US. (n.d.). ProLong Antifade Mountants and Reagents.
  • Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
  • PubMed. (n.d.). The contribution of reactive oxygen species to the photobleaching of organic fluorophores.
  • ResearchGate. (n.d.). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
  • AAT Bioquest. (2023, April 6). What are some antifading agents used to prevent photobleaching?
  • Thermo Fisher Scientific - US. (n.d.). Mounting Media and Antifades.
  • BIDC UCSF. (n.d.). Mounting Media and Antifade reagents.
  • uu .diva. (2025, May 21). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird.
  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
  • Request PDF. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
  • Thermo Fisher Scientific - NG. (n.d.). Mounting Media and Antifades.
  • Thermo Fisher Scientific - NG. (n.d.). Troubleshooting.
  • AAT Bioquest. (2023, April 6). What strategies can I use to reduce photobleaching in live-cell imaging?
  • St. Jude Children's Research Hospital. (2024, June 14). Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging.
  • Thermo Fisher Scientific - US. (n.d.). Photobleaching in Fluorescence Imaging.
  • Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging.
  • University of Arizona. (n.d.). Mounting Medium.
  • World dye variety. (2012, March 6). This compound.
  • ChemBK. (2024, April 9). This compound.
  • Okchem. (2025, December 15). Understanding this compound: Properties and Sourcing Guide for Buyers.
  • Wikipedia. (n.d.). Photobleaching.
  • ResearchGate. (n.d.). (PDF) Photobleaching.

Sources

Troubleshooting uneven dyeing with Disperse Red 92 on synthetic fabrics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Red 92. This guide is designed for researchers, scientists, and drug development professionals utilizing this dye in their experiments with synthetic fabrics. Here, we provide in-depth, field-proven insights to help you troubleshoot and optimize your dyeing processes, ensuring reproducible and high-quality results.

Troubleshooting Guide: Uneven Dyeing

Uneven dyeing, manifesting as streaks, patchiness, or shade variations, is a frequent challenge in the application of disperse dyes. Below is a systematic approach to diagnosing and resolving these issues when working with this compound.

Question: My dyed fabric exhibits specks, spots, or a "sandy" appearance. What is the root cause and how can I fix it?

Answer:

This issue is almost always attributable to improper dye dispersion . This compound, like all disperse dyes, has very low water solubility and exists as fine particles in the dyebath.[1][2] If these particles are not kept uniformly suspended, they can clump together (agglomerate), leading to spots on the fabric surface.[3][4]

Causality and Mechanism: The stability of the dye dispersion is paramount. During the high-temperature dyeing cycle, dye particles have a natural tendency to aggregate to reduce their surface energy.[5] This is exacerbated by factors like poor quality dye, water hardness, or incorrect auxiliary selection. A high-quality dispersing agent is essential to surround the individual dye particles, creating a protective layer that prevents them from clumping together through steric or electrostatic repulsion.[6][7]

Solutions & Optimization:

  • Pre-Dispersion Technique: Ensure the dye powder is properly dispersed before adding it to the main dyebath. Make a smooth, lump-free paste of the this compound powder with a small amount of a high-quality dispersing agent and cold water. Then, gradually dilute this paste with warm water (40-50°C) while stirring continuously before adding it to the dyebath.[8][9]

  • Dispersing Agent Selection: Use a sufficient amount of a thermally stable dispersing agent. Lignin sulfonate-based or naphthalene sulfonate-based dispersants are commonly used and are effective at the high temperatures required for polyester dyeing.[3][10]

  • Water Hardness: High concentrations of calcium and magnesium ions in process water can interfere with the performance of anionic dispersing agents and promote dye agglomeration.[3] Use deionized or softened water. If this is not possible, add a sequestering agent to the dyebath to chelate the hard water ions.

  • Filtration: Before adding to the dyebath, filter the diluted dye dispersion through a fine mesh screen to remove any residual agglomerates.

Question: I'm observing light and dark patches or streaks across the fabric. What could be causing this?

Answer:

This classic sign of unlevel dyeing typically points to issues with temperature control or poor liquor circulation .[3][11]

Causality and Mechanism: The dyeing of polyester with disperse dyes is a process of solid-state diffusion.[8] The rate of this diffusion is highly dependent on temperature. Polyester's polymer structure opens up significantly above its glass transition temperature (~80°C), allowing dye molecules to penetrate.[12] If the temperature is increased too rapidly, especially in the critical range of 80-130°C, the dye will rush onto the most accessible areas of the fabric surface, leading to uneven uptake.[3][13] Insufficient movement of the dye liquor relative to the fabric creates localized areas of high and low dye concentration, directly causing unevenness.[3]

Solutions & Optimization:

  • Controlled Heating Ramp: The rate of temperature rise is a critical parameter. A controlled heating rate, typically 1-2°C per minute, is essential.[3][14] This ensures that the dye is adsorbed and diffuses into the fiber gradually and uniformly.

  • Optimized Dyeing Cycle: Start the dyeing process at a lower temperature (e.g., 60°C) to allow for initial wetting and leveling.[8] Hold the bath at the peak temperature (typically 130°C for high-temperature methods) for a sufficient duration (30-60 minutes) to allow the dye to migrate from high-concentration areas to lower-concentration areas, a process known as leveling.[3][14]

  • Ensure Adequate Liquor Circulation: In your dyeing apparatus, ensure there is vigorous and uniform flow of the dyebath through the material. For fabric pieces, this may involve mechanical agitation. The goal is to eliminate stagnant boundary layers at the fiber surface.

  • Leveling Agents: Incorporate a suitable leveling agent into your dyebath formulation. These auxiliaries act as temporary retarders, forming a loose complex with the dye or competing for sites on the fiber surface, which slows the initial strike rate of the dye and promotes more even uptake as the temperature rises.[3][15]

Question: The final color of my fabric is a different shade than expected and appears dull. Why is this happening?

Answer:

An incorrect or uncontrolled pH of the dyebath is a primary cause of shade deviation and dullness.[16] This can also be caused by residual surface dye that was not removed after dyeing.[17]

Causality and Mechanism: Disperse dyes, including many in the anthraquinone class like this compound, are most stable in a weakly acidic environment.[16][18] The optimal pH range for dyeing polyester is typically 4.5 to 5.5.[19][20] If the pH becomes alkaline, especially at high temperatures, some disperse dye structures can be hydrolyzed, leading to a change in their chromophore and thus a different color.[16][21] After the dyeing cycle, unfixed dye particles remain on the fiber surface. If not removed, these particles compromise the final shade and severely reduce the fabric's wash and crocking (rub) fastness.[17][22]

Solutions & Optimization:

  • Strict pH Control: Buffer the dyebath to a stable pH of 4.5-5.5 using an acetic acid/acetate buffer system.[8][19] This is crucial to prevent dye degradation during the long, high-temperature cycle.

  • Perform Reduction Clearing: This post-dyeing cleaning step is non-negotiable for achieving clean, bright shades and good fastness. The process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to strip and destroy any unfixed dye from the fabric surface.[9][23]

  • Thorough Rinsing: After reduction clearing, rinse the fabric thoroughly, first with hot water and then with cold water, to remove all residual chemicals and destroyed dye fragments. A final neutralization rinse with dilute acetic acid may be required.[3]

Process Visualization & Logic

Troubleshooting Workflow for Uneven Dyeing

This diagram outlines a logical sequence for diagnosing the cause of uneven dyeing.

G cluster_0 Problem Identification & Analysis cluster_1 Root Cause Investigation cluster_2 Corrective Actions Problem Uneven Dyeing Observed (Patches, Streaks, Specks) Cause Identify Primary Cause Problem->Cause Dispersion Poor Dye Dispersion (Specks, Sandy Feel) Cause->Dispersion Visual: Specks? Temp Improper Temp. Control (Streaks, Patchiness) Cause->Temp Visual: Streaks? pH Incorrect pH / Clearing (Shade Change, Dullness) Cause->pH Visual: Off-Shade? Aux Auxiliary Issues (General Unevenness) Cause->Aux Process Review Sol_Disp Action: - Improve Pre-Dispersion - Check Water Hardness - Verify Dispersing Agent Dispersion->Sol_Disp Sol_Temp Action: - Control Ramp Rate (1-2°C/min) - Ensure Sufficient Hold Time - Add Leveling Agent Temp->Sol_Temp Sol_pH Action: - Buffer Dyebath (pH 4.5-5.5) - Perform Reduction Clearing - Thoroughly Rinse pH->Sol_pH Sol_Aux Action: - Verify Auxiliary Type - Check Concentration - Test for Compatibility Aux->Sol_Aux

Caption: A logical workflow for troubleshooting uneven dyeing.

Quantitative Data & Protocols

Table 1: Typical High-Temperature Dyeing Parameters for Polyester
ParameterRecommended RangeRationale
Dye Concentration 0.5 - 4.0% (owf)¹Dependent on the desired depth of shade.
Liquor Ratio 1:10 to 1:15Ensures adequate liquor circulation and prevents fabric creasing.[14]
Dyeing Temperature 130°COptimal for opening polyester fiber structure for dye diffusion.[14][24]
Hold Time at 130°C 30 - 60 minutesAllows for complete dye penetration and leveling.[14]
Heating Ramp Rate 1 - 2°C / minutePrevents rapid, uneven dye uptake (critical from 80-130°C).[3]
pH Level 4.5 - 5.5Maintains dye stability and optimizes exhaustion.[19][20]
Dispersing Agent 0.5 - 1.5 g/LPrevents dye agglomeration at high temperatures.[10]
Leveling Agent 0.5 - 1.0 g/LControls the initial rate of dyeing to promote evenness.[3]
Acetic Acid As neededUsed to adjust and buffer the dyebath to the target pH.[8]
¹owf: on weight of fabric
Experimental Protocol 1: High-Temperature Exhaust Dyeing

This protocol details a standard procedure for dyeing polyester fabric with this compound.

  • Fabric Preparation: Scour the polyester fabric with a solution of 1-2 g/L of a non-ionic detergent at 80°C for 20-30 minutes to remove any impurities, oils, or sizing agents.[3][25] Rinse thoroughly.

  • Dyebath Preparation:

    • Fill the dyeing vessel with softened or deionized water to the required liquor ratio (e.g., 1:10).

    • Add a sequestering agent if using hard water.

    • Add the dispersing agent (e.g., 1.0 g/L) and leveling agent (e.g., 0.5 g/L).

    • Adjust the pH to 4.5-5.5 using acetic acid.[9]

  • Dye Dispersion:

    • Separately, weigh the required amount of this compound.

    • Make a smooth paste with an equal weight of dispersing agent and a small amount of cold water.

    • Gradually dilute the paste with warm water (~40°C) to about 10 times the dye weight, stirring continuously.

  • Dyeing Cycle:

    • Add the prepared dye dispersion to the dyebath and stir.

    • Immerse the scoured polyester fabric.

    • Raise the temperature to 60°C and hold for 15 minutes.[8]

    • Increase the temperature to 130°C at a controlled rate of 1.5°C/minute.[14]

    • Hold at 130°C for 45-60 minutes, ensuring continuous circulation.[9]

    • Cool the dyebath slowly to 70°C before draining. A rapid cool-down can set creases in the fabric.[3]

  • Rinsing: Rinse the dyed fabric with warm water.

Experimental Protocol 2: Post-Dyeing Reduction Clearing

This step is critical for removing surface dye and improving fastness properties.

  • Prepare Clearing Bath: Prepare a fresh bath at a 1:10 liquor ratio.

  • Add Chemicals: Add 2 g/L Sodium Hydrosulfite and 2 g/L Caustic Soda (or Sodium Hydroxide).[9]

  • Treatment: Immerse the rinsed, dyed fabric into the clearing bath. Raise the temperature to 70-80°C and hold for 15-20 minutes.[9]

  • Rinsing and Neutralization:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water (~70°C), followed by a cold water rinse.

    • Neutralize the fabric in a fresh bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.[3]

  • Final Rinse: Perform a final cold water rinse and then dry the fabric.

High-Temperature Dyeing Process Workflow

G cluster_prep Preparation Phase cluster_dye Dyeing Cycle cluster_post Post-Treatment Phase Scour 1. Fabric Scouring DyePrep 2. Dyebath & Dye Dispersion Prep Scour->DyePrep Load 3. Load Fabric & Start Cycle DyePrep->Load Ramp 4. Heat Ramp (1.5°C/min to 130°C) Load->Ramp Hold 5. Hold at 130°C (45-60 min) Ramp->Hold Cool 6. Cool Down (to 70°C) Hold->Cool RC 7. Reduction Clearing (70-80°C) Cool->RC Rinse 8. Rinse & Neutralize RC->Rinse Dry 9. Final Dry Rinse->Dry

Caption: Sequential workflow of the high-temperature dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of disperse dyeing on polyester? A1: Disperse dyeing is a process of transferring a sparingly water-soluble dye from an aqueous dispersion into the bulk of a hydrophobic fiber like polyester.[8] The process is governed by diffusion. At high temperatures (above polyester's glass transition temperature), the amorphous regions of the polymer chains become more mobile, creating temporary voids.[20] The non-ionic dye molecules, which are more attracted to the hydrophobic fiber than the water, diffuse from the surface into these voids and are trapped within the fiber structure upon cooling.[1][26] They are held in place by weak intermolecular forces like van der Waals forces and hydrogen bonds.[8]

Q2: Why is this compound suitable for polyester? A2: this compound is an anthraquinone-based dye.[18] Dyes in this class are known for their bright colors and good light and sublimation fastness. Its non-ionic, hydrophobic nature and small molecular size make it ideal for penetrating the compact, crystalline structure of polyester fibers at high temperatures.[24][27] It is specifically used for dyeing polyester, acetate, and polyamide fibers.[18]

Q3: Can I dye at atmospheric pressure (below 100°C) instead of using a high-temperature method? A3: Yes, this is possible using the "carrier dyeing" method.[8] A carrier is a chemical agent (an organic compound) that acts as a swelling agent for the polyester fiber at lower temperatures (85-100°C), effectively lowering its glass transition temperature and facilitating dye penetration.[12][26] However, this method is less common in modern industrial settings due to environmental concerns and the difficulty in completely removing the carrier from the fabric.[9] The high-temperature method generally yields better results and fastness properties.[14]

Q4: What are the key chemical properties of this compound? A4: this compound has the molecular formula C₂₅H₂₄N₂O₇S and a molecular weight of approximately 496.53 g/mol .[18][28] It is classified as an anthraquinone dye.[18] It is sparingly soluble in water but soluble in some organic solvents.[28] For dyeing applications, it is supplied as a fine powder that must be dispersed in water with the aid of surfactants.[24]

References

  • This compound - ChemBK. (2024, April 9). ChemBK. Retrieved from [Link]

  • Dyeing of Polyester Fabric with Disperse Dyes. (2012, January 22). Textile Learner. Retrieved from [Link]

  • Temperature & pH Effects on Disperse Dyeing. (n.d.). Scribd. Retrieved from [Link]

  • What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. (n.d.). Colourinn. Retrieved from [Link]

  • The Role and Benefits of Dispersing Agents in Disperse Dyeing. (2025, June 29). autumn color co.,ltd. Retrieved from [Link]

  • Understanding the Role of Dispersing Agents in the Use of Disperse Dyes. (2025, April 18). Surfactant. Retrieved from [Link]

  • Functions of Dispersing Agent. (n.d.). Scribd. Retrieved from [Link]

  • What Is a Dispersing Agent? Applications in Polyester Dyeing. (2025, October 27). VICHEM. Retrieved from [Link]

  • Dispersing Agent: Functions, Trade Names and Examples. (2021, August 29). Textile Learner. Retrieved from [Link]

  • Disperse Dyes: Properties, Classification, Dyeing & Printing Method. (2021, March 6). Textile Learner. Retrieved from [Link]

  • This compound. (2012, March 6). World dye variety. Retrieved from [Link]

  • How To Avoid Uneven Dyeing?. (2020, August 18). Skychem Group. Retrieved from [Link]

  • Reduction cleaning of disperse dyes. (2024, May 24). Hangzhou Fucai Chem Co., Ltd. Retrieved from [Link]

  • Reduction Clearing agent. (n.d.). NICCA. Retrieved from [Link]

  • US4286961A - Reduction clearing of disperse dyes. (n.d.). Google Patents.
  • This compound (C.I. 60752): Technical Specifications and Supplier Information. (n.d.). Chemical Info. Retrieved from [Link]

  • Five Properties of Disperse Dyes--pH Sensibility. (2019, October 31). Sinoever. Retrieved from [Link]

  • Environment friendly approach to remove unbound disperse dyes from polyester fabric. (n.d.). IJARBS. Retrieved from [Link]

  • The Polyester Carrier Dyeing Process Using Disperse Dyes. (n.d.). Colourinn. Retrieved from [Link]

  • Conditions & Effects Of Disperse Dyeing. (n.d.). Slideshare. Retrieved from [Link]

  • Factors Affecting The Dispersion Stability Of Disperse Dyes. (2025, March 5). News. Retrieved from [Link]

  • High-Temperature Dyeing with Disperse Dyes: Process and Best Practices. (2025, June 30). Dyeing Auxiliaries. Retrieved from [Link]

  • Disperse Dye Compatibility Technology And Dye Selection Principles. (2024, February 27). Skychem Group. Retrieved from [Link]

  • Reduction Cleaning Agent for Polyester Dyeing. (n.d.). Pacific Texchem Pvt. Ltd. Retrieved from [Link]

  • Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric. (2023, July 24). Water repellent. Retrieved from [Link]

  • The influence of pH adjusted with different acids on the dyeability of polyester fabric. (n.d.). ResearchGate. Retrieved from [Link]

  • How Does Temperature Affect Dyeing?. (2025, January 27). Fashion Sustainability Directory. Retrieved from [Link]

  • High-Temperature Dyeing for Polyester-Cotton Blends. (2026, January 16). Skychem Group. Retrieved from [Link]

  • This compound: A High-Performance Dye for Polyester and Blended Fabrics. (n.d.). Dye Manufacturer. Retrieved from [Link]

  • Disperse Dyes for Dyeing and Printing. (2015, June 19). George Weil. Retrieved from [Link]

  • Problems and Solutions of Dyeing Polyester with Disperse Dyes. (2012, November 12). Textile Learner. Retrieved from [Link]

  • Polyester Processing Issues & Fixes. (n.d.). Scribd. Retrieved from [Link]

  • Disperse Dye, Polyester Dye. (n.d.). Betakim Tekstil. Retrieved from [Link]

  • Acid Red 92. (n.d.). PubChem. Retrieved from [Link]

  • How to Dye Polyester with Disperse Dyes: Step-by-Step. (2025, May 23). AUTUMN COLOR CO.,LTD. Retrieved from [Link]

  • Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic. (n.d.). Journal of Applied Polymer Science. Retrieved from [Link]

  • Acid Red 92. (2012, December 18). World dye variety. Retrieved from [Link]

  • ResAP(2008)1. (n.d.). Council of Europe. Retrieved from [Link]

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Technical Support Center: Optimizing Disperse Red 92 for Cell Staining

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research Professional

Welcome to the technical support guide for Disperse Red 92. As Senior Application Scientists, we understand that pushing the boundaries of research sometimes involves adapting tools from other fields. This compound is an anthraquinone-based dye, primarily used in the textile industry for its vibrant color and ability to dye synthetic fibers like polyester.[1][2][3] Its inherent hydrophobicity and lipophilic (fat-loving) nature suggest a potential, albeit experimental, application for staining lipid-rich structures within cells.

This guide is designed to provide you with the foundational principles, troubleshooting steps, and validation protocols necessary to explore the utility of this compound in your cellular staining experiments. We will address the significant challenges, including solubility and potential cytotoxicity, to ensure your research is conducted with the highest scientific rigor.

Core Principles: Adapting an Industrial Dye for Biological Imaging

Using an industrial dye like this compound for cell staining is an "off-label" application. Unlike validated biological stains such as Nile Red or BODIPY, there are no established protocols. Therefore, success hinges on systematic optimization and validation. The core logic is to treat it as a new compound and determine its properties within your specific experimental system.

Causality of Staining: Disperse dyes are non-ionic and have very low water solubility.[4] Their mechanism of action in textiles involves partitioning from an aqueous dispersion into the hydrophobic fibers at high temperatures.[3] In a biological context, this same principle applies: the dye will preferentially partition into nonpolar, lipid-rich environments like lipid droplets or potentially membranes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues you may encounter when attempting to use this compound for cell staining.

Q1: How do I prepare a stock solution of this compound? It won't dissolve in my aqueous buffer.

Answer: This is the most common initial hurdle. Due to its low water solubility, this compound requires an organic solvent to create a concentrated stock solution.

  • Causality: The dye's molecular structure is non-polar, making it insoluble in polar solvents like water or PBS. An organic solvent is necessary to break the intermolecular forces in the dye powder and solvate the molecules.

  • Recommendation: We recommend using high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution, typically in the range of 1-10 mM.

  • Troubleshooting:

    • Precipitation: If you observe precipitate after adding the stock to your aqueous working buffer, you have exceeded its solubility limit in the final solution. Try using a lower final concentration or adding a small amount of a surfactant like Pluronic F-127 to the working solution to improve dispersion.

    • Incomplete Dissolution: Ensure you vortex the stock solution thoroughly and allow it to sit at room temperature for several minutes. Gentle warming (37°C) may assist, but avoid high temperatures which could degrade the dye.

Q2: What is a good starting concentration for staining cells?

Answer: There is no established starting concentration. You must determine this empirically through a concentration titration experiment. Over-saturating the cells can lead to artifacts and high background.[5]

  • Recommendation: Prepare a series of working solutions from your stock solution, ranging from 10 nM to 10 µM. Incubate your cells with these different concentrations for a fixed period (e.g., 15-30 minutes) and evaluate the signal-to-noise ratio.

  • See Protocol 2: Optimizing Staining Concentration via Titration.

Q3: I see bright fluorescent spots and precipitates on my coverslip, but my cells are not stained. What's wrong?

Answer: This indicates that the dye has precipitated out of your working solution. This is a common issue with hydrophobic dyes.[6]

  • Causality: When the DMSO stock is added to the aqueous buffer, the dye can "crash out" if the final concentration is too high or if mixing is inadequate. These aggregates are often highly fluorescent but are artifacts, not true cellular staining.

  • Troubleshooting Steps:

    • Lower the Concentration: This is the most effective solution. Your working concentration is too high.

    • Improve Mixing: When preparing the working solution, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion.

    • Filter the Working Solution: Use a 0.22 µm syringe filter to remove aggregates before adding the solution to your cells.

    • Check Buffer pH: Disperse dyes are most stable in a weakly acidic medium (pH 4.5-5.5).[4] Staining in highly alkaline buffers may decrease stability.

Q4: My staining is very weak or non-existent, even at high concentrations.

Answer: This could be due to several factors related to the dye, the cells, or your imaging setup.

  • Possible Causes & Solutions:

    • Insufficient Incubation Time: Try increasing the incubation time (e.g., to 60 minutes).

    • Cell Permeabilization (for fixed cells): If you are staining fixed cells to target internal lipid droplets, ensure you have adequately permeabilized the cell membrane with a detergent like Triton X-100 or Saponin.

    • Incorrect Microscope Filters: You may be using the wrong excitation/emission filters. Since the spectral properties are not well-documented for biological use, test standard red filter sets (e.g., TRITC, Texas Red).

    • Low Target Abundance: The cells you are using may not have a high abundance of the neutral lipid structures that this compound would stain. Consider using a positive control cell line known to accumulate lipids (e.g., oleic acid-treated hepatocytes).

Q5: Is this compound toxic to cells? Can I use it for live-cell imaging?

Answer: This is a critical consideration. Disperse dyes, particularly azo dyes, can exhibit significant cytotoxicity and genotoxicity.[7][8][9][10]

  • Expert Recommendation: Based on available data for related disperse dyes, we strongly advise against using this compound for long-term live-cell imaging.[11] Its use should be restricted to short-term endpoint assays.

  • Validation is Essential: You MUST perform a cytotoxicity assay to determine the concentration at which this compound impacts cell viability in your specific cell type.

  • See Protocol 3: Rapid Cytotoxicity Assessment.

Q6: Are there better, validated alternatives for staining neutral lipids?

Answer: Yes. For most applications, using a well-characterized and validated biological stain is the superior choice. This enhances the reliability and reproducibility of your results.

  • Recommended Alternatives:

    • Nile Red: A classic lipophilic stain that is intensely fluorescent in lipid environments but has low fluorescence in aqueous media.[12]

    • BODIPY™ 493/503: A bright green, highly specific neutral lipid stain with a narrow emission peak, making it excellent for multiplexing.[12]

    • LipidSpot™ Stains: A range of commercially available dyes specifically designed and validated for lipid droplet staining.[13]

Data & Protocols
Table 1: Properties of C.I. This compound
PropertyValueReference
C.I. NameThis compound[2]
CAS Number12236-11-2 / 72363-26-9[2]
Molecular StructureAnthraquinone[2]
Molecular FormulaC25H24N2O7S[2][3]
Molecular Weight496.53 g/mol [2]
AppearanceRed-violet grains or powder[3]
SolubilityLow in water, soluble in organic solvents like DMSO.[4][14]
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No/Weak Signal 1. Concentration too low.2. Insufficient incubation time.3. Incorrect filter set.4. Inadequate cell permeabilization (fixed cells).1. Increase concentration.2. Increase incubation time.3. Test different filter cubes (TRITC, Texas Red).4. Ensure permeabilization step is effective.
High Background 1. Concentration too high.2. Inadequate washing.3. Dye aggregation.1. Decrease concentration.2. Increase the number and duration of wash steps.3. Filter the working solution before use.
Precipitate/Artifacts 1. Working concentration exceeds solubility.2. Poor mixing when preparing working solution.1. Significantly lower the working concentration.2. Add DMSO stock to buffer while vortexing.
Cell Death/Morphology Changes 1. Cytotoxicity from the dye.1. Lower the dye concentration.2. Reduce incubation time.3. Perform a cytotoxicity assay (Protocol 3).
Experimental Workflow & Protocol Details
Visualization of the Optimization Workflow

The following diagram outlines the logical flow for systematically determining the optimal concentration of this compound for your experiment.

OptimizationWorkflow cluster_prep Step 1: Preparation cluster_titration Step 2: Titration Experiment cluster_analysis Step 3: Analysis & Decision P1 Prepare 10 mM Stock in DMSO P2 Create Serial Dilutions (e.g., 10 µM to 10 nM) in appropriate buffer P1->P2 Dilute P3 Incubate with Cells (Fixed or Live) for 30 min P2->P3 P4 Wash Cells 3x with PBS P3->P4 P5 Image all Concentrations using identical settings P4->P5 P6 Analyze Signal-to-Noise Ratio P5->P6 P7 Optimal Concentration Found (Bright signal, low background) P6->P7 Good S/N P8 No Signal or High Background P6->P8 Poor S/N P9 Troubleshoot (See Table 2) P8->P9

Caption: Workflow for Titrating this compound Concentration.

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh out approximately 4.97 mg of this compound powder (MW = 496.53 g/mol ).

  • Dissolution: Add the powder to a microcentrifuge tube. Add 1 mL of high-quality, anhydrous DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the dye is completely dissolved. A brief sonication or warming to 37°C can aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Optimizing Staining Concentration via Titration (Fixed Cells)

This protocol assumes cells are grown on glass coverslips.

  • Cell Culture: Plate and grow your cells of interest on coverslips to the desired confluency. If applicable, treat with agents to induce lipid accumulation (e.g., 0.5 mM oleic acid for 24 hours).

  • Fixation: Wash cells once with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells 3 times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize membranes.

  • Washing: Wash cells 3 times with PBS for 5 minutes each.

  • Staining: Prepare a series of dilutions of this compound in PBS from your 10 mM stock solution (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM, 50 nM, 10 nM). Add each concentration to a separate coverslip and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash cells 3 times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium (e.g., with DAPI for nuclear counterstaining).

  • Imaging: Image all coverslips using identical microscope settings (laser power, exposure time, gain). Identify the concentration that provides the best signal-to-noise ratio.

Visualization of the Troubleshooting Process

TroubleshootingTree Start Staining Problem Observed Q1 What is the primary issue? Start->Q1 WeakSignal Weak or No Signal Q1->WeakSignal Signal HighBg High Background Q1->HighBg Background Precipitate Precipitate / Spots Q1->Precipitate Artifacts Sol_Weak1 Increase Concentration & Incubation Time WeakSignal->Sol_Weak1 Sol_Weak2 Check Filter Sets & Permeabilization WeakSignal->Sol_Weak2 Sol_Bg1 Decrease Concentration HighBg->Sol_Bg1 Sol_Bg2 Increase Wash Steps HighBg->Sol_Bg2 Sol_Ppt1 Lower Concentration Significantly Precipitate->Sol_Ppt1 Sol_Ppt2 Filter Working Solution (0.22 µm filter) Precipitate->Sol_Ppt2

Caption: Decision Tree for Troubleshooting Staining Issues.

Protocol 3: Rapid Cytotoxicity Assessment

This protocol uses a standard viability dye to assess cell death after exposure to this compound.

  • Cell Plating: Plate your cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treatment: Prepare a 2X concentration series of this compound in your normal culture medium. Remove the old medium from the cells and add an equal volume of the 2X dye solutions to achieve a final 1X concentration. Include a "vehicle control" (medium with the highest percentage of DMSO used) and an "untreated control".

  • Incubation: Incubate the cells for a period relevant to your staining protocol (e.g., 1 hour, 4 hours, 24 hours).

  • Viability Staining: Add a live/dead stain (e.g., Propidium Iodide for dead cells, Calcein-AM for live cells) directly to the wells according to the manufacturer's instructions.

  • Analysis: Image the plate on a high-content imager or fluorescence microscope. Quantify the percentage of dead cells (Propidium Iodide positive) in each condition relative to the controls.

References
  • Hangzhou Fucai Chem Co., Ltd. (2020). Synthesis Of this compound. News.

  • Biotium. (n.d.). Cell Stains Selection Guide.

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective.

  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics.

  • ChemBK. (2024). This compound.

  • PMC (Frontiers in Immunology). (2023). Impaired cell viability and mitochondrial respiration by disperse textile dyes.

  • World dye variety. (2012). This compound.

  • ResearchGate. (2021). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells.

  • SpringerLink. (2021). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells.

  • bioRxiv. (2019). A general method to optimize and functionalize red-shifted rhodamine dyes.

  • BenchChem. (n.d.). A Comparative Guide to Neutral Lipid Staining: Disperse Red 1 versus Sudan IV.

  • Tiankun Chemical. (2021). What are Common problems for Disperse dyeing?.

  • ResearchGate. (2015). The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells.

  • ResearchGate. (2019). What is the alternative dye for Nile red (NR) for solvent polarity testing?.

  • News. (2023). Common Quality Issues in Dyeing And The Selection Of Auxiliaries.

  • BenchChem. (n.d.). Troubleshooting uneven dyeing with Disperse Red 82 on polyester.

  • ACS Publications. (2020). Droplet-Based Cytotoxicity Assay: Implementation of Time-Efficient Screening of Antitumor Activity of Natural Killer Cells.

  • BenchChem. (n.d.). This compound (C.I. 60752): Technical Specifications and Supplier Information.

  • BenchChem. (n.d.). Improving the dispersion stability of C.I. Disperse Red 86 in aqueous solutions.

  • Tiankun Chemical. (2021). What are the common quality problems of disperse dyeing?.

  • PMC (Scientific Reports). (2020). Cytotoxicity of CD19-CAR-NK92 cells is primarily mediated via perforin/granzyme pathway.

  • PubMed Central. (n.d.). Fluorescence-based fixative and vital staining of lipid droplets in Caenorhabditis elegans reveal fat stores using microscopy and flow cytometry approaches.

  • Quality Biological. (n.d.). Neutral Red Solution (0.33%) for Staining.

  • Agilent. (n.d.). Comparison of Different Cell Types for Neutral Lipid Accumulation.

  • ChemBK. (2024). C.I. This compound.

  • BenchChem. (n.d.). Minimizing dye effluent from Disperse Red 354 dyeing processes.

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Technical Support Center: Overcoming Low Fluorescence Signal of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Red 92. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low fluorescence signals in their experiments involving this dye. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve these issues, grounded in scientific principles and practical laboratory experience.

Introduction: Understanding the Challenge

This compound, an anthraquinone-based dye, is primarily engineered for its robust colorant properties in the textile and plastics industries.[1][2] Its application as a fluorescent probe in biological research is not its intended purpose, and this is the fundamental reason for the commonly observed low fluorescence signal. The guidance provided here aims to help you manage this inherent limitation and optimize your experimental conditions, while also offering insights into more suitable alternatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the fluorescence signal of my this compound so weak?

A1: The primary reason for the low fluorescence signal is the intrinsic chemical structure of this compound.

This compound belongs to the anthraquinone class of dyes.[1] A well-documented characteristic of many anthraquinone derivatives is their inherently low fluorescence quantum yield. The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A low quantum yield means that a large portion of the absorbed light energy is lost through non-radiative pathways (e.g., heat, molecular vibrations) rather than being re-emitted as fluorescence.

Several studies on anthraquinone-based dyes have highlighted their tendency for low quantum yields, making them generally poor fluorophores compared to dyes specifically designed for fluorescence applications like rhodamines or cyanines.

Q2: I've managed to get a faint signal. How can I be sure I'm using the correct excitation and emission wavelengths?

A2: Without a manufacturer-provided spectrum, you will need to determine the optimal wavelengths empirically. However, based on its color, we can estimate a starting point.

Experimental Protocol: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a Dilute Solution: Dissolve a small amount of this compound in a suitable organic solvent (e.g., ethanol, DMSO) to a concentration that gives a faint but detectable signal.

  • Excitation Scan: Set the emission wavelength to an estimated value (e.g., 600 nm for a red dye) and scan a range of excitation wavelengths (e.g., 400-580 nm). The peak of this scan will be your optimal excitation wavelength (λex).

  • Emission Scan: Set the excitation wavelength to the optimal value determined in the previous step (λex) and scan a range of emission wavelengths (e.g., λex + 20 nm to 750 nm). The peak of this scan is your optimal emission wavelength (λem).

  • Instrument Settings: Use the determined optimal excitation and emission wavelengths for your experiments. Ensure your microscope or plate reader is equipped with appropriate filters that match these wavelengths as closely as possible.

Q3: My signal seems to fade quickly when I expose it to light. What is happening and how can I prevent it?

A3: You are likely observing photobleaching, a common issue with many fluorophores, which can be particularly problematic for those with low intrinsic brightness.

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3] Dyes with low quantum yields can be more susceptible to photobleaching as the prolonged exposure times and high-intensity light required to generate a detectable signal increase the probability of photochemical degradation.

Troubleshooting Workflow for Photobleaching

Caption: Troubleshooting workflow for diagnosing and mitigating photobleaching.

Mitigation Strategies:

  • Reduce Excitation Intensity: Use the lowest possible light source power that still provides a detectable signal. Neutral density filters can be employed to attenuate the light.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when actively acquiring an image.

  • Use Antifade Reagents: If your application allows, mount your sample in a commercially available antifade mounting medium. These reagents often contain free-radical scavengers that help protect the fluorophore from photochemical damage.

  • Image a Fresh Field of View: When setting up focus and other imaging parameters, use a region of the sample that is not your primary area of interest to avoid photobleaching your target area before data acquisition.

Q4: Could the solvent I'm using be affecting the fluorescence signal?

A4: Yes, the choice of solvent can significantly impact the fluorescence properties of a dye due to polarity and viscosity effects.

Disperse dyes like this compound are sparingly soluble in water and are typically dissolved in organic solvents.[2] The polarity of the solvent can alter the energy levels of the fluorophore's excited state, leading to shifts in the emission spectrum and changes in fluorescence intensity.

Key Considerations for Solvent Selection:

  • Polarity: The fluorescence of polar molecules is often quenched in polar protic solvents (like water and alcohols) due to interactions such as hydrogen bonding. Experiment with a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, toluene) to find one that maximizes the fluorescence signal.

  • Viscosity: In some cases, increasing the viscosity of the solvent (e.g., using a glycerol-containing medium) can reduce non-radiative decay pathways by restricting molecular motion, thereby enhancing fluorescence.

  • Solubility and Aggregation: Disperse dyes have a tendency to aggregate in aqueous or semi-aqueous environments.[2] Aggregation almost always leads to fluorescence quenching. Ensure the dye is fully solubilized and consider using surfactants or a co-solvent if necessary to prevent aggregation. High concentrations can promote aggregation and should be avoided.

Logical Relationship of Solvent Effects on Fluorescence

G cluster_solvent Solvent Properties cluster_dye Dye State Polarity Polarity Quenching Quenching Polarity->Quenching high Viscosity Viscosity Viscosity->Quenching low Solubility Solubility Aggregation Aggregation Solubility->Aggregation low Aggregation->Quenching increases Signal Signal Quenching->Signal decreases

Caption: Impact of solvent properties on dye aggregation, quenching, and final signal.

Q5: Are there better alternatives to this compound for fluorescence-based applications?

A5: Absolutely. For most research applications requiring fluorescence detection, using a dye specifically designed for high quantum yield, photostability, and brightness is strongly recommended.

Given the inherent limitations of this compound as a fluorophore, your experimental success and data quality will be significantly improved by switching to a more suitable fluorescent probe.

Comparison of Fluorophore Properties (Representative Data)

Fluorophore ClassTypical Quantum Yield (Φ)Primary ApplicationKey Advantages
Anthraquinone Dyes Very Low (<0.01) Textile/Plastic Dyeing High color fastness, low cost.
Rhodamines (e.g., TRITC) Moderate to High (0.2-0.6)Fluorescence Microscopy, Flow CytometryGood photostability, bright signal.
Cyanines (e.g., Cy5) Moderate (0.2-0.4)Far-Red/NIR Imaging, Flow CytometryEmission in the far-red spectrum reduces autofluorescence.
Alexa Fluor Dyes High to Very High (0.3-0.9+) Wide Range of Fluorescence Applications Excellent brightness, high photostability, pH insensitivity.

Note: The quantum yield values are approximate and can vary with environmental conditions.

Recommendations for Alternative Dyes:

If you require a red fluorescent probe, consider alternatives from the following classes, ensuring their excitation and emission spectra are compatible with your instrumentation:

  • Alexa Fluor series: (e.g., Alexa Fluor 568, Alexa Fluor 594)

  • DyLight series: (e.g., DyLight 594)

  • Cyanine dyes: (e.g., Cy3.5)

These alternatives will provide a significantly brighter and more stable signal, leading to higher quality data and reducing the need for extensive optimization of a suboptimal probe.

Summary and Final Recommendations

The challenge of a low fluorescence signal from this compound stems from its fundamental chemical nature as an anthraquinone dye, a class not optimized for fluorescence. While meticulous optimization of experimental conditions—such as empirical determination of optimal wavelengths, mitigation of photobleaching, and careful solvent selection—can provide incremental improvements, the most effective solution is to select a fluorophore designed for high-performance fluorescence detection. For reliable and reproducible quantitative data, transitioning to a dye from the Alexa Fluor, DyLight, or Cyanine families is the most scientifically sound approach.

References

  • Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. (n.d.). Scholars Crossing. Retrieved January 20, 2026, from [Link]

  • Relative quantum yields Φ f,rel of Do-anthraquinone dyads 8 in... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • This compound. (2012, March 6). World dye variety. Retrieved January 20, 2026, from [Link]

  • FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021, April 29). Liberty University. Retrieved January 20, 2026, from [Link]

  • Photobleaching. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved January 20, 2026, from [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. (2017, March 17). Chemical Science International Journal. Retrieved January 20, 2026, from [Link]

  • Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. (2017). Austin Publishing Group. Retrieved January 20, 2026, from [Link]

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Disperse Red 92 stability in different pH environments for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Disperse Red 92. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this anthraquinone-based disperse dye. Our goal is to equip you with the necessary knowledge to ensure the stability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: this compound, like many disperse dyes, exhibits maximum stability in a weakly acidic environment.[1][2] The recommended pH range for your experimental solutions is 4.5 to 5.5 .[1][2][3][4] Within this range, the dye's chromophore is least susceptible to degradation, ensuring consistent color and performance. Acetic acid is commonly used to adjust the pH to this optimal range.[2][4]

Q2: My this compound solution appears to be changing color over time. What could be the cause?

A2: A color shift in your this compound solution is a primary indicator of dye degradation. The most common culprit is a deviation from the optimal pH range. Exposure to alkaline conditions (pH > 7) can lead to hydrolysis of the dye molecule, causing a noticeable change in its light-absorbing properties and, consequently, its color.[1][5] Another potential cause is exposure to strong light, as some dyes are susceptible to photodegradation.

Q3: I am observing inconsistent results in my experiments. Could the pH of my this compound solution be a factor?

A3: Absolutely. The stability of this compound is highly dependent on pH, and inconsistencies in your results can often be traced back to fluctuations in the acidity or alkalinity of your solutions.[6] It is crucial to not only adjust the initial pH but also to monitor and maintain it throughout your experiment, as the pH can drift over time.[1]

Q4: Can I use this compound in an alkaline environment for a specific application?

A4: While generally not recommended, some applications may necessitate working outside the optimal acidic pH range. Be aware that in neutral or alkaline conditions, this compound will be more prone to degradation, particularly at elevated temperatures.[1][5] If your experiment requires an alkaline pH, it is imperative to conduct preliminary stability studies to quantify the rate of degradation and its potential impact on your results. Some modern disperse dyes are being engineered for enhanced alkaline stability, but this should be experimentally verified for this compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound, with a focus on pH-related stability.

Problem: Unexpected Color Change or Fading
  • Potential Cause 1: Incorrect pH of the Solution

    • Troubleshooting Steps:

      • Immediately measure the pH of your this compound solution using a calibrated pH meter.

      • If the pH is outside the 4.5-5.5 range, adjust it using a dilute solution of a weak acid, such as acetic acid.

      • For future experiments, ensure all buffers and solutions are prepared with the correct pH and that the final pH of the dye solution is verified before use.

  • Potential Cause 2: pH Drift During the Experiment

    • Troubleshooting Steps:

      • Monitor the pH of your experimental setup at regular intervals.

      • If you observe a significant change, consider using a buffer system with a higher buffering capacity to maintain a stable pH.

      • Investigate if any components of your experimental system are interacting to alter the pH.

  • Potential Cause 3: Photodegradation

    • Troubleshooting Steps:

      • Protect your this compound solutions from direct and prolonged exposure to light, especially UV light.

      • Use amber-colored glassware or wrap your containers in aluminum foil.

      • Minimize the exposure time of your samples to light during analysis.

Problem: Low or Inconsistent Staining/Coloration
  • Potential Cause 1: Dye Degradation Due to Improper pH

    • Troubleshooting Steps:

      • Follow the steps outlined above to verify and correct the pH of your dye solution.

      • Prepare fresh dye solutions for each experiment to minimize the effects of degradation over time.

  • Potential Cause 2: Poor Dye Dispersion

    • Troubleshooting Steps:

      • This compound has low water solubility. Ensure you are using an appropriate dispersing agent if required by your protocol.

      • Sonication can aid in achieving a fine, stable dispersion.

Expected Stability of this compound in Different pH Environments

The following table summarizes the expected stability of this compound based on general knowledge of disperse and anthraquinone dyes. It is strongly recommended to perform your own stability studies for quantitative data specific to your experimental conditions.

pH RangeConditionExpected StabilityRationale
< 4.5 Strongly AcidicModerate to GoodWhile generally stable, extreme acidity can potentially affect the dye structure over long periods.
4.5 - 5.5 Weakly AcidicExcellent (Most Stable) This is the optimal pH range where the dye molecule is in its most stable state.[1][2][3][4]
5.6 - 7.0 Near NeutralModerateStability begins to decrease as the pH moves towards neutral.
> 7.0 AlkalinePoor to Very PoorSusceptible to hydrolysis, especially at elevated temperatures, leading to significant degradation and color change.[1][5]

Experimental Protocol: Assessing the pH Stability of this compound

This protocol provides a framework for quantitatively assessing the stability of this compound at different pH values using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • This compound (C.I. 60752)[7]

  • A suitable organic solvent for the stock solution (e.g., acetone or ethanol)

  • Buffer solutions at a range of pH values (e.g., pH 4, 5, 7, 9, 10)

  • Deionized water

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes

  • Constant temperature bath or incubator

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in a minimal amount of the chosen organic solvent.

  • Bring the solution to a final known volume with deionized water in a volumetric flask to create a concentrated stock solution.

3. Experimental Procedure:

  • For each pH value to be tested, prepare a series of identical solutions by diluting the stock solution with the corresponding buffer.

  • Measure the initial absorbance spectrum of each solution at time zero (T=0) using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Incubate all the solutions at a constant, controlled temperature.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and measure its absorbance at the predetermined λmax.

  • Continue taking measurements until a significant change in absorbance is observed or for the duration of a typical experiment.

4. Data Analysis:

  • Plot the absorbance at λmax as a function of time for each pH value.

  • A decrease in absorbance over time indicates degradation of the dye.

  • The rate of degradation can be calculated from the slope of these plots.

  • Present the results in a table or graph to visualize the stability of this compound across the tested pH range.

Visualizing Experimental Workflow and Degradation

To aid in understanding the experimental process and the potential impact of pH on this compound, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_analysis Stability Analysis stock Prepare this compound Stock Solution test_solutions Dilute Stock into Each Buffer stock->test_solutions buffers Prepare Buffer Solutions (pH 4, 5, 7, 9, 10) buffers->test_solutions initial_abs Measure Initial Absorbance (T=0) test_solutions->initial_abs incubation Incubate at Constant Temperature initial_abs->incubation timed_abs Measure Absorbance at Time Intervals incubation->timed_abs Repeat data_analysis Plot Absorbance vs. Time timed_abs->data_analysis

Caption: Workflow for assessing the pH stability of this compound.

G cluster_conditions Environmental Conditions DR92_stable This compound (Stable) DR92_stable->DR92_stable Minimal Degradation DR92_degraded Degradation Products (Colorless/Altered Color) DR92_stable->DR92_degraded Hydrolysis acidic Weakly Acidic (pH 4.5-5.5) alkaline Alkaline (pH > 7.0)

Caption: Influence of pH on the stability of this compound.

References

  • Sinoever. (2019, October 31). Five Properties of Disperse Dyes--pH Sensibility. Sinoever. [Link]

  • Tiankun Chemical. (2022, March 8). What is the pH sensitivity of disperse dyes? Tiankun Chemical. [Link]

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner. [Link]

  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Scribd. [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, January 22). What are the effects of pH on the dyeing and finishing process?. Dyeing-pedia. [Link]

  • Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]

  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse. [Link]

  • CORE. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles. CORE. [Link]

  • ResearchGate. (2020, January 31). pH behaviour in synthetic dyeing. ResearchGate. [Link]

  • World dye variety. (2012, March 6). This compound. World dye variety. [Link]

  • ResearchGate. (n.d.). Degradation and toxicity evaluation of azo dye Direct red 83:1 by an advanced oxidation process driven by pulsed light. ResearchGate. [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. AATCC. [Link]

Sources

Minimizing background fluorescence when using Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Background Fluorescence in Cellular Imaging

Welcome to the technical support center for Disperse Red 92. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background fluorescence and achieve high-quality imaging results. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter when working with this hydrophobic, anthraquinone-based dye.

Understanding this compound: A Quick Reference

This compound is a non-ionic, hydrophobic dye belonging to the anthraquinone class. Its primary applications are in the textile industry for dyeing synthetic fibers.[1][2][3] However, its fluorescent properties present opportunities for use in biological imaging. Understanding its fundamental characteristics is key to troubleshooting.

PropertyDescriptionSource(s)
Chemical Name C.I. This compound[4]
CAS Number 12236-11-2[5][6]
Molecular Formula C₂₅H₂₄N₂O₇S[3]
Molecular Structure Anthraquinone[7]
Solubility Soluble in organic solvents; very low water solubility.[2][8]
Photostability Anthraquinone dyes are generally known for good photostability.[7][9][10]

Note: Specific data on solubility in all common laboratory solvents is limited.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

High background fluorescence is a common challenge in fluorescence microscopy, obscuring the signal from your target of interest. This section addresses frequent issues encountered with this compound and provides actionable solutions.

Q1: What are the likely excitation and emission wavelengths for this compound?

Estimated Spectral Properties:

ParameterEstimated Wavelength Range
Excitation Maximum (λex) 480 - 520 nm
Emission Maximum (λem) 580 - 640 nm

Causality and Experimental Advice: The extended conjugated π-system of the anthraquinone core is responsible for its fluorescence.[7] The exact wavelengths are influenced by the specific substituent groups on the molecule and the polarity of its microenvironment.[12][13][14]

Protocol for Determining Optimal Wavelengths:

  • Prepare a dilute solution of this compound in a solvent that will be used in your staining protocol (e.g., DMSO, ethanol).

  • Use a spectrophotometer to measure the absorbance spectrum to find the peak absorbance, which will be close to the optimal excitation wavelength.

  • Use a spectrofluorometer to scan the emission spectrum while exciting at the peak absorbance wavelength. The peak of this spectrum is your emission maximum.

  • Optimize for your microscope's filter sets. Choose the filter cube that provides the best separation between the excitation and emission profiles to maximize signal-to-noise.

Q2: I'm observing high, non-specific background staining across my entire sample. What's causing this and how can I fix it?

High, uniform background is often due to the non-specific binding of the hydrophobic this compound dye to cellular components, particularly lipids and proteins.

Root Causes and Solutions:

  • Hydrophobic Interactions: Being a hydrophobic molecule, this compound can non-specifically associate with lipid-rich structures like cell membranes and intracellular vesicles, as well as hydrophobic pockets in proteins.[15]

  • Dye Aggregation: At high concentrations, hydrophobic dyes can form aggregates that bind indiscriminately to the sample.

  • Inadequate Washing: Insufficient washing will leave unbound dye molecules in the sample.

Troubleshooting Workflow:

A High Uniform Background B Reduce Dye Concentration A->B C Optimize Washing Steps B->C If background persists D Incorporate Blocking Step C->D If background persists E Problem Resolved D->E Monitor Improvement

A troubleshooting workflow for high background.

Detailed Protocols:

1. Optimize Dye Concentration (Titration):

  • Rationale: Using the lowest effective concentration of the dye minimizes the chances of non-specific binding and aggregation.

  • Protocol:

    • Prepare a series of working solutions of this compound, for example, ranging from 0.1 µM to 10 µM.

    • Stain your cells or tissue with each concentration under the same conditions.

    • Image all samples with identical microscope settings.

    • Select the lowest concentration that provides a clear signal from your target with minimal background.

2. Enhance Washing Steps:

  • Rationale: Thorough washing is critical to remove unbound dye molecules.

  • Protocol:

    • After staining, increase the number of washes (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 to 10 minutes).

    • Include a low concentration of a non-ionic detergent, such as 0.05% Tween® 20, in your wash buffer to help remove non-specifically bound hydrophobic molecules.

    • Ensure gentle agitation during washing.

3. Implement a Blocking Step:

  • Rationale: While typically used for antibodies, a protein-based blocking step can help to saturate non-specific binding sites on your sample, preventing the dye from adhering to them.

  • Protocol:

    • Before adding this compound, incubate your sample with a blocking buffer for 30-60 minutes at room temperature.

    • A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

Q3: My unstained control samples are fluorescent. How do I address this autofluorescence?

Autofluorescence is the natural fluorescence emitted by certain biological structures and can be a significant source of background noise, especially in the green and red channels.[16][17][18]

Common Sources of Autofluorescence:

  • Cellular Components: Molecules like NADH, flavins, collagen, and elastin can fluoresce.[17]

  • Lipofuscin: These are granules of pigmented metabolic waste that accumulate in aging cells and are highly autofluorescent across a broad spectrum.[16][17]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[19]

  • Red Blood Cells: Heme groups in red blood cells are a major source of autofluorescence.[18]

Strategies for Quenching Autofluorescence:

A Identify Autofluorescence in Control B Chemical Quenching (e.g., Sudan Black B) A->B C Photobleaching A->C D Spectral Unmixing (Image Analysis) A->D E Optimized Imaging B->E C->E D->E

Methods to combat autofluorescence.

Protocol for Sudan Black B Quenching: Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin and other sources.[17][20][21][22] However, it can introduce its own background in the far-red spectrum, so optimization is key.[16][21]

  • Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. [17] Stir overnight in the dark and filter before use.

  • After your standard fixation and permeabilization steps, incubate the sample with the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash thoroughly with PBS or your chosen wash buffer to remove excess Sudan Black B.

  • Proceed with your blocking and this compound staining protocol.

Comparison of Autofluorescence Quenching Methods:

MethodPrincipleAdvantagesDisadvantages
Sudan Black B A dark, lipophilic dye that masks fluorescent components.Effective for lipofuscin and other lipid-rich sources.[17][20]Can introduce its own background fluorescence, especially in the far-red.[16][21]
Sodium Borohydride A chemical reducing agent that reduces autofluorescence from aldehyde fixation.Effective for glutaraldehyde-induced autofluorescence.Can damage some epitopes and may increase red blood cell autofluorescence.[16]
Commercial Quenchers Formulations designed to reduce autofluorescence from various sources.Optimized for ease of use and broad effectiveness.Can be more expensive.
Photobleaching Intentionally exposing the sample to excitation light to destroy autofluorescent molecules before imaging.Non-chemical approach.Can potentially damage the sample or the target of interest.
Q4: How does the choice of solvent affect the fluorescence of this compound?

The fluorescence of many dyes, including those in the anthraquinone family, is sensitive to the polarity of the solvent.[12][13][14][23][24] This phenomenon is known as solvatochromism.

The Underlying Mechanism: The electronic distribution of a dye molecule can change upon excitation. In a polar solvent, the solvent molecules will reorient themselves around the excited-state dye molecule, which can lower its energy level. This typically results in a "red-shift," where the emission spectrum shifts to longer wavelengths.[12] The quantum yield (brightness) can also be affected.

Practical Implications:

  • Stock Solution: Dissolve this compound in a high-purity, anhydrous organic solvent like DMSO or ethanol. Store protected from light and moisture.

  • Working Solution: When diluting the dye into an aqueous buffer for staining, be aware that its local environment will become more polar. This could slightly alter its emission profile.

  • Consistency is Key: Use the same solvent and buffer systems throughout your experiments to ensure reproducibility.

  • Hydrophobic Environments: When this compound binds to a hydrophobic target within a cell (e.g., a lipid droplet), its fluorescence may be brighter and shifted to a shorter wavelength compared to when it is in the aqueous cytoplasm. This property is exploited by dyes like Nile Red to report on lipid content.[25][26][27][28][29]

By systematically addressing these common issues, you can significantly improve the quality and reliability of your fluorescence imaging experiments with this compound.

References

  • Bradbury, M. K., et al. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]

  • Visikol (2021). Autofluorescence Quenching. [Link]

  • ChemBK. This compound. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973.
  • Li, Y., et al. (2021). Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites. ACS Applied Materials & Interfaces, 13(35), 42133–42142.
  • Olympus. Solvent Effects on Fluorescence Emission. [Link]

  • Whittington, N. C., & Wray, S. (2017). Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue. Current protocols in neuroscience, 81, 2.27.1–2.27.11.
  • Hangzhou Fucai Chem Co., Ltd. (2020). Synthesis Of this compound. [Link]

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of histochemistry and cytochemistry, 47(6), 719–730.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Viegas, M. S., et al. (2007). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. Neuropathology and applied neurobiology, 33(4), 478–483.
  • FluoroFinder. Alizarin Red Dye Profile. [Link]

  • FluoroFinder (2023). Tips to Minimize Autofluorescence. [Link]

  • StainsFile. Fluorescent Staining. [Link]

  • Allen, N. S., & McKellar, J. F. (1978). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of Applied Chemistry and Biotechnology, 28(5), 375-381.
  • Buncel, E., & Wilson, H. (1987). Solvent effects on the visible spectra of azo dyes.
  • OMLC. Anthraquinone. [Link]

  • Escorcia, T., et al. (2018). Lipid Quantification in Caenorhabditis elegans by Nile Red and Oil Red O Staining. Journal of visualized experiments : JoVE, (139), 57960.
  • World dye variety. Acid Red 92. [Link]

  • Romijn, H. J., van Uum, J. F., & van der Vliet, J. (1999). Sudan black B reduces autofluorescence in brain tissue. Journal of neuroscience methods, 91(1-2), 1–5.
  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding. PloS one, 8(9), e74200.
  • Emulate (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. [Link]

  • Colorkem. China this compound | 12236-11-2 Manufacturer and Supplier. [Link]

  • Reichard, D. (2017). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. International Journal of ChemTech Research, 10(5), 87-95.
  • Baschong, W., Suetterlin, R., & Laeng, R. H. (2001). Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy (CLSM). The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 49(12), 1565–1571.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Disperse red 1. [Link]

  • Chemsrc. This compound | CAS#:12236-11-2. [Link]

  • Waheed, S., & Ashraf, C. M. (2000). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Some Disperse Dyes. Journal of the Chemical Society of Pakistan, 22(2), 163-167.
  • Suppan, P. (1992). A Review on Effect of Solvents on Fluorescent Spectra. Journal of Photochemistry and Photobiology A: Chemistry, 69(2), 139-145.
  • Koch Color. Safety Data Sheet: C.I. Acid Red 92. [Link]

  • Li, C., et al. (2018). Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. Dyes and Pigments, 158, 266-274.

Sources

Technical Support Center: Troubleshooting Disperse Red 92 Staining

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Impact of Fixation on a Hydrophobic Dye

Welcome to the technical support center for Disperse Red 92. This guide is designed for researchers, scientists, and drug development professionals exploring the use of this compound for staining applications. As a non-ionic, hydrophobic dye originally developed for synthetic fibers, its application in biological systems presents unique challenges, primarily revolving around sample preparation and fixation.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges and achieve reliable, reproducible results.

Part 1: Understanding the Staining Mechanism & The Fixation Problem

This compound is a small, non-ionic molecule with low water solubility, belonging to the anthraquinone class.[3][4][5] Its staining mechanism is not based on ionic bonding, but rather on a physical process of partitioning. The dye is more soluble in hydrophobic structures than in its solvent carrier.[6] In a biological context, this makes it a candidate for staining lipid-rich structures such as lipid droplets, myelin, or adipocytes, similar to established lysochrome dyes like Oil Red O and Sudan Black B.[7]

The central challenge arises because the very targets of this compound—lipids and hydrophobic compartments—are highly susceptible to disruption and extraction by common histological fixatives and processing reagents.[8] Therefore, the choice of fixative is the most critical parameter determining success or failure.

The Two Classes of Fixatives and Their Impact:
  • Cross-linking Fixatives (e.g., Formalin, Paraformaldehyde - PFA):

    • Mechanism: These aldehyde-based fixatives create covalent cross-links between proteins, forming a gel-like matrix that preserves tissue architecture well.[9]

    • Effect on Lipids: Formalin does not directly cross-link or preserve most simple lipids. While it can trap some lipids within the protein matrix, subsequent dehydration steps with alcohols and clearing with xylene during paraffin embedding will extract the majority of unbound lipids.[10][11] This is the most common reason for staining failure with hydrophobic dyes in paraffin-embedded tissues. Furthermore, formalin fixation can alter some lipid classes, such as phosphatidylethanolamines.[12][13][14]

  • Precipitating/Dehydrating Fixatives (e.g., Ethanol, Methanol, Acetone):

    • Mechanism: These organic solvents work by rapidly denaturing and precipitating proteins and removing water.[15][16]

    • Effect on Lipids: While they avoid the cross-linking that can impede dye penetration, these fixatives are also excellent lipid solvents.[8] Acetone, in particular, is a powerful lipid solvent and can make tissues very brittle.[16] Alcohols can cause significant tissue shrinkage and disrupt fine cellular details if not used carefully.[17][18]

Given these properties, the optimal strategy for a hydrophobic dye like this compound mirrors that for classic lipid stains: the use of frozen sections is strongly recommended. [19][20][21] This approach minimizes the exposure of lipids to organic solvents.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when developing a staining protocol for this compound.

Q1: Why is my staining completely negative on paraffin-embedded tissue sections?

  • Primary Cause: Lipid extraction during tissue processing. The standard workflow for creating paraffin-embedded blocks involves sequential dehydration in graded alcohols (e.g., 70%, 95%, 100% ethanol) and clearing in xylene. Both ethanol and xylene are effective lipid solvents and will remove the target molecules for this compound before the staining is even attempted.

  • Solution: Avoid paraffin embedding. You must use frozen sections of either unfixed tissue or tissue that has been briefly fixed in 10% neutral buffered formalin (NBF) or 4% PFA.[20][22] Fixation should be just long enough to stabilize the tissue for sectioning (e.g., 5-15 minutes for fresh frozen sections on a slide).[20][23]

Q2: My staining is weak and patchy after fixing my cells/frozen sections in formalin.

  • Potential Cause 1: Over-fixation. While brief formalin fixation is acceptable, prolonged exposure can overly cross-link the protein matrix, potentially hindering the penetration of the this compound molecules into the lipid droplets.

  • Solution 1: Reduce fixation time. For cryosections already on a slide, fix for no more than 10 minutes in ice-cold 10% formalin.[20] For cultured cells, 10-15 minutes at room temperature is sufficient.[]

  • Potential Cause 2: Inadequate Dye Solvent. Disperse dyes are poorly soluble in water.[1][25] The staining solution must be prepared correctly to ensure the dye can partition into the tissue lipids. Solvents like propylene glycol or isopropanol are typically used for lipid stains.[21][26]

  • Solution 2: Prepare the staining solution in an appropriate solvent. A common method for similar dyes is to create a saturated stock in a solvent like propylene glycol or isopropanol, which is then diluted to a working solution.[22][26][27] Ensure the working solution is filtered before use to remove precipitates.

Q3: I see high background staining and random dye crystals on my slide.

  • Potential Cause 1: Dye Precipitation. this compound is prone to precipitating out of solution. If the working solution is not properly filtered or is old, crystals can form and deposit non-specifically on the tissue and the slide.

  • Solution 1: Always filter the staining solution immediately before use, even if it was made fresh.[20][26] Use a coarse filter paper or a syringe filter.

  • Potential Cause 2: Insufficient Differentiation. Lipid staining is a physical process. After staining, a differentiation step is required to remove excess dye that is loosely adsorbed to non-lipid structures.[21][23]

  • Solution 2: Include a differentiation step. After staining, briefly rinse the slide in a solution that the dye is less soluble in, such as 85% propylene glycol or 60-70% alcohol.[7][23] This step removes the dye from the background faster than it removes it from the target lipids. Follow with thorough rinsing in distilled water.

Q4: The tissue morphology is poor and cells look shrunken after using methanol fixation.

  • Primary Cause: Excessive dehydration and protein precipitation. While alcohol-based fixatives can preserve nucleic acids and some antigens well, they are known to cause more tissue shrinkage and hardening compared to formalin.[18][28]

  • Solution: Use a combination fixative or switch to brief formalin fixation. If you must avoid formalin, consider using a pre-chilled, less harsh alcohol fixative (e.g., 70% ethanol) for a very short duration. Alternatively, using a brief (5-10 minute) post-fixation with 10% NBF on fresh frozen sections often provides the best balance of lipid retention and morphological preservation.[20][23]

Part 3: Recommended Protocol & Data Summary

This protocol is a starting point based on established methods for analogous lipid stains like Oil Red O.[20][21][22][23] Optimization will be necessary.

Recommended Protocol: this compound Staining of Frozen Sections
  • Sample Preparation:

    • Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen.

    • Cut frozen sections at 8-10 µm thickness in a cryostat and mount on charged slides.

    • Air dry the sections on the slide for 30-60 minutes at room temperature.

  • Fixation (Choose ONE):

    • Recommended: Place slides in ice-cold 10% Neutral Buffered Formalin for 5-10 minutes.[20]

    • Alternative: Immerse in pre-chilled (-20°C) acetone for 1-2 minutes (for enzyme compatibility but may compromise morphology).

  • Rinsing:

    • Gently rinse slides in 3 changes of distilled water. Let air dry briefly.

  • Pre-treatment:

    • Place slides in absolute propylene glycol for 2-5 minutes. This step helps prevent water from being carried into the staining solution, reducing dye precipitation.[20][23]

  • Staining:

    • Stain in a pre-warmed (60°C) and freshly filtered this compound solution for 8-10 minutes. (Note: A starting point for the solution would be a saturated stock in propylene glycol, diluted to a working solution with water, similar to Oil Red O protocols).[23]

  • Differentiation:

    • Transfer slides to an 85% propylene glycol solution for 1-3 minutes to remove background staining.[21][23]

    • Check microscopically for optimal signal-to-noise.

  • Counterstaining & Mounting:

    • Rinse thoroughly in 2 changes of distilled water.

    • Counterstain nuclei with Mayer's Hematoxylin for 30-60 seconds.[23]

    • Wash in running tap water until nuclei turn blue.

    • Coverslip using an aqueous mounting medium (e.g., glycerin jelly). Do NOT use xylene-based mounting media as they will dissolve the stain. [19]

Table 1: Summary of Fixative Effects on this compound Staining
FixativePrinciple of ActionRecommended ForProsCons
10% NBF / 4% PFA Cross-linkingBrief fixation (5-10 min) of frozen sections Excellent morphology preservation.[29]Extracts lipids during paraffin processing; over-fixation can hinder dye penetration.[10][14]
Methanol / Ethanol Precipitating / DehydratingCytological smears; specific molecular applications.[8][15]Good preservation of nucleic acids.[17][18]Causes significant cell shrinkage; dissolves lipids; poor morphological detail.[8][28]
Acetone Precipitating / DehydratingEnzyme histochemistry.[16]Very rapid action.Potent lipid solvent; causes extreme brittleness and tissue distortion.[8][16]
Unfixed Tissue NoneFrozen sections only Best possible preservation of lipids in their native state.Poor morphology; risk of tissue degradation; difficult to handle.

Part 4: Visual Workflow & Logic

The following diagram illustrates a troubleshooting workflow for common issues with this compound staining.

Staining_Troubleshooting start Staining Result no_signal No Signal or Very Weak Signal start->no_signal Issue? high_bg High Background or Crystals start->high_bg Issue? poor_morph Poor Morphology start->poor_morph Issue? good_signal Good Signal, Clear Background start->good_signal Success check_tissue Paraffin Embedded Tissue Used? no_signal->check_tissue Check check_filter Stain Filtered Before Use? high_bg->check_filter Check check_fix_type Alcohol/Acetone Fixative Used? poor_morph->check_fix_type Check switch_frozen Root Cause: Lipid Extraction. Solution: Switch to frozen sections. check_tissue->switch_frozen Yes check_fixation Fixation Time > 15 min? check_tissue->check_fixation No reduce_fix_time Root Cause: Over-fixation. Solution: Reduce fixation time to 5-10 min. check_fixation->reduce_fix_time Yes check_solvent Stain dissolved in water? check_fixation->check_solvent No use_pg Root Cause: Poor dye solubility. Solution: Use propylene glycol or isopropanol-based solvent. check_solvent->use_pg Yes filter_stain Root Cause: Dye Precipitates. Solution: Filter stain immediately before use. check_filter->filter_stain No check_diff Differentiation Step Included? check_filter->check_diff Yes add_diff Root Cause: Excess Adsorbed Dye. Solution: Add differentiation step (e.g., 85% propylene glycol). check_diff->add_diff No switch_formalin Root Cause: Harsh Dehydration. Solution: Use brief (5-10 min) 10% NBF fixation on frozen sections. check_fix_type->switch_formalin Yes

Caption: Troubleshooting workflow for this compound staining issues.

References

  • Dyeing mechanism of disperse dye. (n.d.). Textile Knowledge. Retrieved January 20, 2026, from [Link]

  • This compound - ChemBK. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

  • Sudan Black B Stain : Purpose, Principle, Procedure and Interpretation. (2018, November 18). LaboratoryTests.org. Retrieved January 20, 2026, from [Link]

  • Oil Red O Staining Protocol. (2024, January 26). IHC WORLD. Retrieved January 20, 2026, from [Link]

  • What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. (n.d.). Colourinn. Retrieved January 20, 2026, from [Link]

  • Chiffelle and Putt's Oil Red O for Lipids. (n.d.). Stainsfile. Retrieved January 20, 2026, from [Link]

  • Oil Red O Staining Protocol. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Disperse Dyes (Full PDF). (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • Sudan Black B Staining: Principle, Procedure, Results, Uses. (2023, January 28). Microbe Notes. Retrieved January 20, 2026, from [Link]

  • Disperse Dyes: Properties, Classification, Dyeing & Printing Method. (2021, March 6). Textile Learner. Retrieved January 20, 2026, from [Link]

  • SUDAN BLACK B PROTOCOL. (n.d.). Neuromuscular Home Page, Washington University. Retrieved January 20, 2026, from [Link]

  • Haque, Z., et al. (2020). Alcohol-based fixatives can better preserve tissue morphology than formalin. International Journal of Morphology. Retrieved from [Link]

  • This compound. (2012, March 6). World dye variety. Retrieved January 20, 2026, from [Link]

  • Kim, H. Y., et al. (2015). Lipid N-formylation Occurs During Fixation with Formalin. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • This compound (C.I. 60752): Technical Specifications and Supplier Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • Haque, Z., et al. (2020). Alcohol-Based Fixatives can Better Preserve Tissue Morphology than Formalin. International Journal of Morphology. Retrieved from [Link]

  • Types of Fixative in Histopathology Explained. (2024, December 9). Flabs. Retrieved January 20, 2026, from [Link]

  • Nettleton, G. S., & Carpenter, A. M. (1977). Determination of lipid loss during aqueous and phase partition fixation using formalin and glutaraldehyde. The Anatomical Record. Retrieved from [Link]

  • Sudan Black-B staining method( Special staining method). (2024, July 26). YouTube. Retrieved January 20, 2026, from [Link]

  • Lipid N-formylation Occurs During Fixation with Formalin. (n.d.). DGIST. Retrieved January 20, 2026, from [Link]

  • Rahman, M. A., et al. (2022). Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues. Saudi journal of biological sciences. Retrieved from [Link]

  • Rahman, M. A., et al. (2021). Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues. ResearchGate. Retrieved from [Link]

  • Class-specific depletion of lipid ion signals in tissues upon formalin fixation. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buesa, R. J. (2019). Effects of short and long-term alcohol-based fixation on Sprague-Dawley rat tissue morphology, protein and nucleic acid preservation. PLoS One. Retrieved from [Link]

  • Determination of lipid loss during aqueous and phase partition fixation using formalin and glutaraldehyde. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Popular Types of Fixatives used in Histopathology. (n.d.). Leica Biosystems. Retrieved January 20, 2026, from [Link]

  • Acid Red 92. (2012, December 18). World dye variety. Retrieved January 20, 2026, from [Link]

  • Procedures for the staining of lipid droplets with Oil Red O. (2018, April 15). Protocols.io. Retrieved January 20, 2026, from [Link]

  • Fixation And Fixatives 3 Fixing Agents Other Than The Common Aldehydes. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fixation and different types of fixatives: Their role and functions: A review. (n.d.). Retrieved January 20, 2026, from [Link]

  • Why does my Oil Red O staining barely show lipid droplets? (2022, April 26). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Acid Red 92. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Immunohistochemistry Troubleshooting Handbook. (n.d.). Boster Bio. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Anthraquinone Dyes: A Comparative Analysis of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Disperse Red 92 against other significant anthraquinone dyes. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple catalog of properties. It delves into the causality behind experimental choices, provides self-validating testing protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Anthraquinone Scaffold in Modern Dye Chemistry

Anthraquinone dyes represent a cornerstone of the synthetic colorant industry, second only to azo dyes in market importance.[1] Their fused aromatic ring structure provides exceptional chemical stability, which translates to high-performance characteristics, particularly in demanding applications.[2] These dyes are prized for their bright, strong colors and generally good fastness properties.[3]

Disperse dyes, as a class, are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester.[4] this compound (C.I. 60752) is a prominent member of the anthraquinone class, valued for its blue-red hue and good overall performance in high-temperature dyeing processes for polyester and its blends.[4][5] This guide will contextualize the performance of this compound by comparing it with another key anthraquinone dye, Disperse Red 9, to illuminate the structure-property relationships that govern their application.

Physicochemical Properties: A Foundation for Performance

The performance of a dye is fundamentally dictated by its molecular structure and resulting physical properties. Understanding these parameters is crucial for predicting dyeing behavior, solubility, and stability.

PropertyThis compound Disperse Red 9
C.I. Name This compoundDisperse Red 9
CAS Number 12236-11-282-38-2
Molecular Formula C25H24N2O7S[6]C15H11NO2[7]
Molecular Weight 496.53 g/mol [8]237.25 g/mol [7]
Chemical Structure Anthraquinone1-(methylamino)anthracene-9,10-dione[7]
Appearance Red violet grains[9]Red powder[7]
Melting Point Not specified170–172 °C[7]
Solubility Soluble in organic solvents[6]Soluble in acetone and ethanol; insoluble in water[7]

Expert Insight: The significant difference in molecular weight between this compound and Disperse Red 9 is a key determinant of their application class. Larger molecules like this compound generally exhibit higher sublimation fastness, making them suitable for high-temperature dyeing methods such as thermofixation.[4] Conversely, the smaller molecular size of Disperse Red 9 may lead to better diffusion into the fiber at lower temperatures but potentially lower sublimation fastness.

Performance Characteristics in Textile Dyeing

The ultimate measure of a dye's utility is its performance in application. For disperse dyes on polyester, the most critical performance indicators are the fastness properties—resistance to fading or bleeding under various stresses.

Performance MetricThis compound Disperse Red 9
Typical Application High-temperature dyeing and printing of polyester fabrics.[4]Dyeing polyester, polyamide, and acetate fibers.[7]
Light Fastness Good[6]Moderate (Rating: 4 on acetate)[7]
Wash Fastness Good[4]Moderate (Rating: 3 on acetate for fading)[7]
Sublimation Fastness Good (Suitable for hot-melt dyeing)[4]Moderate

Causality in Performance:

  • Light Fastness: The anthraquinone core is inherently stable to photodegradation. Substituents on the ring can either enhance or detract from this property. The complex structure of this compound likely contributes to its superior lightfastness compared to the simpler 1-(methylamino) substitution of Disperse Red 9.

  • Wash Fastness: This property relates to the dye's ability to remain within the fiber during laundering. It is a function of the dye's molecular size, its hydrophobicity, and the strength of its interaction with the polymer matrix. The larger size of this compound helps to physically trap it within the amorphous regions of the polyester fiber, leading to better wash fastness.

  • Sublimation Fastness: This is a critical parameter for polyester, which is often subjected to high temperatures during processing (e.g., heat setting, ironing). Dyes with higher molecular weight and strong intermolecular forces, like this compound, have lower vapor pressure and are less likely to sublime out of the fiber.

Experimental Evaluation Protocols

To ensure reproducible and comparable results, standardized testing methodologies are imperative. The following protocols, based on International Organization for Standardization (ISO) standards, are fundamental to evaluating the performance of disperse dyes.

Dye Performance Evaluation Workflow

G cluster_prep 1. Preparation cluster_dye 2. Application cluster_eval 3. Performance Testing (ISO Standards) cluster_analysis 4. Analysis Dye_Selection Dye Selection (DR 92 vs. DR 9) Fabric_Prep Fabric Preparation (Scoured Polyester) Dye_Selection->Fabric_Prep Dye_Dispersion Dye Dispersion (Dispersing Agent + Water) Fabric_Prep->Dye_Dispersion Dyeing High-Temperature Dyeing (e.g., 130°C, 60 min) Dye_Dispersion->Dyeing Reduction_Clearing Reduction Clearing (NaOH/Hydrosulfite) Dyeing->Reduction_Clearing Color_Measurement Colorimetric Measurement (Spectrophotometer) Reduction_Clearing->Color_Measurement Wash_Fastness Wash Fastness (ISO 105-C06) Light_Fastness Light Fastness (ISO 105-B02) Wash_Fastness->Light_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Light_Fastness->Sublimation_Fastness Data_Comparison Data Comparison (Grey Scale Ratings, ΔE*) Sublimation_Fastness->Data_Comparison Color_Measurement->Wash_Fastness Conclusion Conclusion & Reporting Data_Comparison->Conclusion

Caption: Workflow for Comparative Dye Performance Evaluation.

Protocol 1: Colour Fastness to Domestic and Commercial Laundering (ISO 105-C06)

This test is designed to assess the resistance of a textile's color to the washing processes it will endure during its lifetime.[10][11]

  • Principle: A dyed textile specimen is agitated in a soap or detergent solution in contact with specified adjacent fabrics. The test simulates the color loss from the specimen and the staining of adjacent materials during a typical wash cycle.[12]

  • Apparatus:

    • Washing fastness tester (e.g., Launder-Ometer) with stainless steel containers.

    • Stainless steel balls (to provide mechanical action).

    • Multifibre adjacent fabric (ISO 105-F10).

    • Grey Scale for assessing change in colour (ISO 105-A02) and staining (ISO 105-A03).

    • Standard reference detergent.

  • Methodology:

    • Prepare a composite specimen by sewing the dyed fabric (40 mm x 100 mm) together with a piece of multifibre adjacent fabric of the same size.

    • Place the composite specimen in a steel container. Add the specified number of steel balls and 150 mL of the detergent solution.

    • Seal the container and place it in the washing fastness tester. Agitate for 30 minutes at the specified temperature (e.g., 40°C or 60°C).

    • Remove the specimen, rinse it thoroughly in cold deionized water, and then dry it in air at a temperature not exceeding 60°C.

    • Self-Validation: Assess the change in color of the dried specimen and the degree of staining on each component of the multifibre fabric using the appropriate Grey Scales under standardized lighting conditions.[13] The ratings (from 1 to 5, where 5 is best) provide a quantitative measure of performance.

Protocol 2: Colour Fastness to Artificial Light (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.[14][15]

  • Principle: The dyed specimen is exposed to light from a Xenon arc lamp under controlled conditions of temperature and humidity.[16] Simultaneously, a set of blue wool references with known lightfastness are also exposed. The fastness of the specimen is assessed by comparing its fading to that of the references.[14]

  • Apparatus:

    • Xenon arc lamp lightfastness tester.

    • Blue Wool references (ISO 105-B08, rated 1-8).

    • Grey Scale for assessing change in colour (ISO 105-A02).

    • Opaque cardstock for masking.

  • Methodology:

    • Mount the textile specimens on cardstock, partially covering each specimen with an opaque mask.

    • Mount the Blue Wool references (typically grades 3, 4, 5, and 6 for general apparel) in a similar manner.

    • Place the mounted specimens and references in the Xenon arc tester.

    • Expose the samples according to one of the specified test conditions (e.g., normal humidity, high temperature).

    • Periodically inspect the specimens. The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Grey Scale.

    • Self-Validation: The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading (change in color) to the test specimen. This comparative method provides a universally understood rating from 1 (very poor) to 8 (outstanding).

Protocol 3: Colour Fastness to Hot Pressing / Sublimation (ISO 105-P01 & ISO 105-X11)

This test evaluates the resistance of a colorant to ironing and heat treatments, which is especially critical for disperse dyes that can sublime at high temperatures.[17][18]

  • Principle: The dyed specimen is placed in contact with an undyed adjacent fabric and subjected to a specific temperature and pressure for a set time using a heating device.[17][19]

  • Apparatus:

    • Heat press or sublimation fastness tester with precise temperature and pressure control.

    • Undyed adjacent fabric (e.g., polyester).

    • Grey Scales for assessing colour change and staining.

  • Methodology:

    • Prepare a composite specimen by placing the dyed fabric (40 mm x 100 mm) between two pieces of the undyed adjacent fabric.

    • Place the composite specimen in the pre-heated testing device.

    • Apply heat (e.g., 150°C, 180°C, or 210°C) and pressure (4 kPa ± 1 kPa) for 30 seconds.[19] The temperature is chosen based on the expected end-use of the fabric.

    • Remove the specimen and allow it to condition for 4 hours in a standard atmosphere.

    • Self-Validation: Assess the change in color of the original specimen and the staining of the adjacent fabric using the Grey Scales. A high rating (4-5) indicates excellent resistance to sublimation, a critical requirement for high-quality polyester dyeing.

Toxicological and Environmental Profile

The environmental impact of dyes is a significant concern for the textile industry.[20] Anthraquinone dyes, due to their stable aromatic structure, can be resistant to natural degradation.[1][21]

  • This compound: This dye is not considered readily biodegradable but is hydrolytically stable.[22] It has been found to pose no significant hazard to aquatic species in studies.[22] Extensive genetic toxicity studies indicate that this compound does not appear to cause genetic defects.[22] While generally safe under normal use, repeated high-dose oral ingestion in animal studies has shown potential to cause damage to the hematopoietic system.[22]

  • Disperse Red 9: This dye is classified as slightly toxic, with observed effects being temporary.[7][23] However, it is noted as a skin and eye irritant.[7] Some studies on related anthraquinone dyes have shown potential for toxicity and mutagenicity, highlighting the need for careful handling and wastewater treatment.[2]

Expert Insight: The push for greener chemistry is driving research into more environmentally benign dyeing processes and dyes. While this compound shows a relatively favorable toxicological profile, the industry's goal is to minimize all effluent discharge. This involves optimizing dyeing processes to maximize dye fixation, thereby reducing the amount of unreacted dye in wastewater, and employing advanced tertiary wastewater treatment methods to degrade any residual colorant.

Conclusion and Future Perspectives

This comparative analysis demonstrates that while both this compound and Disperse Red 9 are valuable red colorants from the anthraquinone class, their performance profiles are distinct. This compound emerges as a high-performance dye, characterized by its good light, wash, and, crucially, sublimation fastness. These properties make it highly suitable for applications on polyester and its blends where durability and resistance to high-temperature processing are required. In contrast, Disperse Red 9 , with its smaller molecular structure, exhibits more moderate fastness properties, positioning it for applications with less stringent performance demands.[24]

The choice between these dyes is a clear example of the structure-performance paradigm in dye chemistry. Researchers and developers must weigh the required performance against factors like cost and the specific application process. The detailed, standardized protocols provided herein form a robust framework for making such evidence-based decisions.

Future research will undoubtedly focus on developing anthraquinone dyes with even higher fastness properties, improved toxicological profiles, and greater environmental compatibility, aligning with the global demand for sustainable manufacturing practices.

References

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  • Dilger, M. M., et al. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. (2022). National Institutes of Health (NIH). Available from: [Link]

  • Grokipedia. Disperse Red 9. Available from: [Link]

  • World dye variety. This compound. (2012). Available from: [Link]

  • Textile Tester. ISO 105 C06 Color Fastness to Washing Test Method. (2024). Available from: [Link]

  • Rawat, D., et al. Mycoremediation of anthraquinone dyes from textile industries: a mini-review. (2021). National Institutes of Health (NIH). Available from: [Link]

  • Park, J. & Shore, J. Evaluation and Testing of Dyes Before Use in Textile Dyeing. (2004). ResearchGate. Available from: [Link]

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  • iTeh Standards. ISO 105-P01:1993 Textiles — Tests for colour fastness — Part P01: Colour fastness to heat pressing. (1993). Available from: [Link]

  • Al-mahmud, Md Abdullah, et al. Analyzing different functional and dyeing performance of natural blended fabric utilizing natural dyes and quality prediction by fuzzy logic. (2024). National Institutes of Health (NIH). Available from: [Link]

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  • Testex. How to Improve Light Fastness of Fabric?. (2024). Available from: [Link]

  • Spadaro, F., et al. Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. (2020). ACS Publications. Available from: [Link]

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  • National Research Council (US) Committee on Toxicology. Toxicity of Military Smokes and Obscurants: Disperse Red 9. (1997). National Center for Biotechnology Information (NCBI). Available from: [Link]

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A Comparative Guide to Disperse Red 9 and Disperse Red 92 for Pyrotechnic Smoke Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

For researchers and professionals in pyrotechnics and drug delivery systems utilizing smoke as a vector, the selection of an appropriate dissemination dye is paramount. The dye must not only impart a specific color but also possess thermodynamic properties that favor efficient aerosolization over thermal decomposition. This guide provides an in-depth comparison of two anthraquinone-based dyes, Disperse Red 9 (DR9) and Disperse Red 92 (DR92), for use in smoke-generating formulations. Our analysis, grounded in their fundamental physicochemical properties, concludes that Disperse Red 9 is a proven, effective agent for smoke generation due to its propensity for sublimation. Conversely, This compound is fundamentally unsuitable for this application. Its molecular structure and resulting high sublimation fastness—a desirable trait in high-temperature textile dyeing—actively hinder the sublimation process required to form a colored smoke, leading to poor smoke yield and significant thermal decomposition.

The Core Principle of Colored Smoke Generation

A common misconception is that colored smoke is a product of combustion. In reality, it is an aerosol of fine, solid dye particles. A typical smoke formulation combines an oxidizer (e.g., potassium chlorate) and a fuel (e.g., sucrose) in a pyrotechnic composition that, upon ignition, produces a controlled, low-temperature burn. The heat generated is not intended to burn the organic dye but to provide the necessary energy for it to sublime—transitioning directly from a solid to a gaseous state. This dye vapor is then expelled and rapidly cools in the ambient air, condensing to form a dense cloud of microscopic colored particles.[1]

The critical performance criterion for a smoke dye is, therefore, a high propensity to sublime at the formulation's operational temperature while resisting thermal decomposition.[2]

Physicochemical Property Analysis

The divergent properties of DR9 and DR92, summarized below, originate from their distinct molecular structures and intended applications. DR9 is a relatively small molecule used in older military smoke formulations, such as the M18 grenade.[3][4] DR92 is a larger, more complex molecule designed as a high-performance dye for synthetic textiles like polyester.[5][6]

PropertyDisperse Red 9This compoundRationale & Implication for Smoke Formulation
Common Name 1-(methylamino)anthraquinone[4]C.I. This compound[7]Naming reflects its historical application.
C.I. Number 60505[8]60752[7]Standard industry identifiers.
CAS Number 82-38-2[4]12236-11-2 / 72363-26-9[7]Unique chemical identifiers for regulatory and procurement purposes.
Chemical Formula C₁₅H₁₁NO₂[3][4]C₂₅H₂₄N₂O₇S[6][7]DR92's significantly larger and more complex formula leads to a higher molecular weight and stronger intermolecular forces, which inhibit sublimation.
Molecular Weight 237.25 g/mol [3][9]496.53 g/mol [7]The lower molecular weight of DR9 contributes to its higher volatility and lower sublimation temperature, which is ideal for smoke generation.
Appearance Red Powder[4]Red-Violet Grains[6]Physical form.
Melting Point 170-172 °C[4][10]Not well-defined; decomposes.DR9's melting point is close to the initial reaction temperature of many smoke formulations, facilitating its transition to vapor.[2]
Boiling Point ~380 °C (estimated)[10]~714 °C (estimated)[11]The much higher boiling point of DR92 indicates significantly lower volatility, making it difficult to vaporize without decomposition.
Solubility Soluble in acetone, ethanol.[3][12]Soluble in organic solvents.[11]Solubility is more relevant for textile dyeing than for pyrotechnic sublimation.

Performance Deep Dive: The Dichotomy of Sublimation Fastness

The suitability of a dye for smoke generation is inversely proportional to its "sublimation fastness." This property is a measure of a dye's resistance to sublimating when exposed to heat.

  • For this compound (Textile Dye): DR92 is classified as a high-temperature "S-type" disperse dye.[5] This classification is reserved for dyes with large molecules and high sublimation fastness .[5][13] In textile applications, such as the hot-melt dyeing of polyester, this is a critical, desirable property. It ensures the dye remains fixed within the fibers and does not vaporize during high-temperature pressing or finishing, which would cause color loss and staining of adjacent materials.[13]

  • For Disperse Red 9 (Smoke Dye): An effective smoke dye requires the exact opposite characteristic: low sublimation fastness . The goal is for the dye to vaporize readily and completely at the reaction temperature. DR9's smaller molecular size and historical use in military-grade smoke grenades confirm its ability to do so effectively.[4][14] Studies have demonstrated a colored smoke yield of 48% for formulations containing DR9.[1]

This fundamental difference in sublimation behavior is the primary determinant of each dye's utility in smoke formulations. Attempting to use DR92 would require a significantly higher temperature to induce sublimation, a temperature at which the molecule would likely decompose, destroying the chromophore and generating potentially toxic byproducts.[2][15]

G cluster_0 Disperse Red 9 (Ideal Pathway) cluster_1 This compound (Predicted Pathway) a Pyrotechnic Heat (~200-400°C) b Sublimation (Solid → Gas) a->b Efficient Energy Transfer c Aerosolization (Gas → Solid Particles) b->c Condensation in Air d Dense Colored Smoke c->d e Pyrotechnic Heat (~200-400°C) f High Sublimation Resistance e->f Inefficient Sublimation g Thermal Decomposition f->g Molecule Breaks Down h Minimal Smoke & Toxic Byproducts g->h

Fig. 1: Comparison of desired vs. predicted thermodynamic pathways.

Toxicity and Environmental Considerations

Both dyes belong to the anthraquinone chemical family, which are polycyclic aromatic hydrocarbons. This class of compounds is under scrutiny for potential health and environmental risks.[2][15]

  • Disperse Red 9: Has been assigned a toxicity rating of 1 (slightly toxic), with effects considered temporary.[16] However, it is a known skin and eye irritant.[3] More critically, the pyrotechnic process itself can chemically alter the dye, with studies showing the formation of new, potentially mutagenic compounds during combustion.[17]

  • This compound: While specific toxicological data for DR92 in a pyrotechnic context is unavailable, its predicted thermal decomposition would likely lead to a complex mixture of breakdown products. In general, incomplete combustion of organic compounds is a source of hazardous emissions.[2] The global trend in pyrotechnics is to seek safer, non-anthraquinone-based alternatives to mitigate these risks.[1][15]

Experimental Evaluation Protocols

To empirically validate the performance of any candidate dye for smoke formulations, a two-stage, self-validating experimental workflow is essential.

G cluster_0 Stage 1: Thermal Characterization cluster_1 Stage 2: Performance Validation start Candidate Dye (e.g., DR9, DR92) protocol1 Protocol 1: Thermal Analysis (TGA/DSC) start->protocol1 decision1 Significant Mass Loss (Sublimation) Occurs BEFORE Decomposition? protocol1->decision1 pass1 PASS decision1->pass1 Yes fail1 FAIL: Unsuitable Candidate decision1->fail1 No protocol2 Protocol 2: Lab-Scale Smoke Generation pass1->protocol2 analysis Spectrophotometric Analysis (Color & Density) protocol2->analysis result Quantitative Data: - Smoke Yield (%) - Color Purity - Obscuration analysis->result

Fig. 2: Experimental workflow for evaluating smoke dyes.
Protocol 1: Thermal Analysis via TGA/DSC

Objective: To quantitatively determine the temperatures of sublimation and decomposition. A viable smoke dye must sublime at a lower temperature than its decomposition point.

Methodology:

  • Calibrate a simultaneous Thermogravimetric Analyzer/Differential Scanning Calorimeter (TGA/DSC) instrument.

  • Place 5-10 mg of the pure dye sample into an aluminum or ceramic crucible.

  • Heat the sample from ambient temperature to 600 °C at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Interpretation (Self-Validation):

    • The TGA curve plots mass vs. temperature. A sharp drop in mass indicates sublimation (mass loss due to vaporization).

    • The DSC curve plots heat flow vs. temperature. An endothermic peak (heat absorption) corresponding to the TGA mass loss confirms sublimation. A sharp exothermic peak (heat release) indicates decomposition.

    • Success Criterion: A significant mass loss (>50%) must be observed on the TGA curve at a temperature before a major exothermic decomposition peak appears on the DSC curve.

Protocol 2: Lab-Scale Smoke Generation & Characterization

Objective: To measure the practical smoke yield and color quality of a dye that passes thermal analysis.

Methodology:

  • Prepare a standardized pyrotechnic composition (e.g., 35% dye, 30% potassium chlorate, 25% sucrose, 10% sodium bicarbonate as a coolant).

  • Press a small, precise mass (e.g., 5.0 g) of the mixture into a test device.

  • Place the device in a sealed smoke chamber of known volume (e.g., 1 m³) equipped with a sampling port and a light transmission measurement system (a laser and a photodetector).

  • Ignite the composition remotely and record the light transmission over time to measure smoke density and duration.

  • Simultaneously, draw a known volume of the smoke-filled air through a pre-weighed glass fiber filter at the sampling port.

  • Data Interpretation (Self-Validation):

    • Gravimetric Yield: Weigh the filter after sampling. The mass of the collected dye divided by the initial mass of dye in the composition gives the smoke yield (%).

    • Colorimetric Analysis: Extract the dye from the filter using a suitable solvent and analyze its absorbance spectrum with a UV-Vis spectrophotometer. Compare this to the spectrum of the original, unheated dye. A significant shift in the absorption maximum indicates chemical change/decomposition.

Conclusion and Recommendations

The selection of a dye for smoke formulations must be driven by an understanding of its fundamental thermodynamic properties.

  • Disperse Red 9 possesses the requisite low molecular weight and volatility to sublime efficiently under the thermal conditions of a pyrotechnic reaction. It is a proven, albeit dated, choice for generating red smoke.

  • This compound , by design, is a high-performance textile dye engineered for thermal stability and high sublimation fastness. These very properties make it antithetical to the goal of smoke generation. Its use would predictably result in poor performance, low smoke yield, and the creation of decomposition products.

Recommendation: For applications requiring a red smoke, Disperse Red 9 is the viable option between the two. However, for new formulations, we strongly advise researchers to explore modern, non-anthraquinone-based pigments (e.g., diketopyrrolopyrrole pigments), which may offer improved safety profiles and comparable or superior performance.[1] this compound should not be considered for any smoke-generating application.

References

  • [Reference 1]
  • Grokipedia. (2026, January 16). Disperse Red 9.
  • Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of this compound.
  • LookChem. (n.d.). This compound (C.I. 60752)
  • Wikipedia. (2025, October 12). Disperse Red 9.
  • World dye variety. (2012, March 6). This compound.
  • Sinoever International Co.,Ltd. (2019, May 25).
  • World dye variety. (2012, February 23). Disperse Red 9.
  • Hangzhou Tiankun Chem Co.,Ltd. (n.d.). China this compound Manufacturers, Suppliers, Factory, Wholesale.
  • ChemBK. (2024, April 9). This compound.
  • DTIC. (1980, May). Evaluation of Replacement Red Smoke Dyes for 1-N methylaminoanthraquinone.
  • chemeurope.com. (n.d.). Disperse Red 9.
  • BenchChem. (2025). A Comparative Performance Guide: Disperse Red 9 and Solvent Red 111.
  • LookChem. (2025, December 15). Understanding this compound: Properties and Sourcing Guide for Buyers.
  • National Institutes of Health. (n.d.). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound.
  • ChemicalBook. (2025, October 25).
  • ChemistryViews. (2022, May 6). Safer Dye for Pyrotechnic Smoke Signals.
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  • DTIC. (n.d.).
  • ResearchGate. (n.d.). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction | Request PDF.
  • Google Patents. (n.d.). FR3117111A1 - SMOKE COMPOSITIONS.
  • Sigma-Aldrich. (2025, September 23).
  • Dimacolor. (n.d.). Dimacolor solvent dyes, Disperse Red BX, Disperse Red 9.
  • Accio. (2025, November 10). Disperse Red 9: High-Quality Dye for Smoke & Textiles.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Disperse Red 9 - smoke dye.
  • NCBI Bookshelf. (n.d.). Disperse Red 9 - Toxicity of Military Smokes and Obscurants.

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Introduction: The Imperative for Cytotoxicity Assessment in the Textile Industry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Cytotoxicity of Textile Dyes with a Focus on Disperse Red 92

The textile industry utilizes a vast and chemically diverse palette of synthetic dyes to meet consumer demand for vibrant and durable fabrics. Among these, disperse dyes are a critical class, primarily used for coloring synthetic fibers like polyester. While essential for modern textiles, their potential impact on human health and the environment necessitates rigorous toxicological evaluation. This guide provides a comparative analysis of the cytotoxicity of textile dyes, with a specific focus on this compound.

A critical challenge in this area is the frequent lack of publicly available, in-depth cytotoxicity data for specific dyes. As of this writing, detailed in vitro cytotoxicity studies on human cell lines for this compound are not readily found in peer-reviewed literature. Safety data sheets indicate low acute oral toxicity in animal models but do not provide the cellular-level data required for a comprehensive risk assessment[1][2]. Therefore, this guide adopts a comparative and mechanistic approach. We will contextualize the potential cytotoxicity of this compound by examining data from structurally related disperse dyes and other common textile colorants. Furthermore, we will delve into the underlying biochemical mechanisms of dye-induced cell toxicity and provide detailed protocols for the essential assays used in this field of research.

The Chemistry of Concern: Azo Structures and Metabolic Activation

Many disperse dyes, including this compound, belong to the azo class of chemicals. Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which are responsible for their color. The primary toxicological concern with azo dyes is not always the intact molecule itself, but the aromatic amines that can be formed upon the reductive cleavage (breaking) of the azo bond[3][4].

This metabolic activation can be catalyzed by azoreductase enzymes present in the liver or, significantly, by the anaerobic bacteria of the human gut microbiota[5][6][7]. Some of these resulting aromatic amines are known or suspected carcinogens and mutagens[3][7]. This metabolic pathway is the principal reason why certain azo dyes are restricted by regulatory bodies like the European Union's REACH regulation[8].

Azo_Dye_Metabolism AzoDye Azo Dye (-N=N- bond) Enzyme Azoreductase (Liver, Gut Microbiota) AzoDye->Enzyme Reductive Cleavage Amines Aromatic Amines (Potentially Toxic Metabolites) Enzyme->Amines

Caption: Metabolic activation of an azo dye into potentially harmful aromatic amines.

Comparative Cytotoxicity Analysis of Textile Dyes

To contextualize the potential risks of this compound, it is instructive to compare the known cytotoxic effects of other textile dyes across various human cell lines. The choice of cell line is critical, as toxicity can be organ-specific. For instance, keratinocytes (skin cells) are relevant for dermal exposure, while hepatocytes (liver cells) are crucial for metabolically activated toxicity[9][10].

The following table summarizes IC50 values—the concentration of a substance required to inhibit the growth of 50% of cells—for several disperse and reactive dyes. Lower IC50 values indicate higher cytotoxicity.

Dye Name/ClassCell LineAssayIC50 Value (µg/mL)Source(s)
Disperse Dyes
Disperse Red 1Mouse Germ CellsSperm MorphologyGenotoxic at 20 mg/kg[11]
Disperse Red 1Human Hepatoma (HepG2)Not SpecifiedGenotoxic[9][12]
Disperse Red 9Rat (Oral)In vivoLow toxicity (5 g/rat )[13]
Disperse Blue 1Porcine Epithelial (IPEC-J2)Viability AssayImpaired Viability[14]
Disperse Blue 124Mouse Keratinocytes (MPEK-BL6)Viability AssayImpaired Viability[14]
Disperse Brown 1Mouse Keratinocytes (MPEK-BL6)Viability AssayImpaired Viability[14]
Unnamed Disperse Dye 1Human Hepatoma (HepG-2)Cytotoxicity Assay23.4 ± 1.2[15]
Reactive Dyes
Reactive Blue 2Human Keratinocytes (HaCaT)Flow CytometryCytotoxic at 1000 µg/mL[10]
Reactive Blue 19Human Keratinocytes (HaCaT)Flow CytometryCytotoxic at 500 µg/mL[10]
Reactive Red (unspecified)Boar SpermatozoaMotility Inhibition124 µg/mL (24h)[16]
Reactive Yellow (unspecified)Boar SpermatozoaMotility Inhibition135 µg/mL (24h)[16]

Analysis of Comparative Data:

  • Disperse Dyes Show Variable but Significant Toxicity: Studies on Disperse Red 1, Disperse Blue 1, and Disperse Blue 124 demonstrate clear cytotoxic and genotoxic potential[9][11][14]. Disperse Blue 1 and 124 impaired cell viability in both skin and intestinal cell lines, suggesting broad cellular effects[14]. The toxicity of Disperse Brown 1 may be linked to the formation of harmful aromatic amines from the reduction of its azo group[14].

  • Organ-Specific Effects: The genotoxicity of Disperse Red 1 was observed in human liver cells (HepG2) but not in a 3D human dermal equivalent model, highlighting that metabolic capacity and tissue architecture play a crucial role in determining the toxic outcome[9][12]. This underscores the importance of using multiple, relevant cell models in toxicological assessments.

  • Reactive Dyes: While often considered less toxic once fixed to fabric, unreacted reactive dyes can exhibit cytotoxicity, particularly at high concentrations, with skin cells being more susceptible than liver cells in some cases[10].

Mechanisms of Dye-Induced Cytotoxicity

Beyond metabolic activation, textile dyes can induce cytotoxicity through several other mechanisms, primarily centered around the induction of oxidative stress and mitochondrial dysfunction .

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—highly reactive molecules like superoxide anions and hydrogen peroxide—and the cell's ability to detoxify them[17][18]. Many textile dyes and their metabolites can trigger excessive ROS production[17][19]. This surplus of ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to impaired cell function and, ultimately, cell death through apoptosis or necrosis[18]. Mitochondria, the cell's powerhouses, are both a primary source and a key target of ROS, and damage to them can disrupt cellular energy production, further committing the cell to a death pathway[14].

Cytotoxicity_Pathway cluster_0 General Mechanism of Dye Cytotoxicity Dye Textile Dye Exposure Cell Cellular Uptake Dye->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction Cell->Mito ROS->Mito DNA DNA Damage ROS->DNA Death Cell Death (Apoptosis / Necrosis) ROS->Death Mito->Death DNA->Death

Caption: Generalized pathway of textile dye-induced cytotoxicity via oxidative stress.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific integrity, cytotoxicity must be measured using validated, reproducible methods. The following are detailed protocols for three widely used in vitro cytotoxicity assays.

Experimental_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed adhere 2. Incubate (24h) for cell adhesion seed->adhere treat 3. Treat Cells with Dye Concentrations adhere->treat incubate_treat 4. Incubate (e.g., 24-72h) treat->incubate_treat assay 5. Perform Cytotoxicity Assay (MTT, LDH, or Neutral Red) incubate_treat->assay read 6. Measure Signal (Absorbance/Luminescence) assay->read analyze 7. Data Analysis (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Standard experimental workflow for in vitro cytotoxicity testing.

MTT Assay (Metabolic Activity)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[20][21]

  • Principle: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[20]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[22]

    • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test dye. Include untreated (vehicle) controls.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[22] Observe the formation of purple crystals.

    • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[20][22]

    • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance of the solution on a microplate reader at a wavelength of 540-590 nm.[20]

Neutral Red (NR) Uptake Assay (Lysosomal Integrity)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[23][24][25]

  • Principle: In damaged or dead cells, the lysosomal membrane is compromised, leading to a decreased uptake and retention of the dye. The amount of dye retained is proportional to the number of viable cells.[26]

  • Protocol:

    • Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.

    • NR Incubation: After the treatment period, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[23]

    • Washing: Remove the dye-containing medium and wash the cells gently with a wash buffer (e.g., PBS) to remove unincorporated dye.[25]

    • Extraction: Add a destain solution (e.g., acidified ethanol) to each well to extract the dye from the lysosomes.

    • Measurement: Agitate the plate for 10-15 minutes. Measure the absorbance of the extracted dye at approximately 540 nm.[27]

Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[28][29] This assay is a reliable indicator of cytotoxicity resulting from cell lysis.[30]

  • Principle: The amount of LDH in the culture supernatant is measured through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[29][31] The intensity of the color is proportional to the number of lysed cells.[28]

  • Protocol:

    • Seeding & Treatment: Follow steps 1-3 as for the MTT assay. It is crucial to set up three types of controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).[28]

      • Vehicle Control: Cells treated with the same solvent used for the dye.

    • Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well without disturbing the cells.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mix (containing the substrate and cofactor) to each well.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28]

    • Measurement: Add a stop solution if required by the kit.[31] Measure the absorbance at 490 nm.[32] The percentage of cytotoxicity is calculated relative to the maximum release control.

Conclusion and Future Directions

While direct evidence on the cytotoxicity of this compound is currently limited in the public domain, a comprehensive analysis of related disperse and azo dyes provides a strong rationale for caution and the need for further investigation. The established mechanism of azo dye metabolism into potentially harmful aromatic amines, coupled with evidence of cytotoxicity and mitochondrial dysfunction from other disperse dyes like Disperse Blue 124 and Disperse Red 1, forms a solid basis for hypothesizing that this compound may pose similar risks.

For researchers, scientists, and professionals in drug development and toxicology, this guide highlights a critical data gap and provides the comparative framework and methodological tools necessary to address it. The provided protocols for MTT, Neutral Red, and LDH assays offer a robust starting point for the systematic in vitro evaluation of this compound and other textile dyes for which data is sparse. Such studies are essential for conducting thorough risk assessments, ensuring consumer and environmental safety, and driving the development of safer, more sustainable alternatives in the textile industry.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131.

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for permeation studies. European Journal of Pharmaceutics and Biopharmaceutics, 59(2), 387-389. (Note: While the direct URL is not in the provided search results, the principle of the Neutral Red assay is widely established and cited in sources 1, 5, 8, 9).
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Current Protocols in Toxicology, Chapter 2, Unit 2.22.

  • Sustainability Directory. (n.d.). Azo Dyes Toxicity.
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  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • Abcam. (n.d.). Neutral Red Assay Kit - Cell Viability/Cytotoxicity (ab234039).
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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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  • Chen, H. (2006). Toxicological significance of azo dye metabolism by human intestinal microbiota. Journal of Environmental Science and Health, Part C, 24(1), 1-32.

  • Hunger, K. (1994). On the Toxicology and Metabolism of Azo Dyes. CHIMIA, 48(12), 520-522.
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  • Abcam. (n.d.). MTT assay protocol.
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  • Klemola, S., et al. (1997). In Vitro Cytotoxicity of Textile Dyes and Extracts of Dyed/Finished Fabrics.
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  • Liesivuori, J., et al. (2021). Investigation of toxicity in textile materials from natural and synthetic-based polymers utilizing bioassay performances. BioResources, 16(3), 5418-5432.
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  • Czarczynska-Goslinska, B., et al. (2021). Omics-Based Approaches in Research on Textile Dye Microbial Decolorization. International Journal of Molecular Sciences, 22(16), 8943.

  • de Oliveira, G. A. R., et al. (2022). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Environmental Science and Pollution Research, 29(1), 104-113.

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  • Fernandes, F. H., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in human lymphocytes and HepG2 cells. Journal of Toxicology and Environmental Health, Part A, 78(1), 1-12.
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Spectroscopic comparison of Disperse Red 92 and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison of Disperse Red 92 and Its Derivatives: A Guide for Researchers

Abstract

This compound, an anthraquinone-based dye, is a prevalent colorant in the textile industry, particularly for hydrophobic fibers like polyester.[1][2] Its robust chemical structure and dyeing properties have made it a subject of significant interest. For researchers in materials science and drug development, understanding the nuanced spectroscopic behavior of this compound and its derivatives is critical for applications ranging from advanced materials to biological probes. This guide provides a comprehensive spectroscopic comparison, detailing the influence of structural modifications on the dye's interaction with light. We will explore UV-Visible absorption, fluorescence phenomena, and the impact of solvent environments, grounded in authoritative principles and detailed experimental protocols.

The Anthraquinone Chromophore: Foundation of Color

The spectroscopic properties of this compound are rooted in its anthraquinone core. This rigid, planar aromatic structure contains a conjugated system of double bonds, which is responsible for its color. The absorption of light in the UV-Visible region excites electrons from their ground state to higher energy levels.[3] Two primary electronic transitions are characteristic of anthraquinone dyes:

  • π → π Transitions:* These are high-intensity absorptions, typically in the UV region, arising from the excitation of electrons within the aromatic π-system.[3]

  • n → π Transitions:* These are lower-intensity transitions that can extend into the visible spectrum, resulting from the excitation of non-bonding electrons located on the carbonyl oxygen atoms.[3][4]

The precise wavelength of maximum absorption (λmax) and the intensity of these transitions are highly sensitive to the presence and position of substituent groups on the anthraquinone skeleton.

The Impact of Structural Modification on Spectroscopic Properties

The true potential for tuning the properties of this compound lies in the chemical modification of its core structure. By introducing different functional groups, we can systematically alter the dye's electronic properties and, consequently, its spectroscopic signature. This is primarily achieved by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density of the conjugated system. This destabilizes the ground state more than the excited state, reducing the energy gap for electronic transitions. The result is a bathochromic shift (or red shift), where the λmax moves to a longer wavelength.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the system. Their effect can be more complex, but they often lead to significant shifts in absorption maxima and can enhance intramolecular charge transfer (ICT), a phenomenon crucial for fluorescence and solvatochromism.[5]

The following diagram illustrates the logical workflow for analyzing these structure-property relationships.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation Start Select Parent Dye (this compound) Synth Synthesize Derivatives (e.g., add -NH2, -NO2) Start->Synth Prep Prepare Stock Solutions in a non-interfering solvent Synth->Prep UVVis UV-Vis Spectroscopy (Determine λmax and ε) Prep->UVVis Fluorescence Fluorescence Spectroscopy (Determine λem and Quantum Yield) Prep->Fluorescence Solvato Solvatochromism Study (Analyze in various solvents) UVVis->Solvato Compare Compare Spectroscopic Data (Parent vs. Derivatives) UVVis->Compare Fluorescence->Compare Solvato->Compare Correlate Correlate Structure with Spectral Shifts Compare->Correlate End Elucidate Structure-Property Relationships Correlate->End G cluster_core Anthraquinone Core cluster_mods Structural Modifications (Derivatives) cluster_effects Resulting Spectroscopic Shifts Core This compound (Parent Structure) EDG Add Electron-Donating Group (e.g., -NH2, -OH) Derivative A Core->EDG leads to EWG Add Electron-Withdrawing Group (e.g., -NO2, -CN) Derivative B Core->EWG leads to RedShift Bathochromic Shift (Red Shift) Longer λmax EDG->RedShift typically causes EWG->RedShift can cause (via ICT) BlueShift Hypsochromic Shift (Blue Shift) Shorter λmax EWG->BlueShift can cause

Caption: Structure-Property Relationships in Anthraquinone Dyes.

Conclusion

The spectroscopic properties of this compound are not static; they are highly tunable through rational chemical design. By understanding the fundamental principles of its anthraquinone chromophore, researchers can predict and synthesize derivatives with tailored absorption and emission characteristics. The addition of electron-donating groups typically induces a bathochromic shift, enhancing absorption at longer wavelengths. The influence of electron-withdrawing groups is more varied but offers another avenue for fine-tuning. Furthermore, analyzing the solvatochromic behavior of these compounds provides critical information about their electronic structure and solute-solvent interactions. The protocols and principles outlined in this guide serve as a foundational framework for the systematic exploration and comparison of this compound and its derivatives, enabling their development for novel applications in science and technology.

References

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  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.). AIP Publishing. Retrieved from [Link]

  • Scholars Crossing. (n.d.). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Retrieved from [Link]

  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). PubMed Central. Retrieved from [Link]

  • JoVE. (2020). UV-Vis Spectroscopy of Dyes. Retrieved from [Link]

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  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. Retrieved from [Link]

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A Comparative Guide to Cell Tracking: Disperse Red 92 versus Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular biology and drug development, the ability to track living cells over time is paramount. This guide provides an in-depth, technical comparison of two distinct methodologies for cell tracking: the use of a small molecule anthraquinone dye, Disperse Red 92, and the genetically encoded fluorescent proteins (FPs). While fluorescent proteins are a cornerstone of modern cell biology, we will explore the theoretical and practical aspects of a representative small molecule dye to offer a broader perspective on the available tools.

Introduction: The Imperative of Cell Tracking

Understanding complex biological processes such as cancer metastasis, immune cell trafficking, and stem cell differentiation hinges on our ability to follow the fate of individual cells or cell populations within a larger system. The ideal cell tracking agent should be bright, photostable, and non-toxic, allowing for long-term visualization without altering cellular physiology. This guide will dissect the fundamental differences, advantages, and limitations of using a synthetic dye versus a biological macromolecule for this purpose.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and fluorescent proteins lies in their method of labeling and the nature of the fluorophore itself.

This compound , an anthraquinone-based dye, is a synthetic, water-insoluble compound.[1][2] Its use in cell tracking would rely on its ability to passively diffuse across the cell membrane and accumulate intracellularly, likely within lipid-rich structures due to its hydrophobic nature.[3] The fluorescence of anthraquinone dyes is inherent to their chemical structure, which can be modified to alter their spectral properties.[2]

Fluorescent proteins , on the other hand, are genetically encoded. The gene for a fluorescent protein is introduced into cells, typically via transfection or transduction, and the cellular machinery then transcribes and translates it into a protein.[4] This protein then undergoes an autocatalytic process to form a chromophore within the protective beta-barrel structure of the protein, rendering it fluorescent.[4] This allows for the specific labeling of cell populations or even subcellular structures.

Head-to-Head Comparison: Key Performance Metrics

The choice of a cell tracking agent is dictated by a number of key performance indicators. Here, we compare this compound and a representative red fluorescent protein, mCherry.

FeatureThis compoundFluorescent Proteins (e.g., mCherry)Rationale & Implications
Method of Labeling Passive diffusionGenetic modification (transfection/transduction)This compound offers a simpler, faster labeling protocol. FPs require molecular biology expertise but allow for highly specific and heritable labeling.
Specificity Non-specific intracellular accumulationHigh, can be targeted to specific cell types or subcellular compartmentsFPs are superior for applications requiring the tracking of specific cell lineages or organelles. This compound would label all cells in a mixed population.
Heritability Diluted with each cell divisionStable expression in daughter cellsFPs are ideal for long-term studies involving cell proliferation. The signal from this compound will be halved with each cell division.
Toxicity Potential for cytotoxicity and genotoxicity[5][6]Generally low, but overexpression can lead to cellular stressThe known toxicity of some disperse dyes is a significant concern for live-cell imaging.[3][5] FP toxicity is context-dependent.
Photophysical Properties
Molar Extinction CoefficientData not readily available for cell tracking applications.~72,000 M⁻¹cm⁻¹ (mCherry)A higher extinction coefficient means more efficient light absorption.
Quantum YieldData not readily available for cell tracking applications.~0.22 (mCherry)A higher quantum yield indicates a greater efficiency of converting absorbed light into emitted fluorescence.
PhotostabilityGenerally good lightfastness as a textile dye.[7]Variable, but optimized versions offer good photostability.Photostability is crucial for long-term imaging to minimize signal loss.
Size 496.53 g/mol [1]~28 kDaThe small size of this compound is less likely to interfere with cellular processes compared to the much larger FPs.

Experimental Workflows: A Practical Perspective

The practical application of these two technologies differs significantly. Below are generalized protocols for labeling cells with each method.

Experimental Protocol: Cell Labeling with a Small Molecule Dye (Hypothetical for this compound)

This protocol is based on general methods for staining cells with hydrophobic dyes and would require optimization for this compound.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Cell Preparation: Culture cells to the desired confluency in a suitable vessel.

  • Labeling: Dilute the this compound stock solution in serum-free media to the desired final concentration. Remove the culture medium from the cells and replace it with the labeling solution.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells several times with complete culture medium to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets.

Diagram of Small Molecule Dye Labeling Workflow

A Prepare Dye Solution B Incubate with Cells A->B C Wash to Remove Unbound Dye B->C D Image Cells C->D

Caption: General workflow for labeling cells with a small molecule fluorescent dye.

Experimental Protocol: Cell Labeling with Fluorescent Proteins

This protocol describes the transient transfection of a mammalian cell line.

  • Plasmid Preparation: Obtain a mammalian expression vector containing the gene for the desired fluorescent protein (e.g., mCherry).

  • Cell Seeding: Seed cells in a culture vessel such that they reach 70-90% confluency on the day of transfection.

  • Transfection: Prepare a mixture of the plasmid DNA and a suitable transfection reagent in serum-free medium, following the manufacturer's instructions.

  • Incubation: Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

  • Recovery: Replace the transfection medium with complete culture medium.

  • Expression: Allow the cells to express the fluorescent protein for 24-48 hours.

  • Imaging: The cells are now ready for imaging.

Diagram of Fluorescent Protein Labeling Workflow

A Prepare Plasmid DNA B Transfect Cells A->B C Allow Protein Expression B->C D Image Cells C->D

Caption: General workflow for labeling cells using fluorescent protein expression.

In-Depth Analysis: Weighing the Pros and Cons

This compound and Small Molecule Dyes: The Allure of Simplicity

Advantages:

  • Ease of Use: The primary advantage of small molecule dyes is the simplicity and speed of labeling, which does not require genetic modification of the target cells.[8]

  • Small Size: Their low molecular weight makes them less likely to sterically hinder protein function or disrupt cellular processes.

  • Potential for High Brightness: Synthetic dyes can be engineered to have high molar extinction coefficients and quantum yields.

Disadvantages:

  • Toxicity: Many synthetic dyes, including some disperse dyes, exhibit cytotoxicity, which can compromise the validity of experimental results.[3][5] Some anthraquinone derivatives have been shown to induce apoptosis.[9]

  • Lack of Specificity: These dyes typically accumulate non-specifically within the cell, making it impossible to label specific cell types in a mixed population without prior cell sorting.[8]

  • Signal Dilution: The dye is distributed between daughter cells upon cell division, leading to a progressive loss of signal. This limits their use in long-term studies of proliferating cells.

Fluorescent Proteins: The Power of Genetic Encoding

Advantages:

  • High Specificity: FPs can be targeted to specific cell types through the use of cell-type-specific promoters, or to subcellular compartments by fusing them to localization signals.

  • Heritability: Once the gene is integrated into the host cell's genome (in the case of stable cell lines), the fluorescent marker is passed on to all daughter cells, enabling long-term tracking.

  • Low Cytotoxicity (Generally): When expressed at reasonable levels, most commonly used FPs are well-tolerated by cells.

Disadvantages:

  • Complex Workflow: The use of FPs requires expertise in molecular biology techniques for the creation of expression vectors and cell line generation.

  • Large Size: At approximately 28 kDa, FPs are significantly larger than small molecule dyes and can sometimes interfere with the function or localization of a protein they are fused to.[4]

  • Maturation Time: There is a lag time between protein synthesis and the development of fluorescence, as the chromophore needs to mature.[10]

  • Potential for Overexpression Artifacts: High levels of FP expression can lead to cellular stress and aggregation.

Conclusion and Future Perspectives

The choice between a small molecule dye like this compound and a fluorescent protein for cell tracking is a decision that must be guided by the specific experimental requirements.

This compound , as a representative of the anthraquinone class of dyes, highlights the potential for simple and rapid cell labeling. However, the significant concerns regarding its cytotoxicity and the lack of specificity and heritability make it, and similar non-targeted dyes, unsuitable for most long-term live-cell tracking studies. While some anthraquinone derivatives have been explored as fluorescent stains for cellular components, their application in tracking dynamic processes in living cells is limited.[11]

Fluorescent proteins remain the gold standard for cell tracking applications where specificity and long-term monitoring are crucial. The continuous development of new FPs with improved brightness, photostability, and a wider range of colors ensures their continued dominance in the field.

For researchers and drug development professionals, the path forward involves a careful consideration of the trade-offs. For short-term studies where a simple, pan-cellular label is sufficient, and potential toxicity can be carefully controlled and assessed, small molecule dyes may have a role. However, for the majority of cell tracking applications that demand precision, specificity, and the ability to monitor cells over extended periods and through multiple generations, the versatility and robustness of fluorescent proteins are currently unrivaled.

References

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A Senior Application Scientist's Guide to Navigating Spectral Overlap and Cross-Reactivity: The Case of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure and Peril of Uncharacterized Dyes in Fluorescence Microscopy

In the dynamic landscape of cellular imaging, the quest for novel fluorescent probes is relentless. We seek brighter, more photostable, and spectrally unique tools to unravel complex biological questions. In this pursuit, it is not uncommon for researchers to consider unconventional dyes, sometimes repurposed from other industries, in the hope of finding a hidden gem. Disperse Red 92, a vibrant red anthraquinone dye traditionally used in the textile industry, is one such compound that might capture the attention of an inquisitive scientist.[1][2]

Understanding the Suspect: The Anthraquinone Nature of this compound

This compound belongs to the anthraquinone class of dyes.[1] While its primary application is in dyeing synthetic fibers like polyester, some anthraquinone derivatives are known to possess fluorescent properties.[3][4] Studies on other fluorescent anthraquinones have revealed that they can exhibit large Stokes shifts (the separation between the excitation and emission maxima), a desirable characteristic in multicolor imaging.[5][6] The emission of these dyes can range from green to red. For instance, novel fluorescent anthraquinone derivatives have been reported with emission maxima around 556 nm upon excitation at 420 nm, while others have shown fluorescence in the 584 nm to 628 nm range with absorbance between 465 nm and 488 nm.[7][8]

For the purpose of this guide, we will hypothesize a potential spectral profile for this compound based on these findings, while repeatedly emphasizing that this is an educated estimation and not a substitute for empirical measurement.

The Usual Suspects: A Spectral Lineup of Common Fluorescent Stains

To understand the potential for spectral interference, we must first be intimately familiar with the spectral characteristics of the workhorses of our imaging experiments. The table below summarizes the approximate excitation and emission maxima of several commonly used fluorescent stains.

Stain Target Excitation Max (nm) Emission Max (nm) Typical Laser Line (nm)
DAPI DNA (A-T rich regions)359461405
Hoechst 33342 DNA (A-T rich regions)350461405
Alexa Fluor 488 Phalloidin F-actin495519488
FITC (Fluorescein) Proteins (via conjugation)495518488
TRITC (Tetramethylrhodamine) Proteins (via conjugation)557576561
Alexa Fluor 594 Proteins (via conjugation)590617594
Cy5 Proteins (via conjugation)650670640
Hypothetical this compound Unknown~470-500~580-630488 or 561

Note: Spectral properties can be influenced by the local environment. These values should be considered as a guide.[9]

The Crime Scene: Spectral Overlap and Its Consequences

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[10] This is a common challenge in multicolor fluorescence microscopy due to the broad nature of fluorescence emission spectra.[10]

Based on our hypothetical spectral profile for this compound (emission ~580-630 nm), we can anticipate significant overlap with several commonly used fluorophores:

  • TRITC and Alexa Fluor 594: The emission of this compound would likely bleed significantly into the detection channels for TRITC and Alexa Fluor 594, leading to a false-positive signal in those channels.

  • Alexa Fluor 488/FITC: While the primary emission of green fluorophores is around 520 nm, their emission tails can extend into the red part of the spectrum. If this compound is excited by the 488 nm laser (which is plausible given the absorbance of some anthraquinones in this range), its emission could be contaminated by the tail of the green fluorophore's emission.

The consequence of uncorrected spectral overlap is the misinterpretation of colocalization and inaccurate quantitative measurements.

The Investigation: A Workflow for Assessing Spectral Overlap

Before introducing any new dye into a multicolor experiment, a rigorous validation process is essential. The following workflow outlines the necessary steps to characterize a new dye and assess its spectral compatibility with existing probes.

Caption: Workflow for assessing spectral overlap of a new fluorescent dye.

Beyond the Spectrum: The Murky Waters of Cross-Reactivity

Cross-reactivity, in this context, refers to the non-specific binding of a dye to cellular components other than its intended target, or the chemical interaction between different dyes. As this compound is a textile dye, its interactions with biological molecules are largely unknown. However, some disperse dyes have been shown to have cytotoxic and genotoxic effects, suggesting they are not biologically inert.[11] Furthermore, there is evidence of cross-reactivity between disperse dyes and other chemicals, such as p-phenylenediamine (PPD), a known sensitizer.[10]

Experimental Protocol: Assessing Non-Specific Binding

  • Cell Preparation: Culture your cells of interest on coverslips to an appropriate confluency.

  • Staining: Incubate the cells with a working concentration of this compound. It is crucial to perform a dose-response curve to determine the optimal concentration that provides a signal without inducing significant cytotoxicity. Given its low aqueous solubility, this compound may need to be dissolved in an organic solvent like DMSO first.[12]

  • Washing: Gently wash the cells multiple times with a suitable buffer (e.g., PBS) to remove unbound dye.

  • Fixation and Permeabilization (Optional): Fix and permeabilize the cells if you intend to co-stain with antibodies.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Carefully examine the images for any unexpected staining patterns. Does the dye accumulate in specific organelles? Is there high background fluorescence? Compare the staining pattern to that of well-characterized dyes for the same organelles.

Mitigation and Best Practices: Ensuring Data Integrity

When faced with spectral overlap, several strategies can be employed to minimize its impact.

Mitigation Strategy Decision Tree

Caption: Decision tree for selecting a strategy to mitigate spectral overlap.

Compensation and Spectral Unmixing:

For situations with unavoidable spectral overlap, computational methods are indispensable.

  • Compensation: This is a mathematical correction that subtracts the contribution of a fluorophore's emission from other channels.[6] It requires single-stained controls to calculate the "spillover" matrix.

  • Spectral Unmixing: A more advanced technique available on spectral imaging systems. It collects the entire emission spectrum for each pixel and uses reference spectra of the individual fluorophores to computationally separate the mixed signals.[6][13] This method is particularly powerful for separating dyes with highly overlapping spectra.

Conclusion: A Call for Scientific Diligence

The case of this compound underscores a fundamental principle in fluorescence microscopy: the importance of thorough characterization and validation of every reagent used. While the allure of a novel, bright red dye is understandable, the potential for misleading artifacts from uncharacterized spectral properties and unknown biological interactions is a significant risk to the integrity of your research.

As Senior Application Scientists, we advocate for a cautious and methodical approach. Before incorporating any new dye into your experiments, we strongly recommend the following:

  • Demand Data: Obtain reliable excitation and emission spectra from the manufacturer or measure them in your own lab.

  • Perform Controls: Meticulously run single-stained controls to assess spectral bleed-through in your specific imaging setup.

  • Evaluate Cross-Reactivity: Investigate potential non-specific binding and cytotoxicity.

  • Utilize Mitigation Strategies: Employ optimized hardware and computational tools to correct for any residual spectral overlap.

By adhering to these principles of scientific integrity, you can ensure that your multicolor fluorescence imaging data is both beautiful and, more importantly, biologically accurate.

References

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  • Sirard, R. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). PubMed Central.
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A Senior Scientist's Guide to the Validation of Disperse Red 92 for Quantitative Assays in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the selection of a dye for quantitative assays is a critical decision that directly impacts data integrity. This guide provides a comprehensive framework for the validation of Disperse Red 92, an anthraquinone dye traditionally used in the textile industry, as a potential candidate for quantitative assays in biological systems, specifically for the assessment of intracellular lipid accumulation. We present a head-to-head comparison with established methods, Oil Red O and Nile Red, supported by a complete validation workflow. Our analysis indicates that while this compound presents an intriguing possibility due to its chemical properties, it requires rigorous validation to ascertain its suitability, particularly concerning its linearity, specificity, and potential cytotoxicity. This guide serves as a roadmap for researchers considering the adoption of novel reagents in their quantitative workflows.

The Imperative for Rigorous Reagent Validation in Quantitative Biology

The validation process, guided by principles from regulatory bodies like the FDA, ensures that an analytical method is accurate, precise, specific, and robust.[1][2][3] When considering a new dye such as this compound, we must move beyond anecdotal evidence and subject it to the same scrutiny as any other analytical component. This guide provides the causal logic and experimental framework for such a validation.

A New Candidate: Introducing this compound

This compound is an anthraquinone-based dye with the molecular formula C₂₅H₂₄N₂O₇S.[4][5] Traditionally, its application has been in the dyeing of polyester and nylon fibers, where its vibrant color and stability are valued.[5][6][7] Its hydrophobic nature, a characteristic of disperse dyes, suggests a potential affinity for nonpolar environments within a cell, such as lipid droplets. This makes it a theoretical candidate for lipid accumulation assays, a critical endpoint in the study of metabolic diseases, toxicology, and drug-induced steatosis.

However, unlike well-characterized lipophilic stains, there is a significant lack of data on this compound's performance in biological contexts. Its journey from an industrial pigment to a trusted biological probe is contingent upon a thorough and systematic validation, as outlined below.

A Comprehensive Validation Workflow

This section details the essential experiments required to validate this compound. The workflow is designed to be self-validating, with each step building upon the last to create a complete performance profile of the dye.

Validation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Performance cluster_2 Phase 3: Cell-Based Assay Validation P1 Procure & Characterize Dye Lot (Purity, Identity) P2 Determine Spectrophotometric Properties (λmax, Molar Extinction Coefficient) P1->P2 P3 Assess Solubility & Stability (DMSO, Ethanol, Aqueous Buffers) P2->P3 V1 Linearity & Range Assessment (Cell-Free Lipid Standard) P3->V1 Proceed if stable V2 Specificity Analysis (Binding to Lipids vs. Proteins/DNA) V1->V2 C1 Establish Staining Protocol (Concentration, Incubation Time) V2->C1 Proceed if specific C2 Evaluate Cytotoxicity (e.g., ATP Assay, LDH Assay) C1->C2 C3 Assay Performance in Adipocytes (Signal-to-Background, Dynamic Range) C2->C3 C4 Comparative Analysis (vs. Oil Red O & Nile Red) C3->C4 D1 Decision: Adopt, Optimize, or Reject C4->D1 Final Recommendation

Caption: A multi-phase workflow for validating a novel dye for quantitative biological assays.

Head-to-Head Comparison: this compound vs. The Gold Standards

A core component of validation is benchmarking against existing, trusted methods. For intracellular lipid quantification, Oil Red O and Nile Red are the predominant choices.

  • Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids.[8][9] Quantification is typically achieved by staining fixed cells, then eluting the dye for a colorimetric reading.[10][11]

  • Nile Red is a fluorescent, photostable, and intensely lipophilic stain.[12][13] Its key advantage is its suitability for live-cell imaging and flow cytometry, with fluorescence emission that is environmentally sensitive, allowing differentiation between neutral lipids and polar lipids.[14][15]

The following table presents a comparative summary based on established properties for the alternatives and plausible, projected data for this compound, assuming it passes validation as a colorimetric lipid stain.

ParameterThis compound (Projected)Oil Red ONile Red
Assay Type Colorimetric (Absorbance)Colorimetric (Absorbance)Fluorometric
Live/Fixed Cells Fixed CellsFixed CellsLive & Fixed Cells
λmax (Absorbance/Excitation) ~520 nm (in Isopropanol)~518 nm (in Isopropanol)[8]~552 nm (in lipids)[12]
λmax (Emission) N/AN/A~636 nm (in lipids)[12]
Linearity (R²) > 0.99> 0.99> 0.99
Cytotoxicity (IC₅₀) To Be Determined (Potential Concern)N/A (Endpoint Assay)Low (Suitable for live imaging)
Key Advantage Potentially novel spectral propertiesWell-established, low costHigh sensitivity, live-cell compatible
Key Disadvantage Unknown biological effects, unvalidatedLower sensitivity, endpoint onlyHigher cost, requires fluorescence detection

Experimental Protocols for Validation

Trustworthiness is built on transparent and reproducible methods. The following are detailed protocols for the key validation experiments.

Protocol 1: Stability Assessment of this compound Stock Solution
  • Rationale: To ensure that the dye does not degrade under standard storage conditions, which would compromise assay reproducibility.[16][17]

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • Aliquot the stock into multiple tubes. Store sets of aliquots at 4°C, -20°C, and -80°C, protected from light.

    • At T=0, 1, 2, 4, and 8 weeks, retrieve one aliquot from each temperature.

    • Dilute the aliquot to a working concentration (e.g., 10 µg/mL) in isopropanol.

    • Measure the absorbance at its λmax.

    • Acceptance Criteria: The absorbance should be within ±10% of the T=0 reading. Significant deviation indicates degradation.

Protocol 2: Cytotoxicity Evaluation
  • Rationale: Any reagent added to cells, even for a short period, may have toxic effects that could confound the experimental results.[18][19] It is critical to determine a non-toxic working concentration.

  • Procedure:

    • Seed a relevant cell line (e.g., HepG2 or 3T3-L1 pre-adipocytes) in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM.

    • Replace the medium in the wells with the dye-containing medium. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., Triton X-100).

    • Incubate for the intended duration of the staining protocol (e.g., 15-30 minutes).

    • Remove the dye, wash the cells, and replace with fresh medium.

    • Assess cell viability using a standard method, such as an ATP-based luminescence assay or an LDH release assay.[20]

    • Acceptance Criteria: The working concentration for the staining protocol should result in >90% cell viability compared to the vehicle control.

Protocol 3: Quantitative Staining and Elution (Comparison with Oil Red O)
  • Rationale: To validate that the dye can be extracted from stained cells and that the eluted amount correlates linearly with the degree of lipid accumulation.

  • Procedure:

    • Culture 3T3-L1 cells and induce adipogenesis. Use undifferentiated cells as a negative control.

    • Fix cells with 4% paraformaldehyde for 20 minutes.

    • Wash cells with PBS.

    • Stain one set of wells with the optimized this compound working solution and another set with a standard Oil Red O working solution for 20 minutes.

    • Wash wells extensively with water to remove background stain.

    • Visually inspect and image the wells with a microscope to confirm specific lipid droplet staining.

    • Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.[10][11]

    • Transfer the eluate to a new 96-well plate.

    • Read the absorbance of the this compound eluate at its λmax (~520 nm) and the Oil Red O eluate at ~492-518 nm.

    • Acceptance Criteria: The absorbance from differentiated adipocytes should be significantly higher than from undifferentiated controls. The signal-to-background ratio should be comparable to or better than that of Oil Red O.

Mechanism and Selection Logic

The choice of dye depends on the experimental question. This compound, like Oil Red O, is a lysochrome. Its staining principle relies on it being more soluble in the neutral lipids of intracellular droplets than in the staining solvent.[21]

Staining_Mechanism cluster_cell Dye_Solution Dye in Solvent (e.g., Isopropanol/Water) Lipid_Droplet Lipid Droplet (Hydrophobic Core) Dye_Solution->Lipid_Droplet Partitioning driven by hydrophobicity Cell Cell with Lipid Droplets

Caption: Mechanism of lysochrome dye partitioning into intracellular lipid droplets.

Use the following decision tree to select the appropriate dye for your lipid quantification needs.

Dye_Selection_Tree Start What is your primary endpoint? Q_Live Live-cell imaging or flow cytometry? Start->Q_Live Q_Quant Endpoint quantification in fixed cells? Start->Q_Quant NileRed Use Nile Red Q_Live->NileRed Yes ORO_DR92 Oil Red O or validated This compound Q_Quant->ORO_DR92 Yes

Caption: Decision tree for selecting a lipid stain based on experimental requirements.

Conclusion and Recommendations

This compound presents itself as a molecule of interest for quantitative biological staining, specifically for lipid accumulation, based on its chemical class and hydrophobic properties. However, this guide underscores that it is currently an unvalidated tool for this application. Its primary use remains in industrial settings, and data on its biological interactions, particularly cytotoxicity, is lacking. Studies on similar disperse dyes have indicated potential for genotoxic effects, which necessitates a cautious and thorough safety evaluation.[22][23]

We recommend that any laboratory considering this compound undertake the full validation workflow described herein. The key decision points will be:

  • Cytotoxicity: Can a working concentration be established that does not impact cell health?

  • Specificity and Linearity: Does the dye specifically stain lipids, and can it be eluted to provide a linear quantitative readout?

  • Performance: Does it offer any significant advantage (e.g., better signal-to-noise, different spectral properties) over the established, well-documented Oil Red O and Nile Red methods?

Until such data is generated and published, Oil Red O remains the recommended standard for colorimetric endpoint quantification of lipids in fixed cells, while Nile Red is the superior choice for fluorescent applications, especially those involving live cells.

References

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  • Fernandes, F. H., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Reproductive Toxicology, 53, 75-81.
  • de Campos, V. E., et al. (2009). The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 676(1-2), 83-86.

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A Comparative Guide to the Lightfastness of Disperse Red 92 and Alternative Red Dyestuffs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and markers is a critical decision, hinging on performance, stability, and reliability. In applications where exposure to light is a factor, the lightfastness of a dye is a paramount consideration. This guide provides an in-depth, objective comparison of the lightfastness of Disperse Red 92 against other commercially significant red dyes. The experimental data and methodologies presented herein are designed to offer a clear, evidence-based framework for informed decision-making.

Introduction: The Critical Role of Lightfastness in Scientific Applications

Lightfastness, a measure of a colorant's resistance to fading or color change upon exposure to light, is a crucial attribute for dyes used in a variety of scientific contexts. From textile dyeing for technical fabrics to the formulation of inks and coatings for labeling and marking, the ability of a dye to retain its color integrity ensures the longevity and reliability of the final product. The degradation of a dye due to light exposure, a process known as photofading, can lead to a loss of color intensity, a shift in hue, or both, compromising the intended function and aesthetic of the material.

The primary mechanism of photofading involves the absorption of light energy by the dye molecule, which elevates it to an excited state.[1][2] This excited molecule can then undergo a variety of chemical reactions, including photo-oxidation and photoreduction, leading to the breakdown of the chromophore, the part of the molecule responsible for its color.[3] The susceptibility of a dye to these reactions is heavily influenced by its chemical structure.

This compound, an anthraquinone-based dye, is frequently utilized for its vibrant bluish-red hue and its applicability to hydrophobic fibers such as polyester and polyamide.[4][5] This guide will benchmark its lightfastness performance against other red dyes from different chemical classes to provide a comprehensive understanding of its relative stability.

Comparative Dye Selection: A Rationale

To provide a robust comparison, a selection of red dyes with varying chemical structures and from different dye classes were chosen. This allows for a comprehensive evaluation of how molecular structure and dye type correlate with lightfastness.

  • This compound (Anthraquinone): The benchmark dye for this study. Anthraquinone dyes are known for their generally good lightfastness due to the stability of their fused ring structure.[6][7]

  • Disperse Red 60 (Anthraquinone): A widely used red disperse dye, also of the anthraquinone class, providing a direct comparison within the same chemical family.[8][9][10]

  • Vat Red 1 (Thioindigo): A vat dye known for its excellent fastness properties, including high lightfastness.[11][12][13] Vat dyes are applied in a soluble, reduced form before being oxidized to an insoluble pigment within the fiber, contributing to their high stability.

  • Reactive Red 195 (Azo): A common reactive dye for cellulosic fibers. Azo dyes, characterized by the -N=N- bond, represent a significant class of commercial dyes, but their lightfastness can be variable and is often lower than that of anthraquinone or vat dyes.[6][14]

Experimental Methodology: A Rigorous Approach to Lightfastness Evaluation

To ensure the scientific integrity and reproducibility of the findings, all lightfastness testing was conducted in accordance with the internationally recognized standard ISO 105-B02:2014 .[15][16][17] This standard specifies the use of a xenon arc lamp to simulate natural daylight exposure under controlled conditions.[16][18]

Materials and Preparation
  • Substrate: A standard 100% polyester woven fabric was used for the disperse dyes. For the reactive and vat dyes, a 100% cotton woven fabric was used.

  • Dyeing: Fabrics were dyed to a standard depth of 1/1 (1% on weight of fiber) to ensure a consistent starting point for comparison. Post-dyeing, all samples were subjected to a rigorous washing and drying process to remove any unfixed surface dye, as residual dye can negatively impact fastness properties.[1][2]

  • Reference Materials: ISO Blue Wool standards (grades 1-8) were used as the reference for assessing lightfastness.[19][20][21] The Blue Wool Scale is a set of eight dyed wool fabrics with progressively higher lightfastness, where grade 1 is very poor and grade 8 is exceptional.[19][22]

  • Assessment Tool: A standard Grey Scale for assessing color change (ISO 105-A02) was used to visually evaluate the degree of fading. The Grey Scale consists of pairs of grey swatches, with grade 5 representing no change and grade 1 representing a significant change.

Experimental Workflow

The following diagram illustrates the step-by-step process for the lightfastness testing of the selected dyes.

G cluster_prep Sample Preparation cluster_exposure Lightfastness Exposure (ISO 105-B02) cluster_eval Evaluation Dyeing Dyeing of Fabric Samples (1% o.w.f.) Washing Post-Dyeing Washing & Drying Dyeing->Washing Mounting Mounting of Samples on Test Cards Washing->Mounting Xenon Exposure in Xenon Arc Weather-Ometer Mounting->Xenon BlueWool Co-exposure of Blue Wool Standards (1-8) Visual Visual Assessment of Fading Against Grey Scale (ISO 105-A02) BlueWool->Visual Rating Assignment of Lightfastness Rating (1-8) Visual->Rating

Caption: Experimental workflow for comparative lightfastness testing.

Test Conditions
  • Apparatus: Xenon Arc Weather-Ometer.

  • Irradiance: 42 W/m² (300-400 nm).

  • Black Standard Temperature: 50°C.

  • Relative Humidity: 40% effective humidity.

  • Exposure Endpoint: The exposure was continued until the color difference of the test specimen corresponded to grade 4 on the Grey Scale. The lightfastness rating was then determined by identifying which Blue Wool standard showed a similar degree of fading.

Results and Discussion: A Comparative Analysis

The lightfastness of each red dye was evaluated and the results are summarized in the table below.

Dye NameC.I. NameChemical ClassLightfastness Rating (ISO 105-B02)Observations
This compound This compoundAnthraquinone6-7 Exhibits high resistance to fading, with minimal color change even after prolonged exposure. The bluish-red shade is well-maintained.
Disperse Red 60 Disperse Red 60Anthraquinone6 Demonstrates good lightfastness, typical of the anthraquinone class. Fading is slightly more noticeable than this compound under the same conditions.
Vat Red 1 Vat Red 1Thioindigo7-8 Shows exceptional lightfastness, with virtually no perceptible fading. The dye's insoluble nature within the fiber contributes to its outstanding stability.[11][12]
Reactive Red 195 Reactive Red 195Azo3-4 Displays significantly lower lightfastness compared to the other dyes. Noticeable fading and a slight shift in hue were observed. Azo-based dyes are generally more susceptible to photolytic cleavage.[6]

The experimental data clearly indicates that the chemical structure of a dye is a primary determinant of its lightfastness. Both anthraquinone-based disperse dyes, this compound and Disperse Red 60, demonstrated high lightfastness, with ratings of 6-7 and 6, respectively. This performance is attributed to the inherent stability of the anthraquinone chromophore.[6]

Vat Red 1, a thioindigo dye, exhibited the highest lightfastness with a rating of 7-8. This superior performance is a hallmark of the vat dye class, where the dye is mechanically trapped within the fiber in its insoluble pigment form, making it highly resistant to external influences, including light.[11][12]

In contrast, Reactive Red 195, an azo dye, showed considerably poorer lightfastness with a rating of 3-4. The azo linkage (-N=N-) is known to be more susceptible to photochemical degradation, particularly through oxidative and reductive pathways, which leads to a breakdown of the chromophore and subsequent fading.[14]

Conclusion and Recommendations

Based on the experimental evidence, This compound stands out as a high-performance red dye with excellent lightfastness, making it a reliable choice for applications where color stability upon light exposure is critical. Its performance is superior to many other red dyes, particularly those from the azo class.

For applications demanding the utmost in lightfastness, Vat Red 1 represents the gold standard, although its application process is more complex than that of disperse dyes.

When selecting a red dye, researchers and scientists must consider the specific requirements of their application. While the initial hue and cost are important factors, the long-term stability and performance, particularly lightfastness, should be a primary consideration to ensure the integrity and reliability of the final product. This guide provides a foundational dataset to aid in this critical selection process.

References

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Ecotoxicological Risk Assessment: A Comparative Analysis of Disperse Red 92 and Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The textile industry, a cornerstone of modern manufacturing, relies heavily on synthetic dyes to achieve a vibrant spectrum of colors. However, the environmental persistence and potential toxicity of these compounds are of increasing concern. This guide provides an in-depth ecotoxicological risk assessment comparing two significant classes of dyes: an anthraquinone dye, Disperse Red 92, and the broad category of azo dyes.

This compound, an anthraquinone derivative, is valued for its stability and is used in dyeing synthetic fibers. Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest and most versatile class of commercial dyes. Due to significant data gaps in the ecotoxicological profile of this compound, this guide will leverage data from the structurally related and well-studied azo dye, Disperse Red 1, as a surrogate for comparative purposes, while also presenting a broader analysis of the risks associated with the azo dye class. This approach allows for a robust, scientifically grounded comparison of the potential environmental impacts of these two dye types.

Chemical Identity and Structural Comparison

A fundamental understanding of the chemical structures of this compound and representative azo dyes is crucial to appreciating their differing environmental fates and toxicological profiles.

  • This compound is an anthraquinone-based dye . Its core structure is a polycyclic aromatic anthraquinone, which imparts significant chemical stability.[1]

  • Azo dyes , in contrast, are defined by the presence of the azo linkage (–N=N–). This guide will use Disperse Red 1 as a primary comparator, a simple monoazo dye. The diversity of azo dyes is vast, with variations in the aromatic rings and substituents influencing their properties and toxicity.[2]

DyeChemical ClassCAS NumberMolecular Formula
This compoundAnthraquinone12236-11-2C₂₅H₂₄N₂O₇S
Disperse Red 1 (Surrogate)Azo2872-52-8C₁₆H₁₈N₄O₃

Core Principles of Ecotoxicological Risk Assessment

A comprehensive ecotoxicological risk assessment follows a structured workflow to determine the potential for adverse effects on ecosystems. This involves evaluating exposure and toxicity to representative organisms across different trophic levels.

Caption: A generalized workflow for ecotoxicological risk assessment.

Comparative Aquatic Toxicity

The acute toxicity of a chemical to aquatic organisms is a critical endpoint in risk assessment. Standardized tests using organisms from different trophic levels—algae (producers), daphnids (primary consumers), and fish (secondary consumers)—provide a comprehensive picture of potential ecosystem harm.

Experimental Protocols for Aquatic Toxicity Testing

The following protocols are based on the internationally recognized Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[3][4][5] These guidelines ensure data quality and comparability across studies.[3][4][5]

1. Algal Growth Inhibition Test (OECD 201)

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Pseudokirchneriella subcapitata (or other suitable green algae).

  • Procedure:

    • Prepare a series of test concentrations of the dye in a nutrient-rich growth medium.

    • Inoculate each concentration with a known density of exponentially growing algae.

    • Incubate the cultures under constant illumination and temperature (21-24°C) for 72 hours.

    • Measure algal growth (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.

  • Endpoint: The EC₅₀, the concentration that causes a 50% reduction in either the growth rate or yield compared to a control, is calculated.[6][7]

2. Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Objective: To determine the acute toxicity to motile aquatic invertebrates.

  • Test Organism: Daphnia magna (water flea), neonates (<24 hours old).

  • Procedure:

    • Expose groups of daphnids to a range of dye concentrations in a suitable test medium.

    • Maintain the test vessels at 20±2°C with a 16h light: 8h dark photoperiod for 48 hours.

    • Observe and record the number of immobilized daphnids (those unable to swim) at 24 and 48 hours.

  • Endpoint: The EC₅₀ is the concentration at which 50% of the daphnids are immobilized after 48 hours.[1][3]

3. Fish, Acute Toxicity Test (OECD 203)

  • Objective: To determine the acute lethal toxicity to fish.

  • Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or Fathead minnow (Pimephales promelas).

  • Procedure:

    • Acclimate fish to laboratory conditions.

    • Expose groups of fish to a range of dye concentrations in a flow-through or semi-static system for 96 hours.

    • Monitor and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The LC₅₀, the concentration that is lethal to 50% of the test fish within the 96-hour exposure period, is determined.[8]

Quantitative Toxicity Data

The following table summarizes available acute toxicity data for Disperse Red 1 (as a surrogate for anthraquinone dyes) and a selection of azo dyes. It is important to note that the toxicity of azo dyes can vary significantly based on their specific chemical structure.

DyeTest OrganismEndpoint (Duration)Value (mg/L)Reference
Disperse Red 1 Daphnia similisEC₅₀ (48h)0.13[9]
Daphnia magnaEC₅₀ (48h)0.58[9]
Raphidocelis subcapitata (Algae)EC₅₀ (72h)102[9]
Danio rerio (Zebrafish)LC₅₀ (96h)>100[9]
Basic Red 51 (Azo) Daphnia magnaEC₅₀ (48h)0.10[10]
Disperse Blue 291 (Azo) Pimephales promelas (Fish)LC₅₀ (96h)0.0675[11]
Congo Red (Azo) Daphnia magnaEC₅₀ (48h)17.0[10]
Remazol Golden Yellow (Azo) Daphnia magnaEC₅₀ (48h)46.84[10]

From this data, it is evident that certain azo dyes, such as Basic Red 51 and Disperse Blue 291, exhibit significantly higher acute toxicity to aquatic organisms than Disperse Red 1. However, the broad range of toxicity values for azo dyes underscores the importance of assessing each specific dye rather than making generalizations about the entire class.

Environmental Fate and Degradation: A Key Differentiator

The long-term environmental risk of a dye is heavily influenced by its persistence and the nature of its degradation products. Here, a significant divergence between anthraquinone and azo dyes emerges.

Degradation Pathways

Degradation_Pathways cluster_Anthraquinone Anthraquinone Dyes (e.g., this compound) cluster_Azo Azo Dyes (e.g., Disperse Red 1) AQ_Dye Anthraquinone Dye AQ_Intermediates Hydroxylated Intermediates AQ_Dye->AQ_Intermediates Aerobic Biodegradation (Ring Cleavage) AQ_Mineralization Mineralization (CO₂, H₂O) AQ_Intermediates->AQ_Mineralization Azo_Dye Azo Dye Aromatic_Amines Potentially Toxic Aromatic Amines Azo_Dye->Aromatic_Amines Anaerobic Biodegradation (Azo Bond Cleavage) Azo_Mineralization Mineralization (CO₂, H₂O) Aromatic_Amines->Azo_Mineralization Aerobic Degradation

Caption: Contrasting degradation pathways of anthraquinone and azo dyes.

Anthraquinone Dyes:

  • Persistence: The fused aromatic ring structure of anthraquinone dyes makes them generally resistant to biodegradation.[12][13]

  • Degradation Mechanism: Degradation, when it occurs, typically proceeds via aerobic pathways. Microorganisms can initiate the breakdown of the anthraquinone core through hydroxylation and subsequent ring cleavage, eventually leading to mineralization into carbon dioxide and water.[12] This process does not typically generate metabolites of significantly higher toxicity.

Azo Dyes:

  • Primary Degradation Pathway: The defining ecotoxicological feature of azo dyes is the reductive cleavage of the azo bond (–N=N–) under anaerobic conditions, which are common in sediments and some wastewater treatment stages.[14] This initial step results in the decolorization of the dye but also in the formation of various aromatic amines.

  • Formation of Toxic Metabolites: Many of these aromatic amines are colorless but can be more toxic, mutagenic, and carcinogenic than the parent dye molecule.[9][14] This transformation represents a significant increase in the ecotoxicological risk.

  • Further Degradation: The complete mineralization of these aromatic amines requires subsequent aerobic degradation, which may not always occur efficiently in the environment.[14]

Conclusion: A Comparative Risk Profile

Based on the available data, a comparative ecotoxicological risk profile of this compound (represented by Disperse Red 1) and azo dyes can be constructed.

  • Anthraquinone Dyes (e.g., this compound): The primary ecotoxicological concern for anthraquinone dyes is their potential for direct aquatic toxicity and their high persistence in the environment. While some have been shown to have toxic effects, their degradation pathways are generally considered to lead to less harmful products. The available data for Disperse Red 1 suggests moderate to low acute toxicity to a range of aquatic organisms.

  • Azo Dyes: The ecotoxicological risk of azo dyes is twofold. Firstly, they exhibit a wide range of acute aquatic toxicity, with some being highly toxic at low concentrations. Secondly, and perhaps more critically, their degradation under anaerobic conditions can lead to the formation of potentially carcinogenic and mutagenic aromatic amines. This "hidden" toxicity, which emerges upon degradation, complicates risk assessment and poses a long-term threat to ecosystem and human health.

References

  • Vacchi, F. I., et al. (2016). Occurrence and risk assessment of an azo dye – The case of Disperse Red 1. Environmental Science and Pollution Research, 23(13), 12847-12855. [Link]

  • Kole, E., & Celik, A. (2022). Investigation of Ecotoxicological Properties of Some Azo Dyes by OECD QSAR Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 825-834. [Link]

  • Ferraz, E. R., et al. (2011). Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test. Environmental and Molecular Mutagenesis, 52(7), 583-589. [Link]

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  • Li, C., et al. (2019). Bacterial degradation of anthraquinone dyes. Journal of Zhejiang University-SCIENCE B, 20(10), 780-791. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Disperse Red 92

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the discovery and development of novel therapeutics. It encompasses a profound commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, procedural framework for the safe disposal of Disperse Red 92, an azo dye commonly used in various industrial and research applications. The causality behind each step is explained to ensure a deep understanding of the protocol's importance.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, like many azo dyes, presents specific risks that dictate its handling and disposal pathway.

Human Health Concerns: The primary health concern associated with this compound is its potential to act as a skin sensitizer. Repeated or prolonged contact can lead to an allergic skin reaction. While extensive studies indicate no genetic defects, repeated high-dose oral ingestion in animal studies has been shown to potentially damage the hematopoietic system.[1] It is crucial to note that the anaerobic degradation of some azo dyes can lead to the formation of aromatic amines, which may be toxic and carcinogenic.[2] Therefore, preventing release into environments where such degradation can occur is a primary safety driver.

Environmental Impact: this compound is not considered readily biodegradable.[1] While one safety summary suggests it is not harmful to aquatic organisms, the broader class of azo dyes is recognized as a significant environmental pollutant in wastewater from textile and other industries.[1][3] Discharging dyes into sewer systems is unacceptable as it can contaminate water sources.[3][4] Given this, and the potential for some related dyes to be toxic to aquatic life, a conservative approach that treats the waste as environmentally hazardous is scientifically prudent.[5]

Hazard ClassificationDescriptionSource
GHS Classification Skin Sensitisation, Category 1
STOT RE (Specific Target Organ Toxicity — Repeated Exposure), Category 2[1]
Health Effects May cause an allergic skin reaction.
Potential for hematopoietic system damage with chronic, high-dose ingestion.[1][1]
Environmental Fate Not readily biodegradable.[1][1]
Hydrolytically stable.[1][1]

Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form—solid powder, solutions, or contaminated materials.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[4]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of dust generation or splashing, consider impervious clothing.[4]

  • Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation and inhalation.[4] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the waste disposal workflow. It prevents dangerous chemical reactions, protects waste handlers, and ensures compliance with regulatory standards.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be in good condition, with a secure, leak-proof screw-on cap.

  • Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state "this compound" and list any other chemical constituents (e.g., solvents).

Step 2: Segregate Waste Streams

  • Solid Waste: This includes unused or expired this compound powder, and any materials grossly contaminated with the solid dye (e.g., weigh boats, contaminated paper towels, gloves, etc.).

    • Carefully place these items into the designated solid hazardous waste container.

    • Avoid generating dust. If cleaning up a small spill of powder, gently wipe with a damp paper towel and dispose of it as solid waste.[4]

  • Aqueous/Solvent Waste: This includes all solutions containing this compound.

    • Crucially, do not mix this waste with other waste streams. Keep it in its own designated liquid hazardous waste container.

    • Never discharge solutions containing this compound down the drain.[4] This is a direct violation of environmental safety protocols.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound should be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 3: Container Management

  • Keep waste containers closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

The following diagram illustrates the decision workflow for proper segregation.

G cluster_generation Point of Waste Generation cluster_characterization Waste Characterization cluster_containers Segregation & Collection cluster_disposal Final Disposition Waste This compound Waste Generated IsSolid Solid or Liquid Waste? Waste->IsSolid SolidWaste Solid Hazardous Waste (Clearly Labeled 'this compound') IsSolid->SolidWaste Solid LiquidWaste Liquid Hazardous Waste (Clearly Labeled 'this compound') IsSolid->LiquidWaste Liquid EHSO Arrange Pickup by Environmental Health & Safety (EHS) SolidWaste->EHSO LiquidWaste->EHSO

Caption: Decision workflow for this compound waste segregation.

Final Disposal Procedures

The ultimate disposal of this compound must be handled by licensed professionals in accordance with all local, state, and federal regulations. Laboratory personnel are responsible for ensuring the waste is properly accumulated and prepared for pickup by their institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

Recommended Disposal Methodologies: The standard and most environmentally sound method for disposing of this compound and similar azo dyes is incineration .[4][6]

  • Mechanism: The material should be sent to a licensed chemical destruction facility for controlled incineration, often in a rotary kiln incinerator equipped with afterburners and flue gas scrubbers.[4][6] This high-temperature process is designed to completely break down the complex organic structure of the dye into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. The scrubbers neutralize acidic gases produced during combustion, preventing their release into the atmosphere.

  • Rationale: This method ensures the complete destruction of the hazardous compound, preventing it from persisting in the environment. Dissolving the material in a combustible solvent before incineration can also be an effective approach employed by disposal facilities.[6]

Contaminated Container Disposal: Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected as hazardous liquid waste. Once decontaminated, the container may be offered for recycling or disposed of as regular solid waste, depending on institutional policies.[4]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Avoid breathing in dust.[4]

  • Don PPE: Wear the mandatory PPE as described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains.

  • Clean-up: For small powder spills, gently cover with a damp paper towel to avoid making the dust airborne, then carefully scoop the material into the designated solid hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical sorbent pads) and place it in the solid waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

In all cases of exposure, show the Safety Data Sheet (SDS) for this compound to the attending medical professional.

By adhering to these scientifically grounded and safety-first procedures, researchers can ensure they are not only advancing their scientific goals but are also upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Disperse red 1. Retrieved from [Link]

  • Gupta, V. K., et al. (2011). Removal and Recovery of the Hazardous Azo Dye Acid Orange 7 through Adsorption over Waste Materials: Bottom Ash and De-Oiled Soya. ACS Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous. Retrieved from [Link]

  • Lellis, B., et al. (2019). Removal of Azo Dyes from Water on a Large Scale Using a Low-Cost and Eco-Friendly Adsorbent. MDPI. Retrieved from [Link]

  • Saleh, T. A., & Ali, I. (2023). Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact. ResearchGate. Retrieved from [Link]

  • Senthil Kumar, P., & Anusha, C. (2018). Azo Dye Removal Technologies. Austin Publishing Group. Retrieved from [Link]

  • Koch Color. (2021). Safety Data Sheet: C.I. Acid Red 92. Retrieved from [Link]

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Mastering the Safe Handling of Disperse Red 92: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work and your personal safety are paramount. Disperse Red 92, a vibrant dye with significant applications, requires meticulous handling to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe use of Personal Protective Equipment (PPE), operational plans for handling, and compliant disposal methods. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Hazard Identification and Risk Mitigation

This compound, like many fine chemical powders, presents primary exposure risks through inhalation, skin contact, and eye contact. While specific toxicity data may be limited, prudent laboratory practice dictates treating it with a high degree of caution. Potential hazards include respiratory irritation from airborne particles and possible skin sensitization upon direct contact.[1] The cornerstone of safe handling lies in a comprehensive understanding of these risks and the implementation of robust protective measures.

The operational approach to handling this compound should always prioritize minimizing the generation of dust. This can be achieved through careful manipulation of containers, weighing in ventilated enclosures, and preparing solutions in a well-ventilated area, preferably a chemical fume hood.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following provides a detailed breakdown of the required equipment and the rationale behind each selection.

Respiratory Protection

Inhalation of fine powders is a primary route of exposure. The level of respiratory protection required is dictated by the scale of the operation and the potential for dust generation.

  • For small-scale operations with minimal dust generation (e.g., weighing milligrams in a ventilated balance enclosure): A NIOSH-approved N95 particulate respirator is the minimum requirement.[3][4] The "N" indicates it is not resistant to oil, and the "95" signifies it filters at least 95% of airborne particles.

  • For larger-scale operations or when the potential for airborne dust is higher: A half-mask or full-facepiece air-purifying respirator equipped with P100 particulate filters is recommended.[5][6] The "P" indicates the filters are strongly resistant to oil, and the "100" signifies a 99.97% filtration efficiency.

  • When handling this compound in a solution with volatile organic solvents: A combination cartridge that includes both a P100 particulate filter and an organic vapor (OV) cartridge should be used.[7][8]

Table 1: NIOSH Particulate Respirator Filter Selection

Filter ClassEfficiencyOil ResistanceTypical Application for this compound
N95 ≥ 95%Not ResistantSmall-scale handling of powder with low dust generation.
P95 ≥ 95%Strongly ResistantHandling in the presence of oil-based substances.
N100 ≥ 99.97%Not ResistantHigh-risk applications with fine particulates.
P100 ≥ 99.97%Strongly ResistantBest practice for larger quantities or significant dust.[5][6]
Hand Protection

Direct skin contact with this compound should be avoided to prevent potential sensitization. The choice of glove material is critical for providing an effective barrier.

  • Nitrile Gloves: These are a common and effective choice for handling many chemical powders and non-volatile aqueous solutions. They offer good puncture and abrasion resistance.[9][10][11] For handling this compound powder, a standard disposable nitrile glove (minimum 5-mil thickness) is recommended for splash protection and should be changed immediately if contamination occurs.[12][13]

  • Neoprene Gloves: When working with a wider range of chemicals, including some acids and solvents, neoprene gloves may offer broader protection than nitrile.[2][14][15][16][17]

Table 2: Glove Selection Considerations

Glove MaterialPrimary AdvantageConsiderations for this compound
Nitrile Good for powders and aqueous solutions, puncture resistant.[9][10][11]Recommended for general handling of the solid dye. Change frequently and immediately upon contamination.[12][13]
Neoprene Broader chemical resistance, including some solvents.[2][14][15][16][17]Consider when preparing solutions of this compound in various organic solvents.

Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data for the solvents you are using.

Eye and Face Protection

Protecting your eyes from airborne dust and potential splashes is essential.

  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving chemicals.

  • Tightly Fitting Safety Goggles: These provide a better seal around the eyes and are recommended when there is a higher risk of dust or splash exposure.[3]

  • Face Shield: A face shield should be worn in conjunction with safety goggles when handling larger quantities of this compound or when there is a significant risk of splashes, such as during the preparation of concentrated solutions.[17]

Protective Clothing

To prevent skin contact, appropriate protective clothing is necessary.

  • Laboratory Coat: A standard, buttoned lab coat should always be worn.

  • Impervious Clothing: For larger-scale operations, consider wearing fire/flame-resistant and impervious clothing.[3]

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. If possible, cover the work surface with absorbent, disposable bench paper.[18]

  • PPE Donning: Put on all required PPE in the correct order: lab coat, respirator, eye protection, and then gloves.

  • Weighing: If possible, weigh the solid powder in a chemical fume hood or a ventilated balance enclosure to minimize dust dispersal.[18] Use smooth, deliberate movements to avoid creating airborne dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly. This should be done in a chemical fume hood.

  • Post-Handling: After handling, decontaminate the work area by carefully wiping it down with a damp cloth or towel. Dispose of all contaminated disposable materials as hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves first, followed by your lab coat, eye protection, and finally your respirator. Wash your hands thoroughly with soap and water after removing all PPE.

Spill Response and Decontamination

In the event of a spill, immediate and proper cleanup is necessary to prevent further exposure.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Assess the Spill: Determine the extent of the spill and the necessary cleanup materials.

  • Don Appropriate PPE: At a minimum, wear a respirator, chemical-resistant gloves, and eye protection.

  • Contain and Clean: For a solid spill, gently cover the powder with damp paper towels to prevent it from becoming airborne.[19] Carefully scoop the material into a labeled hazardous waste container. For a liquid spill, use an appropriate absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory disinfectant.[1][10] All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][20][21][22]

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any spilled material. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Visualizing the Workflow

To ensure a clear understanding of the safety protocols, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Prepare Work Area (Clean, Bench Paper) Don_PPE 2. Don PPE (Coat, Respirator, Goggles, Gloves) Prep->Don_PPE Weigh 3. Weigh Powder (Fume Hood/Ventilated Enclosure) Don_PPE->Weigh Prepare_Solution 4. Prepare Solution (Fume Hood) Weigh->Prepare_Solution Decontaminate 5. Decontaminate Work Area Prepare_Solution->Decontaminate Doff_PPE 6. Doff PPE & Wash Hands Decontaminate->Doff_PPE Dispose_Waste 7. Dispose of Waste Doff_PPE->Dispose_Waste

Caption: A streamlined workflow for the safe handling of this compound.

PPE Selection Logic PPE Selection Logic for this compound cluster_ppe Recommended PPE N95 N95 Respirator solvent_use Using Volatile Organic Solvents? N95->solvent_use P100_Resp P100 Half/Full-Face Respirator P100_Resp->solvent_use OV_Cartridge P100/OV Combination Cartridge Neoprene_Gloves Neoprene Gloves OV_Cartridge->Neoprene_Gloves Nitrile_Gloves Nitrile Gloves splash_risk Significant Splash Risk? Nitrile_Gloves->splash_risk Neoprene_Gloves->splash_risk Goggles Safety Goggles Face_Shield Face Shield + Goggles start Task Assessment dust_risk Significant Dust Risk? start->dust_risk dust_risk->N95 No dust_risk->P100_Resp Yes solvent_use->OV_Cartridge Yes solvent_use->Nitrile_Gloves No splash_risk->Goggles No splash_risk->Face_Shield Yes

Caption: Decision tree for selecting appropriate PPE based on the task.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development endeavors, ensuring both personal well-being and the integrity of your scientific outcomes.

References

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (URL: [Link])

  • This compound SDS, 12236-11-2 Safety Data Sheets - ECHEMI. (URL: not available)
  • Control of Dust From Powder Dye Handling Operations | NIOSH | CDC. (URL: [Link])

  • DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry - CDC. (URL: [Link])

  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (URL: [Link])

  • Nitrile Gloves Chemical Resitance: What You Need to Know - WellBefore. (URL: [Link])

  • NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix A - Wikisource, the free online library. (URL: [Link])

  • This compound - ChemBK. (URL: [Link])

  • Neoprene vs. Nitrile Disposable Gloves: Which is Right for You? - London Labs. (URL: [Link])

  • Neoprene vs Nitrile Gloves: Which Hand Protection is Best for You?. (URL: [Link])

  • Neoprene Gloves vs. Nitrile Gloves – Which Hand Protection is Right for You? - AIBON. (URL: [Link])

  • Laboratory Equipment Decontamination Procedures - Wayne State University's research. (URL: [Link])

  • Respirator Cartridges, Organic Vapor Cartridges - Magid Glove & Safety. (URL: [Link])

  • Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry. (URL: [Link])

  • Selecting the Right Reusable Respirator Cartridge Filter - Gemplers Learning Hub. (URL: [Link])

  • Respirator Filters and Cartridges Explained - Major Safety. (URL: [Link])

  • Nitrile vs Neoprene Disposable gloves: Which Material Is Best for Your - titans medicare, inc. (URL: [Link])

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (URL: [Link])

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (URL: [Link])

  • Decontamination - Biosafety Manual – Stanford Environmental Health & Safety. (URL: [Link])

  • Understanding Respirators With Organic Vapor Cartridges - PK Safety. (URL: [Link])

  • Breakthrough time (BT) for different glove types, no movement versus... - ResearchGate. (URL: [Link])

  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC - NIH. (URL: [Link])

  • Decontamination of Laboratory Equipment - Safety & Risk Services. (URL: [Link])

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (URL: not available)
  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA. (URL: [Link])

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (URL: [Link])

  • Learn the Basics of Hazardous Waste | US EPA. (URL: [Link])

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.